molecular formula C58H45Cl2N7O18 B1682007 Teicoplanin aglycone CAS No. 89139-42-4

Teicoplanin aglycone

Cat. No.: B1682007
CAS No.: 89139-42-4
M. Wt: 1198.9 g/mol
InChI Key: DKVBOUDTNWVDEP-ZCVCDMNQSA-N
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Description

Teicoplanin Aglycone is a macrocyclic antibiotic derivative widely utilized as a chiral selector in chromatographic stationary phases for the enantioseparation of diverse compounds . Its structure consists of an aglycone cyclopeptide "basket" with fused macrocyclic glycopeptide rings, forming a three-dimensional, C-shaped structure that provides multiple interaction sites for enantiomer recognition . The primary mechanisms enabling its high chiral selectivity include hydrogen bonding, dipole–dipole interactions, π–π interactions, hydrophobic interactions, and steric repulsions . This compound is particularly valued for its ability to separate chiral amino acids, β-blockers, chiral heterocycles, and various pharmaceutical compounds under reversed-phase, polar organic, and normal-phase liquid chromatography conditions . Research demonstrates its specific suitability for the simulated moving bed (SMB) enantioseparation of racemic amino acids, such as methionine, employing aqueous solvents with minimal organic modifier, making it compatible with enzyme-constrained conditions . The crystal structure of this compound has been resolved to high resolution (0.77 Å), providing detailed insight into its molecular conformation . This reagent is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

89139-42-4

Molecular Formula

C58H45Cl2N7O18

Molecular Weight

1198.9 g/mol

IUPAC Name

(1S,2R,19R,22R,34S,37R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44-,45?,46+,47-,48+,49+,50-/m1/s1

InChI Key

DKVBOUDTNWVDEP-ZCVCDMNQSA-N

SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Teicoplanin aglycone;  TD-A3; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections. Its core structure, the teicoplanin aglycone, is a complex heptapeptide (B1575542) that forms a rigid, basket-like conformation. This aglycone is the fundamental scaffold responsible for the antibiotic's mechanism of action, which involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1] A thorough understanding of the basic physicochemical properties of the this compound is crucial for the development of new derivatives with improved efficacy, pharmacokinetic profiles, and the ability to overcome antibiotic resistance.

This technical guide provides a detailed overview of the core basic properties of this compound, including its chemical and physical characteristics. It also outlines experimental protocols for the determination of these properties and visualizes key pathways associated with its function and biogenesis.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₅₈H₄₅Cl₂N₇O₁₈[2][3]
Molecular Weight 1198.9 g/mol [2][3]
CAS Number 89139-42-4[2][3]
Appearance White to off-white powderGeneric observation
Computed XLogP3 1.7[3]
Hydrogen Bond Donors 15[3]
Hydrogen Bond Acceptors 19[3]
Complexity 2490[3]
Table 2: Physicochemical Properties of this compound
PropertyValue/DescriptionSource(s)
Melting Point Approximately 180 °C[4]
Solubility Soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO).[4]
pKa No specific experimental value has been reported in the literature. The molecule contains multiple ionizable groups, including a primary amine, a carboxylic acid, and several phenolic hydroxyl groups. The primary amine is expected to have a pKa in the range of 8.0-10.0, the carboxylic acid a pKa around 2.0-4.0, and the phenolic hydroxyls pKa values in the range of 8.0-10.0.Inferred from chemical structure
Stability Stable under acidic conditions but may degrade in extreme alkaline environments or upon prolonged exposure to light.[4][4][5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive method for determining the melting temperature of a pure substance by measuring the heat flow difference between a sample and a reference as a function of temperature.[4][6][7][8]

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an empty, crimped aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: The melting point (Tm) is determined as the onset or peak temperature of the endothermic event on the resulting thermogram, which corresponds to the melting of the this compound.

Determination of Aqueous Solubility by Shake-Flask Method with UV/Vis Spectrophotometry

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11]

Methodology:

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., DMSO).

    • Perform serial dilutions of the stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., 10 mL of PBS, pH 7.4) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the equilibrium solubility of this compound in the aqueous buffer by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations of Core Pathways

Diagrams created using the DOT language provide a visual representation of the key pathways involving this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its antibacterial effect by targeting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

This compound Mechanism of Action node_peptidoglycan Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala terminus) node_binding Binding to D-Ala-D-Ala node_peptidoglycan->node_binding Target node_aglycone This compound node_aglycone->node_binding Binds node_inhibition Inhibition node_binding->node_inhibition node_transglycosylation Transglycosylation (Peptidoglycan chain elongation) node_cell_wall Weakened Cell Wall node_transpeptidation Transpeptidation (Cross-linking of peptidoglycan chains) node_inhibition->node_transglycosylation node_inhibition->node_transpeptidation node_lysis Bacterial Cell Lysis node_cell_wall->node_lysis Teicoplanin Biosynthesis node_precursors Amino Acid Precursors node_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly of Heptapeptide Chain node_precursors->node_nrps node_aglycone This compound (Cyclized Heptapeptide Core) node_nrps->node_aglycone node_glycosylation Glycosylation (Addition of sugar moieties) node_aglycone->node_glycosylation node_acylation Acylation (Addition of fatty acid side chain) node_glycosylation->node_acylation node_teicoplanin Mature Teicoplanin node_acylation->node_teicoplanin

References

Teicoplanin Aglycone: A Technical Guide to its Discovery, Isolation, and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus.[1][2] First isolated in 1978 from a soil sample from India, its chemical structure was fully elucidated in 1984.[1] Teicoplanin is a mixture of several related compounds, with five major components (A2-1 through A2-5) and four minor ones (RS-1 through RS-4).[1][2] All these components share a common core structure, the teicoplanin aglycone, also known as teicoplanin A3-1.[1] This aglycone is a heptapeptide (B1575542) with a fused ring structure to which sugar moieties are attached in the complete teicoplanin molecules.[1] The aglycone itself is an oligopeptide with the chemical formula C58H45Cl2N7O18.[3]

The antibacterial activity of teicoplanin is similar to that of vancomycin; it inhibits the synthesis of the bacterial cell wall.[1][4] This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which prevents the transpeptidation and transglycosylation reactions necessary for cell wall cross-linking and polymerization.[1][2][4][5][6] This guide provides a detailed overview of the discovery, isolation, and purification of the this compound, intended for researchers and professionals in drug development.

Experimental Protocols

Hydrolysis of Teicoplanin to Yield the Aglycone

The primary method for isolating the this compound is through the hydrolysis of the parent teicoplanin complex to cleave off the sugar moieties. Several hydrolytic methods have been described to achieve this with good yields.[7][8]

a) Acid Hydrolysis in a Biphasic Medium:

This method yields the single aglycone with high efficiency.[8]

  • Materials:

    • Teicoplanin complex

    • Hydrochloric acid (HCl)

    • Water

    • An organic solvent (e.g., n-butanol)

  • Procedure:

    • Dissolve the teicoplanin complex in an acidic aqueous solution.

    • Create a biphasic system by adding an immiscible organic solvent.

    • Heat the mixture under reflux for a specified period to facilitate the hydrolysis of the glycosidic bonds.

    • After the reaction is complete, cool the mixture and separate the two phases.

    • The this compound will preferentially partition into one of the phases, from which it can be recovered by evaporation of the solvent.

b) Hydrolysis in Benzyl (B1604629) Alcohol:

This approach involves the formation of a benzyl ester of the aglycone, which is subsequently removed.[7]

  • Materials:

    • Teicoplanin or its pseudo-aglycones

    • Benzyl alcohol

    • Hydrogen gas

    • Palladium on carbon (Pd/C) catalyst

  • Procedure:

    • Suspend the teicoplanin complex in benzyl alcohol.

    • Heat the suspension to facilitate the hydrolytic removal of the sugars and the formation of the aglycone benzyl ester.

    • After the reaction, the aglycone benzyl ester is recovered.

    • The benzyl group is then removed by hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.

    • The final product, this compound, is then purified.

Purification of this compound

Following hydrolysis, the crude aglycone product requires purification to remove unreacted teicoplanin, cleaved sugars, and other byproducts. Chromatographic techniques are central to this process.

a) Macroporous Adsorption Resin Chromatography:

  • Stationary Phase: Diaion HP-20 resin is commonly used.[9]

  • Mobile Phase:

    • Loading: The crude hydrolysate, adjusted to an acidic pH, is loaded onto the column.

    • Washing: The column is washed with water to remove hydrophilic impurities.

    • Elution: The this compound is eluted using an appropriate solvent, such as aqueous ammonia (B1221849) or an ethanol-water mixture.[10]

  • Procedure:

    • Pack a chromatography column with Diaion HP-20 resin and equilibrate it with an acidic solution.

    • Load the crude aglycone solution onto the column.

    • Wash the column with several volumes of purified water.

    • Elute the bound aglycone using a gradient or step-wise elution with increasing concentrations of the eluting solvent.

    • Collect the fractions and monitor for the presence of the aglycone using a suitable analytical technique like HPLC.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This technique is used for high-resolution purification.

  • Stationary Phase: A C18 column is typically employed.[]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA), is used.

  • Procedure:

    • Dissolve the partially purified aglycone in the mobile phase.

    • Inject the solution onto the equilibrated RP-HPLC column.

    • Run a solvent gradient to separate the aglycone from closely related impurities.

    • Detect the eluting compounds using a UV detector.

    • Collect the peak corresponding to the this compound.

Quantitative Data

The following table summarizes key quantitative data related to the production and purification of teicoplanin and its aglycone.

ParameterValueReference
Teicoplanin Production Yield
Fermentative Production0.1 - 3.1 g/L[12]
Purification Yields
Diaion HP-20 Chromatography80%[9]
Purity
After Diaion HP-2095%[9]
Pharmacokinetic Parameters (Teicoplanin)
Bioavailability (Intramuscular)90%[1][13]
Protein Binding90-95%[1][2]
Elimination Half-life45-70 hours[1]

Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_product Final Product Fermentation Actinoplanes teichomyceticus Fermentation Hydrolysis Acid Hydrolysis Fermentation->Hydrolysis Teicoplanin Complex Adsorption Macroporous Adsorption Chromatography Hydrolysis->Adsorption Crude Aglycone HPLC RP-HPLC Adsorption->HPLC Partially Purified Aglycone FinalProduct Pure Teicoplanin Aglycone HPLC->FinalProduct Purified Aglycone

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action of Teicoplanin

mechanism_of_action cluster_synthesis Peptidoglycan Synthesis Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Polymerization Transglycosylation (Glycan Chain Elongation) Precursor->Polymerization Crosslinking Transpeptidation (Peptide Cross-linking) Polymerization->Crosslinking CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Teicoplanin Teicoplanin Teicoplanin->Precursor Binds to D-Ala-D-Ala Inhibition1->Polymerization Inhibits Inhibition2->Crosslinking Inhibits

Caption: Inhibition of bacterial cell wall synthesis by teicoplanin.

References

An In-depth Technical Guide to the Structure Elucidation of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and experimental data integral to the structural elucidation of teicoplanin aglycone, the core scaffold of the potent glycopeptide antibiotic, teicoplanin.

Teicoplanin, a complex of closely related lipoglycopeptides, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The intricate structure of its aglycone, a heptapeptide (B1575542) core with multiple macrocyclic rings, has been a subject of extensive research. Understanding its precise chemical architecture is fundamental for the rational design of novel derivatives with enhanced antimicrobial activity and improved pharmacokinetic profiles.

The elucidation of the this compound structure is a multi-faceted process that relies on a combination of chemical degradation, advanced spectroscopic techniques, and stereochemical analysis. This guide will delve into the key experimental protocols and the interpretation of the resulting data that have been pivotal in defining the molecular framework of this important antibiotic.

Preparation of this compound via Chemical Degradation

The initial and crucial step in the structure elucidation of the teicoplanin core is the removal of its three sugar moieties (N-acyl-D-glucosamine, D-mannose, and N-acetyl-D-glucosamine) to yield the aglycone. This is typically achieved through controlled acid hydrolysis.

A common method for the preparation of this compound involves the hydrolytic removal of the sugar residues under acidic conditions. While specific conditions can vary, a general protocol is outlined below.

Objective: To cleave the glycosidic bonds connecting the sugar moieties to the heptapeptide core of teicoplanin, yielding the this compound.

Materials:

  • Teicoplanin complex

  • Hydrochloric acid (HCl) or other suitable acid

  • Benzyl (B1604629) alcohol (optional, for esterification)

  • Organic solvent (e.g., butanol) for extraction

  • Aqueous buffer solutions for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Dissolution: Teicoplanin is dissolved in a suitable solvent system. A biphasic hydroalcoholic medium has been shown to be effective in yielding the aglycone.[1]

  • Acidification: The solution is acidified to a pH between 0 and 5. For instance, hydrochloric acid can be used at a concentration range of 0.1 N to 1 N.

  • Hydrolysis: The acidified solution is heated to promote the cleavage of the glycosidic linkages. The reaction progress is monitored by HPLC to ensure the complete removal of the sugar units while minimizing degradation of the peptide core.

  • Extraction and Purification: Upon completion of the hydrolysis, the reaction mixture is neutralized. The this compound is then extracted using an organic solvent. The crude product is further purified using preparative HPLC to obtain the pure aglycone.

  • Alternative Method: An alternative approach involves the hydrolytic removal of the sugars in benzyl alcohol, which leads to the formation of the aglycone benzyl ester. This intermediate is then subjected to hydrogenolysis to yield the final this compound.[2]

Expected Outcome: The successful hydrolysis of teicoplanin results in the formation of a single, non-glycosylated heptapeptide core, the this compound.

Spectroscopic Analysis for Structural Characterization

The precise connectivity and three-dimensional structure of the this compound are determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the through-bond and through-space connectivities.

Experimental Protocol: NMR Analysis of this compound

Objective: To obtain a comprehensive set of NMR data to determine the covalent structure and stereochemistry of the this compound.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: A sample of pure this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

NMR Experiments:

  • 1D ¹H NMR: Provides information on the number and chemical environment of the protons in the molecule.

  • 1D ¹³C NMR: Reveals the number and types of carbon atoms present.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) spin-spin coupling networks, which are crucial for identifying adjacent protons within the amino acid residues.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing key information for connecting the different amino acid residues and defining the macrocyclic ring structures.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are close in space, which is essential for determining the three-dimensional conformation and stereochemistry of the aglycone.

Data Presentation: NMR Chemical Shift Assignments

While a complete, publicly available table of all assigned chemical shifts for this compound is not readily found in a single source, the scientific literature confirms that detailed assignments of both ¹H and ¹³C NMR spectra have been achieved through the use of homo- and heteronuclear COSY and NOE experiments.[2] The following table represents a generalized summary of the types of data obtained from such analyses.

Atom Type Typical Chemical Shift Range (ppm) Significance
¹H NMR
Amide Protons (NH)7.0 - 9.5Indicate the presence of peptide bonds and provide information on hydrogen bonding.
Aromatic Protons (Ar-H)6.0 - 8.0Characteristic of the aromatic rings within the amino acid residues.
Alpha-Protons (α-H)3.5 - 5.5Protons attached to the α-carbon of each amino acid residue.
Beta-Protons (β-H)2.5 - 4.0Protons on the β-carbon of the amino acid side chains.
¹³C NMR
Carbonyl Carbons (C=O)165 - 180Indicate the presence of amide and carboxylic acid groups.
Aromatic Carbons (Ar-C)110 - 160Characteristic of the aromatic rings.
Alpha-Carbons (α-C)50 - 65The α-carbon of each amino acid residue.
Beta-Carbons (β-C)30 - 50The β-carbon of the amino acid side chains.

Mass spectrometry is a vital tool for determining the molecular weight of the this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To confirm the molecular weight of the this compound and to deduce structural information from its fragmentation.

Instrumentation: Mass spectrometer equipped with a suitable ionization source, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

Procedure:

  • Sample Introduction: A solution of the purified this compound is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using either FAB or ESI.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by the mass analyzer.

  • Tandem MS (MS/MS): For more detailed structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Presentation: Mass Spectrometry Data

The molecular formula of this compound is C₅₈H₄₅Cl₂N₇O₁₈, with a monoisotopic mass of 1197.2198 g/mol .

Ionization Technique m/z Value Interpretation
FAB-MS / ESI-MS~1198[M+H]⁺ (Protonated molecular ion)
FAB-MS / ESI-MS~1220[M+Na]⁺ (Sodium adduct of the molecular ion)

Stereochemical Determination

The final piece of the structural puzzle is the determination of the stereochemistry of the chiral centers within the this compound. This is accomplished through a combination of NMR data analysis (specifically NOE data) and chiral chromatography.

Experimental Protocol: Stereochemical Analysis

Objective: To assign the absolute configuration of each chiral center in the this compound.

Methods:

  • NOE Analysis: The through-space correlations observed in NOESY or ROESY spectra provide information about the relative stereochemistry of the amino acid residues. By comparing experimentally observed NOEs with those predicted for different stereoisomers, the correct conformation can be deduced.

  • Chiral HPLC: The this compound itself can be used as a chiral stationary phase in HPLC to separate enantiomers of amino acids. This property can be exploited to determine the stereochemistry of the constituent amino acids after complete hydrolysis of the aglycone.

Integrated Workflow for Structure Elucidation

The elucidation of the this compound structure is a logical and sequential process that integrates chemical and analytical techniques. The following diagram illustrates the typical workflow.

Teicoplanin_Aglycone_Structure_Elucidation cluster_preparation Preparation of Aglycone cluster_analysis Structural Analysis cluster_nmr NMR Data cluster_ms MS Data cluster_stereo Stereochemical Data cluster_elucidation Final Structure Teicoplanin Teicoplanin Complex Hydrolysis Controlled Acid Hydrolysis Teicoplanin->Hydrolysis Chemical Degradation Purification HPLC Purification Hydrolysis->Purification Aglycone Pure this compound Purification->Aglycone NMR NMR Spectroscopy (1D & 2D) Aglycone->NMR MS Mass Spectrometry (FAB-MS, ESI-MS) Aglycone->MS Stereochem Stereochemical Analysis (NOE, Chiral HPLC) Aglycone->Stereochem Connectivity Covalent Structure (Connectivity) FinalStructure Elucidated Structure of This compound Connectivity->FinalStructure Conformation 3D Conformation Conformation->FinalStructure MolWeight Molecular Weight MolWeight->FinalStructure Fragmentation Fragmentation Pattern Fragmentation->FinalStructure AbsConfig Absolute Configuration AbsConfig->FinalStructure

Experimental workflow for this compound structure elucidation.

Conclusion

The structure elucidation of the this compound is a testament to the power of a combined chemical and spectroscopic approach. Through controlled chemical degradation to isolate the core structure, followed by in-depth analysis using advanced NMR and mass spectrometry techniques, the complete chemical architecture, including its complex stereochemistry, has been successfully determined. This foundational knowledge is indispensable for the ongoing efforts in the scientific community to develop next-generation glycopeptide antibiotics with improved efficacy against resistant bacterial pathogens.

References

The Core Antibacterial Mechanism of Teicoplanin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic that serves as a critical therapeutic option for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism orchestrated by its complex molecular structure.[3][4][5] At the heart of this structure lies the teicoplanin aglycone, a heptapeptide (B1575542) core that is fundamental to its antibacterial action.[6] This technical guide provides an in-depth exploration of the antibacterial mechanism of the this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Antibacterial Action

The primary mechanism of action of teicoplanin and its aglycone is the inhibition of peptidoglycan synthesis, an essential process for maintaining the integrity of the bacterial cell wall.[7][8] This inhibition is achieved through a highly specific molecular interaction:

  • Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala) Termini: The this compound possesses a rigid, cup-shaped conformation that creates a binding pocket.[9] This pocket recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units, specifically Lipid II, at the outer surface of the bacterial cytoplasmic membrane.[3][4][10] This binding is stabilized by a network of five hydrogen bonds between the peptide backbone of the aglycone and the D-Ala-D-Ala dipeptide of the precursor.[9]

  • Steric Hindrance of Transglycosylation and Transpeptidation: By forming a stable complex with the D-Ala-D-Ala terminus, the bulky this compound sterically hinders the two crucial enzymatic steps in peptidoglycan polymerization:

    • Transglycosylation: The addition of new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-pentapeptide subunits to the growing glycan chain is blocked.[4][11]

    • Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, a reaction catalyzed by penicillin-binding proteins (PBPs), is prevented.[3][4]

  • Disruption of Cell Wall Integrity and Cell Lysis: The inhibition of both transglycosylation and transpeptidation prevents the formation of a stable, cross-linked peptidoglycan mesh.[11] This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death.[4][8]

The following diagram illustrates the logical pathway of the this compound's mechanism of action.

cluster_extracellular Bacterial Cell Exterior Teicoplanin_Aglycone This compound Binding Binding to D-Ala-D-Ala Teicoplanin_Aglycone->Binding Lipid_II Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala terminus) Lipid_II->Binding Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Polymerization Transglycosylase Transglycosylase Binding->Transglycosylase Inhibition Transpeptidase Transpeptidase (PBP) Binding->Transpeptidase Inhibition Weakened_Cell_Wall Weakened Cell Wall Transglycosylase->Weakened_Cell_Wall Inhibition leads to Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Weakened_Cell_Wall Inhibition leads to Growing_PG->Crosslinked_PG Cross-linking Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Mechanism of action of this compound.

Quantitative Data

The interaction between the this compound and its target, as well as its resulting antibacterial activity, has been quantified through various biophysical and microbiological methods.

Binding Affinity and Thermodynamics

The binding affinity of teicoplanin and its aglycone to analogues of the bacterial cell wall peptide has been determined, providing insight into the energetics of this interaction.

CompoundLigandMethodDissociation Constant (Kd)Gibbs Free Energy (ΔG°) (kJ/mol)Enthalpy (ΔH°) (kJ/mol)Entropy (-TΔS°) (kJ/mol)Reference
TeicoplaninFree Lys-D-Ala-D-Ala peptideSurface Plasmon Resonance (SPR)40 - 630 nM---[12][13]
TeicoplaninCarrier protein-Lys-D-Ala-D-Ala fusionSurface Plasmon Resonance (SPR)91 ± 7 nM---[12][14]
TeicoplaninAc-D-AlaCalorimetry/Spectrophotometry--29.7-44.815.1[13]
This compoundAc-D-AlaCalorimetry/Spectrophotometry----[12]

Note: Specific thermodynamic values for the aglycone were not found in the provided search results, but the referenced table suggests such data exists.

Antibacterial Activity

The antibacterial potency of teicoplanin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While direct comparative MIC data for the this compound is sparse in the readily available literature, studies on derivatives of the aglycone indicate that modifications to the core structure can influence its antibacterial spectrum and potency.[4][15][16]

OrganismAntibioticMIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)Teicoplanin0.38 - 2.00[17]
StaphylococciTeicoplanin≤ 4[6]
Streptococci, EnterococciTeicoplanin≤ 2[6]
Methicillin-resistant Coagulase-Negative Staphylococci (MRCoNS)Teicoplanin≤ 8[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the antibacterial mechanism of the this compound. Below are representative protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The following diagram outlines the general workflow for determining the MIC of teicoplanin or its aglycone using the broth microdilution method.

Start Start Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Testing.

Protocol: Broth Microdilution MIC Testing [3][10]

  • Preparation of Antibiotic Stock Solution: Accurately weigh and dissolve the this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the this compound that completely inhibits visible bacterial growth.

Analysis of Binding Affinity by Surface Plasmon Resonance (SPR)

The following diagram illustrates the workflow for analyzing the binding of this compound to its D-Ala-D-Ala target using SPR.

Start Start Immobilize_Ligand Immobilize this compound on Sensor Chip Start->Immobilize_Ligand Prepare_Analyte Prepare Serial Dilutions of D-Ala-D-Ala Peptide Start->Prepare_Analyte Inject_Analyte Inject D-Ala-D-Ala Peptide over Sensor Surface Immobilize_Ligand->Inject_Analyte Prepare_Analyte->Inject_Analyte Monitor_Binding Monitor Association and Dissociation in Real-time Inject_Analyte->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Analyze_Data Analyze Sensorgram to Determine Kd Monitor_Binding->Analyze_Data Regenerate_Surface->Inject_Analyte Next Concentration End End Analyze_Data->End

Workflow for Surface Plasmon Resonance (SPR) Binding Analysis.

Protocol: Surface Plasmon Resonance (SPR) Analysis [7][18][19][20]

  • Ligand Immobilization:

    • Activate the surface of a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject a solution of the this compound in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to facilitate covalent coupling via primary amine groups.

    • Deactivate any remaining active esters by injecting a solution of ethanolamine-HCl.

  • Analyte Preparation: Prepare a series of dilutions of the D-Ala-D-Ala containing peptide (the analyte) in the running buffer (e.g., HBS-EP).

  • Binding Measurement:

    • Inject the different concentrations of the D-Ala-D-Ala peptide sequentially over the sensor surface with the immobilized this compound.

    • Monitor the association of the analyte during the injection and the dissociation during the subsequent flow of running buffer in real-time. The change in the refractive index at the sensor surface, proportional to the amount of bound analyte, is recorded as a sensorgram.

  • Surface Regeneration: Between each analyte injection, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to dissociate the bound analyte without denaturing the immobilized ligand.

  • Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The this compound is the foundational structural element responsible for the antibacterial activity of teicoplanin. Its mechanism of action, centered on the high-affinity binding to the D-Ala-D-Ala termini of peptidoglycan precursors and the subsequent inhibition of cell wall synthesis, is a well-established paradigm in antibiotic research. The quantitative data on binding affinities and antibacterial activity, obtained through detailed experimental protocols, underscore the potency of this molecular interaction. A thorough understanding of the this compound's mechanism is paramount for the rational design of novel glycopeptide antibiotics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Synthesis of Teicoplanin Aglycone from Teicoplanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of teicoplanin aglycone from its parent molecule, teicoplanin. Teicoplanin, a glycopeptide antibiotic, is a complex molecule comprising a polypeptide core and three sugar moieties. The removal of these sugar units to yield the this compound is a critical process for various research and development applications, including the study of structure-activity relationships and the development of novel semi-synthetic antibiotics. This document details the primary method of synthesis via acid hydrolysis, presenting available quantitative data, experimental protocols, and visual representations of the process.

Core Synthesis Pathway: Acid Hydrolysis

The principal method for the preparation of this compound from teicoplanin is through controlled acid hydrolysis. This process cleaves the glycosidic bonds connecting the sugar moieties to the peptide core. While various acidic conditions have been reported, the reaction requires careful control to ensure complete deglycosylation without significant degradation of the aglycone itself.

The overall transformation can be visualized as follows:

Teicoplanin Teicoplanin Acid Acid Hydrolysis (e.g., H2SO4, HCl) Teicoplanin->Acid Aglycone This compound Sugars Sugar Moieties (N-acyl-D-glucosamine, D-mannose) Acid->Aglycone Acid->Sugars

Figure 1: General scheme of teicoplanin hydrolysis.

Experimental Protocols

Based on available literature, two primary methods for the acid hydrolysis of teicoplanin have been described. It is important to note that specific, detailed protocols with precise quantitative data are not extensively published in a single source. The following protocols are compiled from various research findings.

Method 1: Strong Acid Hydrolysis

This method employs a strong acid in an organic solvent to achieve deglycosylation.

Reagents and Conditions:

Reagent/ParameterSpecification
Starting MaterialTeicoplanin Complex
Acid80% Sulfuric Acid (H₂SO₄)
SolventDimethyl Sulfoxide (B87167) (DMSO)
Temperature85°C
Reaction Time48 hours

Procedure:

  • Dissolve the teicoplanin complex in dimethyl sulfoxide (DMSO).

  • Carefully add 80% sulfuric acid to the solution.

  • Heat the reaction mixture to 85°C and maintain for 48 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material and the formation of the aglycone.

  • Upon completion, the reaction mixture requires a careful work-up procedure to neutralize the acid and isolate the crude aglycone. This typically involves precipitation by adding the reaction mixture to a large volume of cold water or an appropriate anti-solvent.

  • The precipitated solid is then collected by filtration or centrifugation.

Method 2: Mild Acid Hydrolysis

A milder approach using hydrochloric acid has also been reported, which may offer better control and reduce potential degradation of the aglycone. By controlling the acid hydrolysis, pseudoaglycones can be formed, and eventually the single aglycone with the removal of the three sugar units[1].

Reagents and Conditions:

Reagent/ParameterSpecification
Starting MaterialTeicoplanin Complex
Acid0.5 N Hydrochloric Acid (HCl)
Temperature80°C
Reaction TimeNot specified, requires monitoring

Procedure:

  • Suspend the teicoplanin complex in a 0.5 N aqueous solution of hydrochloric acid.

  • Heat the suspension to 80°C.

  • The reaction progress should be closely monitored using HPLC to determine the optimal time for termination, maximizing the yield of the aglycone while minimizing the formation of degradation byproducts.

  • Once the reaction is deemed complete, the mixture is cooled, and the pH is adjusted to neutral using a suitable base.

  • The resulting precipitate, containing the this compound, is then collected.

Purification of this compound

Following hydrolysis and initial isolation, the crude this compound requires purification to remove unreacted starting material, partially hydrolyzed intermediates (pseudoaglycones), and any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification.

General HPLC Purification Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

  • Detection: UV detection at a wavelength where the aglycone absorbs strongly (e.g., 280 nm) is used to monitor the elution.

  • Fraction Collection: Fractions corresponding to the peak of the this compound are collected.

  • Post-Purification: The collected fractions are often lyophilized to obtain the pure aglycone as a solid.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_purification Purification Teicoplanin Teicoplanin Acid_Hydrolysis Acid Hydrolysis Teicoplanin->Acid_Hydrolysis Crude_Aglycone Crude this compound Acid_Hydrolysis->Crude_Aglycone HPLC Reversed-Phase HPLC Crude_Aglycone->HPLC Pure_Aglycone Pure this compound HPLC->Pure_Aglycone

Figure 2: Experimental workflow for synthesis and purification.

Quantitative Data

Quantitative data regarding the yield and purity of this compound synthesized from teicoplanin is not extensively reported in a consolidated manner. The yields are often described qualitatively as "good yields"[2][3]. The following table summarizes the available information.

MethodReagentsConditionsYieldPurityReference
Strong Acid Hydrolysis80% H₂SO₄, DMSO85°C, 48hNot specifiedHigh purity after HPLCBoger, D. L., et al. (2001)
Mild Acid Hydrolysis0.5 N HCl80°CGoodNot specifiedMalabarba, A., et al. (1984)
Biphasic Hydroalcoholic MediumAcidsNot specifiedGoodNot specifiedCavalleri, B., et al. (1987)[2]
Hydrolysis in Benzyl AlcoholNot specifiedNot specifiedGoodNot specifiedMalabarba, A., et al. (1986)[3]

Conclusion

The synthesis of this compound from teicoplanin is a crucial chemical transformation for advancing research in the field of glycopeptide antibiotics. The primary method, acid hydrolysis, offers a direct route to the aglycone, although careful control of reaction conditions is necessary to achieve good yields and minimize degradation. Further detailed studies documenting optimized reaction protocols, including comprehensive quantitative data on yields and purity, would be highly beneficial to the scientific community. The purification of the aglycone is effectively achieved using reversed-phase HPLC, a standard and robust technique for obtaining highly pure material suitable for subsequent analytical and developmental studies.

References

A Technical Guide to the Total Synthesis of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Teicoplanin is a crucial glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, featuring a heptapeptide (B1575542) core with multiple macrocyclic rings and stereocenters, has made the total synthesis of its aglycone a formidable challenge and a landmark achievement in organic chemistry. This technical guide provides an in-depth analysis of the seminal total syntheses of teicoplanin aglycone developed by the research groups of Dale L. Boger (often associated with K.C. Nicolaou's lineage in the field of complex natural product synthesis) and David A. Evans.

This document details the strategic approaches, key chemical transformations, and comprehensive experimental protocols. All quantitative data from the syntheses are summarized in structured tables for comparative analysis. Furthermore, logical workflows of the synthetic strategies are visualized using diagrams to facilitate a deeper understanding of these complex chemical pathways.

The Boger Group's Convergent Strategy: First and Second Generation Syntheses

The Boger group developed two generations of a convergent total synthesis of this compound. The core strategy involved the synthesis of two key fragments: the ABCD ring system, common to vancomycin-type antibiotics, and a novel EFG tripeptide precursor, which were then coupled and cyclized.

First-Generation Synthesis

The first-generation approach was characterized by a linear sequence for the final macrocyclizations.[1][2][3][4] Key features included the late-stage formation of the DE and FG rings.

Experimental Workflow: Boger's First-Generation Synthesis

Boger_First_Gen_Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Macrocyclization ABCD_ring ABCD Ring System Synthesis Coupling Fragment Coupling ABCD_ring->Coupling EFG_tripeptide EFG Tripeptide Synthesis EFG_tripeptide->Coupling DE_cyclization DE Macrocyclization (SNAr) Coupling->DE_cyclization FG_cyclization FG Macrolactamization DE_cyclization->FG_cyclization Deprotection Global Deprotection FG_cyclization->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow of Boger's first-generation synthesis.

Quantitative Data: Boger's First-Generation Synthesis

StepReaction TypeYield (%)Diastereomeric Ratio (d.r.)Reference
DE MacrocyclizationNucleophilic Aromatic Substitution803:1[1][2]
FG MacrolactamizationAmide Bond Formation66-[1][2]
Overall 26 steps from amino acids ~1 -[1][2]

Key Experimental Protocols: Boger's First-Generation Synthesis

  • DE Macrocyclization (Diaryl Ether Formation): The phenoxide, generated in situ, undergoes an intramolecular nucleophilic aromatic substitution on an ortho-fluoronitroaromatic system. A solution of the linear precursor in N,N-dimethylformamide (DMF) is treated with cesium carbonate (Cs₂CO₃) at room temperature for 12-24 hours. The reaction mixture is then diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by silica (B1680970) gel chromatography.[1][2]

  • FG Macrolactamization: The linear amino acid precursor is dissolved in a mixture of dichloromethane (B109758) (CH₂Cl₂) and DMF. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are added, and the reaction is stirred at room temperature for 24-48 hours. The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the macrolactam.[1][2]

Second-Generation Synthesis

The second-generation synthesis improved upon the first by altering the order of ring closures, leading to a more convergent and diastereoselective route.[1][2][3][4] The key modification was the pre-formation of the FG ring system before coupling with the ABCD fragment.

Experimental Workflow: Boger's Second-Generation Synthesis

Boger_Second_Gen_Workflow cluster_fragments Fragment Synthesis cluster_assembly Convergent Assembly ABCD_ring ABCD Ring System Synthesis Coupling Fragment Coupling ABCD_ring->Coupling EFG_unit EFG Tripeptide Synthesis FG_cyclization FG Macrolactamization EFG_unit->FG_cyclization FG_cyclization->Coupling DE_cyclization DE Macrocyclization (SNAr) Coupling->DE_cyclization Deprotection Global Deprotection DE_cyclization->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow of Boger's second-generation synthesis.

Quantitative Data: Boger's Second-Generation Synthesis

StepReaction TypeYield (%)Diastereomeric Ratio (d.r.)Reference
FG MacrolactamizationAmide Bond Formation95-[1][2]
DE MacrocyclizationNucleophilic Aromatic Substitution76>10:1[1][2]
Overall 22 steps from amino acids ~2 -[1][2]

Key Experimental Protocols: Boger's Second-Generation Synthesis

  • FG Macrolactamization (Pre-coupling): The linear EFG tripeptide precursor is cyclized under high dilution conditions using diphenylphosphoryl azide (B81097) (DPPA) and sodium bicarbonate (NaHCO₃) in DMF. The reaction is stirred at 0 °C for 72 hours. The solvent is evaporated, and the residue is purified by preparative thin-layer chromatography to afford the FG macrocycle.[1][2]

  • DE Macrocyclization (Post-coupling): The coupled ABCD-FG fragment is dissolved in a 1:1 mixture of DMF and dimethyl sulfoxide (B87167) (DMSO). Cesium carbonate is added, and the mixture is stirred at room temperature for 12 hours. The reaction is worked up by partitioning between ethyl acetate and water. The organic phase is dried and concentrated, and the product is purified by silica gel chromatography. This revised sequence significantly improved the diastereoselectivity of the DE ring formation.[1][2]

The Evans Group's Asymmetric Synthesis

The Evans group reported a highly convergent total synthesis of this compound that also relied on the coupling of two major subunits.[5][6] A key innovation in their approach was the use of a copper-promoted arylation for the formation of a crucial diaryl ether bond, which proceeded without epimerization of adjacent stereocenters.[5]

Experimental Workflow: Evans's Synthesis

Evans_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Convergent Coupling and Finalization Subunit_I Subunit I Synthesis (ABCD Ring System) Peptide_Coupling Peptide Coupling Subunit_I->Peptide_Coupling Subunit_II Subunit II Synthesis (M(1-3) Macrocycle) Subunit_II->Peptide_Coupling Final_Cyclization Final Macrocyclization Peptide_Coupling->Final_Cyclization Global_Deprotection Global Deprotection Final_Cyclization->Global_Deprotection Final_Product This compound Global_Deprotection->Final_Product

References

The Core of Teicoplanin: An In-depth Technical Guide to the Aglycone Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a vital last-resort glycopeptide antibiotic, indispensable in the treatment of severe infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Produced by the actinomycete Actinoplanes teichomyceticus, its complex molecular architecture is the product of a sophisticated biosynthetic pathway.[1] This technical guide provides a deep dive into the core of teicoplanin's biosynthesis, focusing on the formation of its heptapeptide (B1575542) aglycone. Understanding this intricate process at a molecular level is paramount for strain improvement, yield optimization, and the rational design of novel teicoplanin analogs to combat emerging antibiotic resistance.

The biosynthesis of the teicoplanin aglycone can be broadly categorized into three main stages:

  • Heptapeptide Backbone Assembly: A multi-modular non-ribosomal peptide synthetase (NRPS) machinery constructs the linear peptide precursor.

  • Oxidative Cyclization: A series of cytochrome P450 monooxygenases catalyze the intricate cross-linking of the peptide's aromatic side chains to form the characteristic four-ring system.[2]

  • Tailoring Reactions: Glycosyltransferases and an acyltransferase modify the aglycone scaffold to produce the mature, bioactive teicoplanin.[3]

This guide will elucidate each of these stages, presenting available quantitative data, detailed experimental methodologies, and visual representations of the core processes.

The Teicoplanin Biosynthetic Gene Cluster

The genetic blueprint for teicoplanin production is encoded within a large, approximately 73-89 kb biosynthetic gene cluster (BGC) in Actinoplanes teichomyceticus.[1][4] This cluster, often designated as the tcp or tei cluster, contains 39 to 49 putative open reading frames (ORFs) that orchestrate the entire biosynthetic process, from the synthesis of precursors to the final tailoring steps, export, and self-resistance.[3][4]

The Core Biosynthetic Pathway: From Amino Acids to Aglycone

Heptapeptide Backbone Assembly: The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The foundation of the this compound is a heptapeptide chain assembled by a multi-modular NRPS system.[4] This enzymatic assembly line is comprised of seven modules, distributed across four proteins (Tcp9-Tcp12), with each module responsible for the selection, activation, and incorporation of a specific amino acid.[2][5] The domains within each module—Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C)—work in a coordinated fashion. The A-domain selects and activates the cognate amino acid as an aminoacyl-AMP, which is then tethered as a thioester to the phosphopantetheinyl arm of the T-domain. The C-domain then catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.[4]

The sequence of amino acid incorporation is as follows:

  • Module 1: 4-hydroxyphenylglycine (HPG)

  • Module 2: Tyrosine (Tyr)

  • Module 3: 3,5-dihydroxyphenylglycine (DPG)

  • Module 4: HPG

  • Module 5: HPG

  • Module 6: β-hydroxytyrosine (β-HT)

  • Module 7: DPG

Several of the amino acid precursors are non-proteinogenic and their biosynthesis is also encoded within the gene cluster. For instance, 3,5-dihydroxyphenylglycine (3,5-Dpg) is derived from acetate, while 4-hydroxyphenylglycine (4-Hpg), 3-chloro-tyrosine, and 3-chloro-β-hydroxytyrosine are derived from tyrosine.[6]

Figure 1: NRPS assembly of the linear heptapeptide precursor.
Oxidative Cyclization: The Cytochrome P450 Cascade

Once the linear heptapeptide is assembled on the NRPS, a series of four cytochrome P450 monooxygenases, designated OxyA, OxyB, OxyC, and OxyE, catalyze the oxidative cross-linking of the aromatic amino acid side chains.[2] These reactions form the rigid, basket-like structure of the aglycone core, which is essential for its antibiotic activity. The Oxy enzymes are thought to catalyze these phenol (B47542) coupling reactions while the peptide is still tethered to the NRPS.[4]

The proposed order of cyclization, based on studies of teicoplanin and related glycopeptide antibiotics, is as follows:

  • OxyB: Catalyzes the first cross-link between the side chains of amino acids 4 and 6.[4]

  • OxyA: Forms the bond between amino acids 2 and 4.[7]

  • OxyC: Creates the link between amino acids 5 and 7.

  • OxyE: Catalyzes the final cyclization between amino acids 1 and 3.

P450_Cyclization LinearPeptide Linear Heptapeptide (NRPS-bound) Intermediate1 Monocyclic Intermediate LinearPeptide->Intermediate1 OxyB Intermediate2 Bicyclic Intermediate Intermediate1->Intermediate2 OxyA Intermediate3 Tricyclic Intermediate Intermediate2->Intermediate3 OxyC Aglycone This compound (Tetracyclic) Intermediate3->Aglycone OxyE Experimental_Workflow cluster_A Gene Cloning & Expression cluster_B Protein Purification cluster_C Enzymatic Assay & Analysis A_teich A. teichomyceticus genomic DNA PCR PCR Amplification of Target Gene A_teich->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET-28a) Vector->Ligation Ecoli_exp E. coli Expression (e.g., BL21(DE3)) Ligation->Ecoli_exp Cell_lysis Cell Lysis & Clarification Ecoli_exp->Cell_lysis Ni_NTA Ni-NTA Affinity Chromatography Cell_lysis->Ni_NTA Purified_Enzyme Purified Enzyme Ni_NTA->Purified_Enzyme Assay In Vitro Assay (Substrates + Enzyme) Purified_Enzyme->Assay HPLC HPLC or LC-MS/MS Analysis Assay->HPLC Results Kinetic Data & Product Identification HPLC->Results

References

The Core Biological Activity of Teicoplanin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic renowned for its efficacy against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Structurally, Teicoplanin is a complex molecule comprising a core polypeptide scaffold, known as the aglycone, adorned with sugar moieties and a fatty acid chain.[2][4] The Teicoplanin aglycone itself retains the fundamental antibacterial mechanism of the parent molecule and serves as a crucial starting point for the development of novel semi-synthetic derivatives with potentially enhanced properties.[3] This technical guide provides an in-depth exploration of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for both Teicoplanin and its aglycone is the inhibition of bacterial cell wall biosynthesis.[1][2][4] This is achieved by targeting the late stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell.[5]

The this compound specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4][5] This binding event physically obstructs the subsequent enzymatic reactions essential for cell wall construction:

  • Transglycosylation: The polymerization of glycan chains.

  • Transpeptidation: The cross-linking of peptide side chains.

By preventing these crucial steps, the this compound disrupts the formation of a stable peptidoglycan layer, leading to a weakened cell wall, osmotic instability, and ultimately, bacterial cell lysis.[4][5]

Teicoplanin_Aglycone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_cell_wall_synthesis Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) D_Ala_D_Ala D-Ala-D-Ala Terminus Lipid_II->D_Ala_D_Ala has Blocked_Complex This compound- Lipid II Complex D_Ala_D_Ala->Blocked_Complex Teicoplanin_Aglycone This compound Teicoplanin_Aglycone->Blocked_Complex Transglycosylase Transglycosylase (Glycan Chain Polymerization) Blocked_Complex->Transglycosylase Inhibits Transpeptidase Transpeptidase (Peptide Cross-linking) Blocked_Complex->Transpeptidase Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Transglycosylase->Peptidoglycan_Synthesis Transpeptidase->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Inhibition of peptidoglycan synthesis by this compound.

Antibacterial Spectrum and Activity

The antibacterial activity of Teicoplanin and its aglycone is primarily directed against Gram-positive bacteria.[1][4] The large and complex structure of the molecule prevents its passage through the outer membrane of Gram-negative bacteria.[1] While the aglycone is the core active component, the sugar moieties and the fatty acid chain of the parent Teicoplanin molecule are known to influence its overall potency and pharmacokinetic properties.[4]

Limited quantitative data is available specifically for this compound. However, studies on derivatives of the aglycone indicate that modifications can significantly impact its antibacterial spectrum and efficacy. For instance, the condensation of the terminal carboxyl group of deglucoteicoplanin (a related aglycone) with certain hydrazines has been shown to yield derivatives with increased activity against Escherichia coli and other Gram-negative microorganisms.[6]

Published Minimum Inhibitory Concentration (MIC) data for Teicoplanin against various Gram-positive pathogens provides a benchmark for understanding the potential activity of its aglycone.

Bacterial SpeciesTeicoplanin MIC Range (µg/mL)
Staphylococcus aureus≤0.5 - >128
Methicillin-resistant S. aureus (MRSA)1 - 4
Coagulase-negative staphylococci≤0.5 - 16
Enterococcus faecalis≤0.5 - 2
Enterococcus faecium≤0.5 - 2
Streptococcus pneumoniae≤0.06
Streptococcus pyogenes≤0.06
Clostridium difficile≤0.5

Note: This table represents a summary of MIC values for Teicoplanin from various sources and should be used as a reference. The activity of this compound may differ.

Experimental Protocols for Assessing Biological Activity

The evaluation of the antibacterial activity of this compound relies on standardized and well-established microbiological assays. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antibacterial potency.

Broth Microdilution Method

This method is a standard technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute it in CAMHB to the highest desired concentration for the assay.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in CAMHB to create a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multipoint inoculator (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates: Prepare a series of dilutions of this compound in a suitable solvent. Add each dilution to molten MHA (cooled to 45-50°C), mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify. Prepare a control plate with no this compound.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents visible bacterial growth on the agar surface.[7]

Experimental_Workflow_MIC_Determination cluster_preparation Preparation cluster_broth_microdilution Broth Microdilution cluster_agar_dilution Agar Dilution Stock_Solution Prepare Teicoplanin Aglycone Stock Solution Serial_Dilution_Broth Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution_Broth Prepare_Plates Prepare Agar Plates with Varying Concentrations Stock_Solution->Prepare_Plates Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Broth Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates with Bacterial Suspension Bacterial_Inoculum->Inoculate_Agar Serial_Dilution_Broth->Inoculate_Broth Incubate_Broth Incubate at 35°C for 16-20h Inoculate_Broth->Incubate_Broth Read_MIC_Broth Determine MIC (Lowest concentration with no visible growth) Incubate_Broth->Read_MIC_Broth Prepare_Plates->Inoculate_Agar Incubate_Agar Incubate at 35°C for 16-20h Inoculate_Agar->Incubate_Agar Read_MIC_Agar Determine MIC (Lowest concentration with no visible growth) Incubate_Agar->Read_MIC_Agar

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The this compound represents the core pharmacophore responsible for the antibacterial activity of the parent Teicoplanin molecule. Its well-defined mechanism of action, involving the targeted inhibition of bacterial cell wall synthesis, makes it a valuable scaffold for the development of new antibiotics. While its intrinsic activity is established, further research is warranted to generate comprehensive quantitative data on its antibacterial spectrum. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. Future efforts in modifying the aglycone structure hold the promise of creating novel glycopeptide antibiotics with enhanced potency, an expanded spectrum of activity, and the ability to overcome existing resistance mechanisms.

References

An In-depth Technical Guide to Teicoplanin Aglycone Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Teicoplanin, a glycopeptide antibiotic, has long been a critical tool in combating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its intricate structure, featuring a heptapeptide (B1575542) aglycone core, sugar moieties, and a lipid side chain, presents numerous opportunities for chemical modification.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of teicoplanin derivatives and analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and mechanisms of action.

Core Structure and Mechanism of Action

The primary mode of action for teicoplanin involves the inhibition of bacterial cell wall biosynthesis.[1][4] It selectively binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which obstructs the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization.[1] This disruption of cell wall integrity ultimately leads to bacterial cell lysis.[1] The lipophilic fatty acid side chain of teicoplanin is believed to anchor the molecule to the bacterial membrane, thereby increasing its localized concentration at the site of peptidoglycan synthesis.[1]

The complex structure of teicoplanin consists of a heptapeptide aglycone core, which is glycosylated at various positions. The five major components, designated Teicoplanin A2-1 to A2-5 (TA2-1 to TA2-5), differ in the structure of their N-acyl side chains.[5][6] Another component, Teicoplanin A3-1 (TA3-1), lacks the N-acyl-D-glucosamine residue.[5] The core aglycone, also referred to as deglucoteicoplanin, results from the removal of all sugar moieties.[7][8]

G Teicoplanin Teicoplanin Core Aglycone Heptapeptide Aglycone (Teicoplanin Aglycone - TD) Teicoplanin->Aglycone Core Structure Sugars Sugar Moieties Teicoplanin->Sugars Glycosylation FattyAcid N-Acyl-Glucosamine (Fatty Acid Tail) Teicoplanin->FattyAcid Lipophilic Anchor N_Terminus N-Terminus Aglycone->N_Terminus Modification Site 1 Carboxyl_Group Carboxyl Group Aglycone->Carboxyl_Group Modification Site 2

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have provided a framework for the rational design of novel glycopeptide antibiotics with improved properties.[1] Modifications have targeted the aglycone core, the fatty acid side chain, and the sugar moieties to enhance antibacterial potency, overcome resistance, and even introduce antiviral activities.[1][9]

  • Modifications of the Aglycone Core : The aglycone is a primary target for medicinal chemists.[1]

    • Amide Derivatives : Condensation of the carboxyl group with various amines to form amide derivatives has been a successful strategy.[1][10] Positively charged amides generally show enhanced in vitro activity against Gram-positive bacteria, and some basic amides have demonstrated activity against Gram-negative bacteria.[1][10]

    • Octapeptide Derivatives : Extension of the peptide backbone at the N-terminus with amino acids like glycine (B1666218) or lysine (B10760008) has yielded derivatives with activity comparable to the parent compound, and in some cases, improved activity against certain resistant strains of Staphylococcus epidermidis and S. haemolyticus.[11]

  • Lipophilic and Perfluoroalkyl Derivatives : The introduction of lipophilic or perfluoroalkyl chains to the teicoplanin pseudoaglycone can result in a dual mechanism of action: inhibition of cell wall synthesis and disruption of the bacterial cell membrane.[9][12] This dual action is often effective against glycopeptide-resistant bacteria.[9] Some of these derivatives have also shown antiviral activity against SARS-CoV-2.[9][12]

  • Dimeric Derivatives : Inspired by the dimerization of other glycopeptides, dimeric teicoplanin derivatives have been synthesized. These compounds can exhibit enhanced binding to peptidoglycan precursors through multivalency.[9]

  • Role of Sugar Moieties : The sugar residues are actively involved in biological activity. Their removal generally leads to a significant decrease in antibacterial activity, underscoring their importance for target recognition and proper molecular conformation.[1]

Quantitative Data on Teicoplanin Derivatives

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various teicoplanin derivatives against a panel of Gram-positive bacteria.

Table 1: In Vitro Antibacterial Activity of Basic Amides of this compound (TD) with Polyamines [10]

CompoundLinker Chain (Amine)S. aureus SmithS. aureus TourE. coli SKF 12140
Teicoplanin A2-0.250.5>128
TD-0.51>128
TD-Amide 1N,N-dimethylethylenediamine0.5164
TD-Amide 2N,N-diethyl-ethylenediamine0.5132
TD-Amide 33-(dimethylamino)propylamine0.250.532
TD-Amide 4Spermine0.5116

MIC values are expressed in µg/mL.

Table 2: In Vitro Antibacterial Activity of Lipophilic Teicoplanin Pseudoaglycone Derivatives [13]

CompoundModificationS. aureus ATCC 29213E. faecalis ATCC 29212
Teicoplanin-0.50.25
Derivative 1aBis-dodecylthio maleimide0.1250.06
Derivative 2aSingle C12 alkyl chain via click chemistry0.250.125
Derivative 3aN-terminus sulfonylation with dodecylsulfonyl chloride0.50.25

MIC values are expressed in µg/mL.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field.

Materials:

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the condensing agent and HOBt to the solution and stir for a short period at room temperature.

  • Add the desired amine to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, purify the product using column chromatography.

Materials:

  • Teicoplanin or its pseudoaglycones/aglycone

  • Aldehyde or ketone corresponding to the desired alkyl group

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., methanol)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the teicoplanin starting material in the chosen solvent.

  • Add the aldehyde or ketone to the solution.

  • Adjust the pH of the mixture if necessary.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by HPLC.

  • Purify the final product by preparative HPLC.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Teicoplanin derivatives

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the teicoplanin derivatives in MHB in the microtiter plates.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria without antibiotic) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Mechanisms

G Start Start with Teicoplanin or Aglycone Core Synthesis Chemical Modification (e.g., Amidation, Alkylation) Start->Synthesis Purification Purification and Characterization (HPLC, MS) Synthesis->Purification InVitro In Vitro Evaluation (MIC, IC50) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Improvement InVivo In Vivo Studies (Animal Models) Optimization->InVivo End Candidate Drug InVivo->End

G Derivative Lipophilic Teicoplanin Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Anchoring via Lipophilic Tail CellWall Peptidoglycan Precursor (D-Ala-D-Ala) Derivative->CellWall Binding to D-Ala-D-Ala Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Cell Wall Synthesis CellWall->Inhibition Death Bacterial Cell Death Inhibition->Death Disruption->Death

Future Directions

The chemical modification of teicoplanin has proven to be a fruitful strategy for generating novel antimicrobial agents with improved properties.[9] Lipophilic, dimeric, and other derivatives have demonstrated the potential to overcome existing resistance mechanisms and expand the utility of this important class of antibiotics.[9] Future research should continue to explore novel modifications of the teicoplanin scaffold, guided by a deeper understanding of structure-activity relationships.[9] Furthermore, the development of derivatives with dual antibacterial and antiviral activities represents an exciting new frontier in the fight against infectious diseases.[9][12] The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.[9]

References

Spectroscopic Profile of Teicoplanin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Teicoplanin aglycone, the core peptidic scaffold of the glycopeptide antibiotic Teicoplanin. A comprehensive understanding of its structural features, elucidated through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for analogue design, synthesis, and the development of next-generation antibiotics. This document presents a compilation of key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, providing insights into its elemental composition and structural integrity.

Molecular Weight

The molecular formula of this compound is C₅₈H₄₅Cl₂N₇O₁₈, with a monoisotopic mass of 1197.2198130 Da .

MS/MS Fragmentation Data

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed to characterize the fragmentation of this compound. The following table summarizes the major precursor and product ions observed in positive ion mode. The fragmentation primarily occurs at the peptide backbone and involves the loss of small neutral molecules.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Neutral Loss
[M+H]⁺VariesH₂O, CO, NH₃
[M+2H]²⁺VariesH₂O, CO

Note: The specific m/z values for fragment ions can vary depending on the instrument and experimental conditions. The fragmentation of the complex cyclic peptide core can be extensive.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the this compound, enabling the complete assignment of its ¹H and ¹³C chemical shifts and the determination of its three-dimensional structure in solution. The data presented here is based on studies of this compound hydrochloride in DMSO-d₆.[1][2]

¹H NMR Chemical Shifts
ProtonChemical Shift (ppm)
Aromatic Protons6.0 - 8.5
Alpha-Protons4.0 - 5.5
Beta-Protons2.5 - 4.0
Amide Protons7.5 - 9.5
¹³C NMR Chemical Shifts
CarbonChemical Shift (ppm)
Carbonyl Carbons168 - 175
Aromatic Carbons110 - 160
Alpha-Carbons50 - 65
Beta-Carbons30 - 45

Note: For complete and specific signal assignments, it is essential to refer to the detailed 2D NMR spectroscopic data (COSY, NOESY, HSQC, HMBC) as reported in the scientific literature.[1]

Experimental Protocols

The following sections detail the methodologies for obtaining the mass spectrometry and NMR spectroscopic data for this compound.

Mass Spectrometry Protocol

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Hydrolysis: Teicoplanin is hydrolyzed to yield the aglycone. Several methods can be employed, including acidic or enzymatic hydrolysis.

  • Purification: The aglycone is purified from the hydrolysis mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Solution: The purified this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to facilitate ionization.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.

  • MS Scan Mode: Full scan MS is used to determine the m/z of the intact molecule.

  • MS/MS Scan Mode: Tandem MS (MS/MS) is performed by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Collision Energy: The collision energy is optimized to achieve a rich fragmentation spectrum.

NMR Spectroscopy Protocol

This protocol provides a general workflow for the NMR analysis of this compound.

Sample Preparation:

  • Sample Purity: The this compound sample should be of high purity.

  • Solvent: The sample is dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to achieve good signal dispersion.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum, usually with proton decoupling, is acquired to determine the chemical shifts of the carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the 3D structure.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which aids in the assignment of quaternary carbons and piecing together the molecular structure.

Data Processing and Analysis:

The acquired NMR data is processed using specialized software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts. The 1D and 2D spectra are then analyzed to assign all the proton and carbon signals to their respective atoms in the this compound structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_of_Teicoplanin_Aglycone cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_output Data Interpretation & Application Teicoplanin Teicoplanin Hydrolysis Hydrolysis Teicoplanin->Hydrolysis Purification Purification (HPLC) Hydrolysis->Purification Aglycone Purified this compound Purification->Aglycone LC_MS LC-MS Analysis Aglycone->LC_MS NMR_Acq NMR Data Acquisition (1D & 2D) Aglycone->NMR_Acq MS_Data MS Data (Molecular Weight) LC_MS->MS_Data MSMS MS/MS Analysis LC_MS->MSMS Frag_Data Fragmentation Pattern MSMS->Frag_Data Interpretation Structural Elucidation Frag_Data->Interpretation NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc NMR_Data ¹H & ¹³C Chemical Shifts NMR_Proc->NMR_Data Structure 3D Structure NMR_Proc->Structure NMR_Data->Interpretation Structure->Interpretation Application Drug Development & Analogue Synthesis Interpretation->Application

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Navigating the Solubility Landscape of Teicoplanin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin aglycone, the core structure of the glycopeptide antibiotic teicoplanin, is a molecule of significant interest in the development of new antibacterial agents. Understanding its solubility in various solvents is a critical prerequisite for its formulation, in vitro and in vivo testing, and overall drug development pipeline. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for its precise quantitative determination.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is limited and at times contradictory. However, a general qualitative understanding can be gleaned from various sources. This compound is generally described as being soluble in several organic solvents and has some solubility in aqueous media. A summary of its qualitative solubility is presented below.

SolventQualitative Solubility Description
WaterDescribed as both soluble and poorly soluble in different sources. One vendor specifies solubility as <1 mg/mL, indicating it may be slightly soluble to insoluble.[1][2][]
Methanol (MeOH)Generally reported as soluble.[1][]
Dimethyl Sulfoxide (DMSO)Consistently reported as soluble.[1][][4] The three-dimensional structure of the aglycone has been determined in a DMSO solvation model.[4]
EthanolReported as soluble.[]
Dimethylformamide (DMF)Reported as soluble.[]

Given the lack of precise quantitative data, experimental determination of the thermodynamic solubility of this compound in relevant solvent systems is highly recommended for any research or development application.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method and HPLC Analysis

The saturation shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. This protocol outlines a general procedure that can be adapted for this compound.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, DMSO, Ethanol, DMF) of HPLC grade or higher

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase components (e.g., Acetonitrile (B52724), Methanol, Water with 0.1% Formic Acid or other suitable buffers)

  • Volumetric flasks and pipettes for standard preparation

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining undissolved solid, either:

      • Centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the aliquot through a 0.22 µm syringe filter. It is important to discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Sample Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column is often a good starting point for glycopeptide antibiotics.

      • Example Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be 10-90% acetonitrile over 15-20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor the absorbance at a wavelength where this compound has a strong absorbance, for instance, around 280 nm.

    • Inject the prepared standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered supernatant from the saturated solutions. Ensure the sample is diluted if necessary to fall within the linear range of the calibration curve.

  • Data Analysis:

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

    • The calculated concentration represents the thermodynamic solubility of this compound in the tested solvent under the specified conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation of Solid and Liquid Phases cluster_analysis 3. HPLC Analysis cluster_data 4. Data Interpretation start Add excess this compound to solvent equilibrate Equilibrate on shaker (24-48h) start->equilibrate separate Centrifuge or Filter (0.22 µm) supernatant equilibrate->separate Attain equilibrium hplc Inject standards and samples into HPLC separate->hplc Obtain clear saturated solution standards Prepare standard solutions standards->hplc calibrate Generate calibration curve hplc->calibrate Acquire chromatograms calculate Calculate solubility from peak areas calibrate->calculate end Thermodynamic Solubility (mg/mL or M) calculate->end Final Solubility Value

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a crucial therapeutic agent against serious Gram-positive bacterial infections. Its biological activity is intrinsically linked to its complex molecular architecture, particularly that of its core structure, the teicoplanin aglycone. This technical guide provides a detailed exploration of the chemical structure and stereochemistry of the this compound, presenting key structural data, outlining the experimental protocols used for its characterization, and visualizing its mechanism of action and purification process. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antibiotic research.

Chemical Structure and Properties

The this compound, also known as teicoplanin A3-1, is a heptapeptide (B1575542) core that forms the structural foundation of the teicoplanin antibiotic complex.[1] This macrocyclic structure is characterized by a complex network of peptide and ether bonds, creating a rigid, basket-like conformation.

The molecular formula of this compound is C₅₈H₄₅Cl₂N₇O₁₈, with a molecular weight of 1198.92 g/mol .[2] Its systematic IUPAC name is (1S,2R,19R,22R,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,³⁴.1⁸,¹².1²³,²⁷.1²⁹,³³.1⁴¹,⁴⁵.0¹⁰,³⁷.0⁴⁶,⁵¹]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid. The structure possesses numerous chiral centers, contributing to its specific stereochemistry which is crucial for its biological activity.[3]

Core Scaffold

The heptapeptide backbone of the this compound is composed of seven amino acid residues. These residues are extensively cross-linked through diaryl ether bonds, forming a rigid, cup-shaped molecule. This conformation is essential for its ability to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls.[4][5]

Key Functional Groups

The this compound is adorned with several key functional groups that play a vital role in its solubility, stability, and interaction with its biological target. These include:

  • Carboxylic acid group: Essential for binding to the target peptide.

  • Primary amine group: Contributes to the molecule's overall charge and solubility.

  • Multiple hydroxyl groups: Phenolic and alcoholic hydroxyl groups are involved in hydrogen bonding interactions.

  • Chlorine atoms: Two chlorine atoms are substituted on the aromatic rings, contributing to the molecule's bioactivity.

Stereochemistry

The stereochemistry of the this compound is complex, with multiple stereocenters defined within its rigid macrocyclic structure. The specific spatial arrangement of its constituent amino acids and their side chains is critical for its selective binding to the D-Ala-D-Ala motif of bacterial cell wall precursors. The absolute configuration of these chiral centers has been determined through a combination of NMR spectroscopy and X-ray crystallography.[6][7] The defined stereochemistry creates a specific three-dimensional pocket that precisely accommodates its target ligand.

Quantitative Structural Data

The precise three-dimensional structure of the this compound has been elucidated by X-ray diffraction. The data for the crystal structure is available in the Protein Data Bank (PDB) under the accession code 6TOV.[8]

Crystallographic Data for this compound (PDB: 6TOV)
Experimental Method X-RAY DIFFRACTION
Resolution 0.77 Å
R-Value Work 0.097
R-Value Free 0.114
R-Value Observed 0.097
Total Structure Weight 1.6 kDa
Atom Count 128
Modeled Residue Count 7

Table 1: Summary of crystallographic data for this compound. Data sourced from RCSB PDB entry 6TOV.[8]

Experimental Protocols

The determination of the complex structure of this compound has been made possible through a combination of sophisticated analytical techniques.

Preparation of this compound

The aglycone is typically prepared by the hydrolytic removal of the sugar moieties from the parent teicoplanin molecule. A common method involves acid hydrolysis in a biphasic hydroalcoholic medium, which yields the single aglycone with good efficiency.[9] Another effective approach is the hydrolysis in benzyl (B1604629) alcohol, leading to the formation of the aglycone benzyl ester, which is subsequently subjected to hydrogenolysis to yield the final aglycone.[6]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional solution structure of the this compound.[6] A detailed description of the ¹H and ¹³C NMR spectra has been reported, with signal assignments achieved using homonuclear and heteronuclear correlation spectroscopy (COSY).[6] Nuclear Overhauser effect (NOE) experiments have been crucial in identifying through-space interactions between hydrogen atoms, providing critical distance restraints for structure calculation.[6] While specific chemical shift tables for the aglycone are not always readily available in primary literature, the collective NMR data has been foundational to understanding its conformation in solution.

X-ray Crystallography

Single-crystal X-ray crystallography has provided the definitive solid-state structure of the this compound.[7][8] The general workflow for this technique involves:

  • Crystallization: Obtaining high-quality single crystals of the this compound is the first and often most challenging step. This is typically achieved by screening a wide range of crystallization conditions, varying parameters such as precipitant, pH, and temperature.

  • Data Collection: A suitable crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield a final, high-resolution structure.

Visualizations

Mechanism of Action: Binding to Bacterial Cell Wall Precursor

Teicoplanin exerts its antibiotic effect by binding to the D-Ala-D-Ala terminus of lipid II, a precursor in the biosynthesis of bacterial peptidoglycan. This binding event sterically hinders the transglycosylation and transpeptidation steps, thereby inhibiting cell wall synthesis and leading to bacterial cell death. The interaction is highly specific and relies on the formation of a network of hydrogen bonds between the aglycone's peptide backbone and the D-Ala-D-Ala motif.[5][10]

This compound Binding cluster_teicoplanin This compound cluster_cellwall Bacterial Cell Wall Precursor cluster_inhibition Inhibition of Cell Wall Synthesis Aglycone Teicoplanin Aglycone D_Ala_D_Ala D-Ala-D-Ala Terminus Aglycone->D_Ala_D_Ala Hydrogen Bonding LipidII Lipid II LipidII->D_Ala_D_Ala Transglycosylation Transglycosylation D_Ala_D_Ala->Transglycosylation Blocks Access Transpeptidation Transpeptidation D_Ala_D_Ala->Transpeptidation Blocks Access CellDeath Bacterial Cell Death Transglycosylation->CellDeath Inhibition leads to Transpeptidation->CellDeath Inhibition leads to

Binding of this compound to its target.
Experimental Workflow: Purification of Teicoplanin

The industrial production of teicoplanin involves a multi-step purification process to isolate the antibiotic complex from the fermentation broth of Actinoplanes teichomyceticus. The general workflow involves separation of the mycelium, followed by a series of chromatographic steps to purify the teicoplanin complex.

Teicoplanin Purification Workflow start Fermentation Broth (Actinoplanes teichomyceticus) filtration Filtration / Centrifugation start->filtration mycelium Mycelial Cake (discarded) filtration->mycelium filtrate Supernatant (contains Teicoplanin) filtration->filtrate adsorption Adsorption Chromatography (e.g., Hydrophobic Resin) filtrate->adsorption elution Elution with Organic Solvent Mixture adsorption->elution crude_teicoplanin Crude Teicoplanin Solution elution->crude_teicoplanin ion_exchange Ion-Exchange Chromatography crude_teicoplanin->ion_exchange purified_teicoplanin Purified Teicoplanin Solution ion_exchange->purified_teicoplanin ultrafiltration Ultrafiltration / Diafiltration (Desalting and Concentration) purified_teicoplanin->ultrafiltration lyophilization Lyophilization ultrafiltration->lyophilization final_product Purified Teicoplanin Powder lyophilization->final_product

General workflow for the purification of teicoplanin.

Conclusion

The this compound represents a fascinating and complex molecular entity. Its intricate three-dimensional structure, governed by a precise stereochemical arrangement, is fundamental to its potent antibacterial activity. A thorough understanding of its chemical properties, as detailed in this guide, is essential for the rational design of new glycopeptide antibiotics to combat the growing threat of antimicrobial resistance. The experimental methodologies outlined herein provide a foundation for further structural and functional studies, while the visualized pathways of its action and purification offer a clear perspective on its biological role and production. This guide serves as a valuable technical resource to aid in the ongoing research and development efforts in the field of antibiotic discovery.

References

An In-depth Technical Guide on the Mode of Action of Teicoplanin Aglycone Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its core activity resides in its aglycone, a complex heptapeptide (B1575542) structure. This technical guide provides a comprehensive exploration of the mode of action of teicoplanin aglycone, focusing on its interaction with bacterial cell wall precursors. It details the underlying molecular mechanisms, presents quantitative data on its efficacy and binding affinities, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

The primary mechanism of this compound involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the peptidoglycan precursor. This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan polymer. The disruption of cell wall integrity leads to bacterial cell lysis and death. This guide offers an in-depth resource for researchers and professionals engaged in the study of antibiotics and the development of new antimicrobial strategies.

The Core Mechanism of Action

The bactericidal activity of this compound is primarily attributed to its ability to disrupt the biosynthesis of the bacterial cell wall. This process can be broken down into the following key stages:

  • Target Recognition and Binding: The this compound possesses a rigid, basket-like structure that forms a binding pocket. This pocket specifically recognizes and binds to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the pentapeptide chain of lipid II, a key precursor in peptidoglycan synthesis. This interaction is highly specific and is mediated by a network of five hydrogen bonds between the peptide backbone of the aglycone and the D-Ala-D-Ala moiety.

  • Inhibition of Transglycosylation: By binding to the D-Ala-D-Ala terminus of lipid II, the bulky this compound creates a steric hindrance that prevents the transglycosylase enzymes from polymerizing the glycan chains. This effectively halts the elongation of the peptidoglycan backbone.

  • Inhibition of Transpeptidation: The binding of the aglycone to lipid II also blocks the action of transpeptidases (penicillin-binding proteins or PBPs). These enzymes are responsible for cross-linking the peptide side chains of adjacent glycan strands, a critical step for the structural integrity and rigidity of the cell wall.

The dual inhibition of both transglycosylation and transpeptidation leads to the formation of a weakened and defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death.

Quantitative Data on Efficacy and Binding

The efficacy of teicoplanin and its aglycone can be quantified through various in vitro and biophysical methods. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin Against Key Gram-positive Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)28[1]
Enterococcus faecalis0.252[2]
Clostridium difficile<0.1250.25[3]

Table 2: Binding Affinity of Teicoplanin for D-Ala-D-Ala Analogues

LigandMethodDissociation Constant (Kd)Association Constant (Ka)Reference(s)
Ac-D-Ala-D-AlaDifferential UV Spectroscopy-Reduced to one-tenth that of teicoplanin for deaminoteicoplanin[4]
N,N'-diacetyl-L-lysyl-D-alanyl-D-alanineSpectrophotometric Titration-2.56 x 10⁶ L·mol⁻¹
Free Lys-D-Ala-D-Ala peptideSurface Plasmon Resonance (SPR)40 - 630 nM-[5]

Table 3: Thermodynamic Parameters of Teicoplanin Binding to Ac-D-Ala

Thermodynamic ParameterValue (kJ/mol)Reference(s)
Gibbs Free Energy (ΔG°)-29.7
Enthalpy (ΔH°)-44.8
Entropy (-TΔS°)15.1

Signaling Pathways and Experimental Workflows

Signaling Pathway of Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key steps in bacterial cell wall synthesis and the points of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends with D-Ala-D-Ala) UDP_NAG->UDP_NAM_pentapeptide Precursor Synthesis Lipid_II Lipid II (NAM-NAG-pentapeptide-P-P-lipid) UDP_NAM_pentapeptide->Lipid_II Translocation Growing_Chain Growing Peptidoglycan Chain Lipid_II->Growing_Chain Transglycosylation (Transglycosylase action) Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Growing_Chain->Crosslinked_PG Transpeptidation (Transpeptidase action) Teicoplanin This compound Teicoplanin->Inhibition Inhibition->Lipid_II Binding to D-Ala-D-Ala Inhibition->Growing_Chain Inhibition->Crosslinked_PG

Mechanism of this compound action.
Experimental Workflow for Determining Mode of Action

This diagram outlines a typical experimental workflow to investigate the mode of action of a cell wall synthesis inhibitor like this compound.

Mode_of_Action_Workflow Start Start: Hypothesis of Cell Wall Synthesis Inhibition MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Lysis_Assay Bacterial Lysis Assay MIC->Lysis_Assay Binding_Studies Direct Binding Studies to D-Ala-D-Ala Analogues MIC->Binding_Studies Precursor_Analysis Analysis of Peptidoglycan Precursors (HPLC/MS) Lysis_Assay->Precursor_Analysis If lysis is observed Precursor_Analysis->Binding_Studies If precursors accumulate Enzyme_Assay In vitro Transglycosylation/ Transpeptidation Assays Binding_Studies->Enzyme_Assay If binding is confirmed Conclusion Conclusion: Confirmation of Mode of Action Enzyme_Assay->Conclusion If enzyme activity is inhibited

Workflow for mode of action determination.

Detailed Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target Gram-positive bacterium.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or a spectrophotometer.

Protocol for Surface Plasmon Resonance (SPR) Analysis of this compound Binding to D-Ala-D-Ala

Objective: To determine the binding kinetics (association and dissociation rate constants) and affinity (dissociation constant, Kd) of this compound to a D-Ala-D-Ala containing peptide.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • This compound

  • Synthetic peptide with a C-terminal D-Ala-D-Ala sequence

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of this compound:

    • Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of this compound (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling via its primary amine groups.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the this compound.

  • Binding Analysis:

    • Prepare a series of dilutions of the D-Ala-D-Ala containing peptide in the running buffer (e.g., ranging from 1 nM to 1 µM).

    • Inject the different concentrations of the peptide over both the this compound-immobilized and the reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Regeneration: Between each peptide injection, regenerate the sensor surface by injecting a short pulse of the regeneration solution to remove the bound peptide.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol for In Vitro Transglycosylation/Transpeptidation Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activities of transglycosylases and transpeptidases.

Materials:

  • Purified bacterial membranes containing transglycosylases and transpeptidases (PBPs)

  • Radiolabeled peptidoglycan precursor (e.g., Lipid II with [¹⁴C]-N-acetylglucosamine)

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare reaction mixtures containing the reaction buffer, purified bacterial membranes, and varying concentrations of this compound.

    • Include a control reaction without the this compound.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding the radiolabeled lipid II substrate to each tube.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution (e.g., 1% SDS).

  • Analysis of Products:

    • Spot the reaction mixtures onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the unreacted lipid II from the polymerized peptidoglycan product.

    • Visualize and quantify the radiolabeled product using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring the radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound relative to the control reaction.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzymatic activity.

Conclusion

The this compound represents the core pharmacophore responsible for the potent antibacterial activity of teicoplanin against a wide range of Gram-positive pathogens. Its mode of action, centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, leads to a dual inhibition of both transglycosylation and transpeptidation, ultimately causing bacterial cell death. The quantitative data presented in this guide underscore the high efficacy of this molecule. The detailed experimental protocols provide a practical framework for researchers to further investigate the intricate details of its mechanism and to explore the development of novel glycopeptide antibiotics. A thorough understanding of the molecular interactions and biological consequences of this compound's action is crucial for combating the growing threat of antibiotic resistance and for designing the next generation of life-saving therapeutics.

References

Investigating the Antiviral Potential of Teicoplanin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a glycopeptide antibiotic traditionally reserved for treating serious Gram-positive bacterial infections, has garnered significant attention for its potential as a broad-spectrum antiviral agent.[1][2][3] This technical guide delves into the antiviral properties of Teicoplanin and its core structure, the Teicoplanin aglycone, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies crucial for its evaluation. The repurposing of clinically approved drugs like Teicoplanin offers an accelerated path to developing novel therapies for viral diseases.[1] A key advantage of Teicoplanin's antiviral action is its targeting of a host-cell factor, which may present a higher barrier to the development of viral resistance.[1]

Mechanism of Antiviral Action

The primary antiviral mechanism of Teicoplanin and its derivatives is the inhibition of the host cell endosomal protease, Cathepsin L (CTSL).[1][4][5][6][7] CTSL is a critical enzyme for the entry of numerous enveloped viruses, including coronaviruses and filoviruses.[1][4][8] Following receptor binding, these viruses are often taken into the host cell via endocytosis. Within the late endosome/lysosome, the acidic environment activates CTSL, which then cleaves the viral glycoprotein (B1211001), exposing a fusion peptide and enabling the viral and endosomal membranes to fuse, releasing the viral genome into the cytoplasm.[7][9][10][11] Teicoplanin effectively blocks this crucial step.[4][6][7][10]

Some studies also suggest that for certain viruses like SARS-CoV-2, Teicoplanin may have additional mechanisms of action, such as inhibiting the viral main protease (3CLpro) or interfering with the binding of the viral spike protein to the ACE2 receptor.[9][10][11]

cluster_0 Host Cell cluster_1 Late Endosome / Lysosome Virus Enveloped Virus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis CathepsinL Cathepsin L (CTSL) Endosome->CathepsinL 3. Acidification Activates CTSL Fusion Membrane Fusion & Viral Genome Release Replication Viral Replication Fusion->Replication Cleavage Glycoprotein Cleavage CathepsinL->Cleavage 4. Proteolytic Cleavage Cleavage->Fusion 5. Fusion Peptide Exposed Teicoplanin This compound Teicoplanin->CathepsinL Inhibition

Viral entry pathway and the inhibitory action of Teicoplanin on Cathepsin L.

Antiviral Spectrum

Teicoplanin and its aglycone derivatives have demonstrated in vitro activity against a wide range of enveloped viruses from several families.

  • Coronaviridae: Potent activity has been shown against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2.[3][4][5][6][8][12] The mechanism is primarily through the inhibition of Cathepsin L-mediated entry.[4][8][12]

  • Filoviridae: Teicoplanin was identified as an inhibitor of Ebola virus (EBOV) pseudovirus infection by blocking viral entry.[7][13][14] The inhibition of Cathepsin L is the key mechanism of action against EBOV.[5][6][7]

  • Flaviviridae: A this compound analogue, LCTA-949, has been shown to inhibit Hepatitis C Virus (HCV) replication.[15][16][17] Unlike its action on other viruses, for HCV, it appears to inhibit intracellular replication rather than the early steps of the life cycle.[15][17] This analogue also shows activity against other flaviviruses like Dengue virus (DENV), Yellow Fever Virus (YFV), and Tick-borne Encephalitis Virus (TBEV) by preventing viral entry.[17]

  • Orthomyxoviridae: Lipophilic derivatives of Teicoplanin pseudoaglycone have exhibited potent anti-influenza virus activity, which is related to the inhibition of the binding interaction between the virus and the host cell.[18][19][20]

  • Retroviridae: Semisynthetic derivatives of glycopeptide antibiotics, including Teicoplanin, have been found to have anti-HIV activity.[15]

Data Presentation: Quantitative Antiviral Activity

The following table summarizes the in vitro efficacy of Teicoplanin and its derivatives against various viruses.

Virus FamilyVirusCompoundCell LineIC50 / EC50 (µM)CC50 (µM)Reference(s)
Coronaviridae SARS-CoV-2 (Original)TeicoplaninVero E62.038> 100[4][12]
SARS-CoV-2 (D614G)TeicoplaninVero E62.116> 100[4][12]
SARS-CoV-2 (Pseudovirus)TeicoplaninHuh71.885Not specified[4]
SARS-CoV-2 (Pseudovirus)TeicoplaninA5493.164Not specified[4]
MERS-CoV (Pseudovirus)TeicoplaninHEK293T~1.9> 100[5][6]
SARS-CoV (Pseudovirus)TeicoplaninHEK293T~1.7> 100[5][6]
Filoviridae Ebola Virus (trVLP)TeicoplaninHEK293T0.33> 100[5][6]
Ebola Virus (Pseudovirus)TeicoplaninHUVEC~0.8> 100[5]
Flaviviridae Hepatitis C Virus (Replicon)LCTA-949Huh 9-134 - 7> 60[16]
Dengue VirusLCTA-949Vero~5> 100[17]
Yellow Fever VirusLCTA-949Vero~5> 100[17]
Tick-borne Encephalitis VirusLCTA-949Vero~1> 100[17]
Orthomyxoviridae Influenza A/H3N2Lipophilic derivativesNot specified1.2 - 20> 25 - >100[19]
Influenza BLipophilic derivativesNot specified1.8 - 25> 25 - >100[19]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are analogous. Data for some viruses may be for derivatives and not the parent this compound.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of antiviral activity.

Pseudovirus Entry Assay

This assay is widely used to study the viral entry stage of high-containment viruses in a BSL-2 environment.

  • Production of Pseudoviruses:

    • Co-transfect HEK293T cells with a plasmid encoding the viral envelope glycoprotein of interest (e.g., SARS-CoV-2 Spike) and a plasmid for a viral backbone (e.g., HIV-1 or VSV) that lacks its own envelope protein and contains a reporter gene (e.g., luciferase).[4][5][13]

    • Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.

    • Filter the supernatant to remove cell debris and store at -80°C.

  • Infection Assay:

    • Seed target cells (e.g., HEK293T-ACE2 for SARS-CoV-2) in 96-well plates.[4]

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.[5]

    • Add the pseudovirus to the cells.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Measure the reporter gene expression (e.g., luciferase activity using a luminometer).[5]

    • Normalize the results to untreated virus-infected controls.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Start Start CellCulture Prepare Target Cell Culture Start->CellCulture CompoundPrep Prepare Serial Dilutions of this compound Start->CompoundPrep Infection Infect Cells with Virus (or Pseudovirus) CellCulture->Infection Cytotoxicity Parallel Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity Incubation Incubate with Compound CompoundPrep->Incubation CompoundPrep->Cytotoxicity Infection->Incubation Analysis Measure Viral Activity (e.g., Luciferase, CPE, Plaque Count) Incubation->Analysis DataProcessing Data Processing & Analysis Analysis->DataProcessing Cytotoxicity->DataProcessing End Determine IC50 & CC50 DataProcessing->End

Experimental Workflow for Antiviral Activity Assessment.

Cytotoxicity Assay (MTT Assay)

This assay is critical to ensure that the observed antiviral effect is not due to toxicity to the host cells.[1][21][22]

  • Cell Treatment:

    • Seed cells in a 96-well plate at the same density used for antiviral assays.[21]

    • Add serial dilutions of this compound to the cells (without virus).

    • Incubate for the same duration as the antiviral assay (e.g., 24, 48, or 72 hours).[21][22]

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow formazan (B1609692) crystal formation by viable cells.[22]

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[21][22]

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.[21]

    • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cathepsin L Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme.

  • Reaction Setup:

    • In a microplate, combine recombinant human Cathepsin L enzyme with a fluorogenic substrate.

    • Add serial dilutions of this compound to the wells.

    • Include a no-enzyme control and a no-inhibitor control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence signal, which is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Calculate the IC50 value for Cathepsin L inhibition.

Conclusion

This compound and its derivatives represent a promising class of host-targeted antiviral agents. Their primary mechanism of inhibiting Cathepsin L provides a broad spectrum of activity against several clinically significant enveloped viruses, including coronaviruses and filoviruses.[1][6] The established clinical safety profile of Teicoplanin further enhances its attractiveness for drug repurposing efforts.[1][2] Further research should focus on optimizing the structure of this compound to enhance its antiviral potency and pharmacokinetic properties, as well as conducting in vivo studies to validate its therapeutic potential.

References

Methodological & Application

Application Note: Purification of Teicoplanin Aglycone by Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Teicoplanin aglycone from the Teicoplanin complex using a two-step process involving controlled acid hydrolysis followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Teicoplanin, a glycopeptide antibiotic, is a complex of five major components (A2-1 through A2-5) and one hydrolysis component (A3-1).[1] For various research and development purposes, including structural analysis and the development of semi-synthetic derivatives, a pure form of the this compound is often required. The protocols outlined below describe the generation of the aglycone through acid hydrolysis and its subsequent purification, yielding a high-purity product suitable for further applications.

Experimental Workflow

The overall process for the purification of this compound is depicted in the workflow diagram below. This process begins with the controlled acid hydrolysis of the Teicoplanin complex, followed by neutralization and sample preparation, and culminates in the purification of the aglycone using preparative RP-HPLC.

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Purification cluster_3 Step 4: Post-Purification Teicoplanin Teicoplanin Complex Hydrolysis Controlled Acid Hydrolysis (e.g., HCl in aqueous methanol) Teicoplanin->Hydrolysis Crude_Aglycone Crude Hydrolysate (Aglycone, Sugars, Salts) Hydrolysis->Crude_Aglycone Neutralization Neutralization (e.g., with NaOH or NH4OH) Crude_Aglycone->Neutralization Filtration Filtration / SPE Neutralization->Filtration Prepared_Sample Prepared Sample for HPLC Filtration->Prepared_Sample Prep_HPLC Preparative RP-HPLC Prepared_Sample->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Lyophilization) Purity_Analysis->Solvent_Removal Purified_Aglycone Purified this compound Solvent_Removal->Purified_Aglycone

Figure 1: Workflow for this compound Purification.

Experimental Protocols

Controlled Acid Hydrolysis of Teicoplanin

This protocol describes the controlled acid hydrolysis of the Teicoplanin complex to cleave the glycosidic bonds and release the aglycone. By controlling the reaction conditions, the complex can be transformed into a single aglycone with good yields.[1][2]

Materials:

  • Teicoplanin complex

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • pH meter or pH strips

Procedure:

  • Dissolve the Teicoplanin complex in a biphasic hydroalcoholic medium. A suggested starting point is a 1:1 (v/v) mixture of methanol and water. Teicoplanin is soluble in water (up to 10 mg/mL) and methanol.

  • For every 100 mL of the Teicoplanin solution, slowly add a controlled amount of concentrated HCl to achieve a final concentration of 1-2 M.

  • Heat the mixture to reflux (approximately 70-80°C) with constant stirring.

  • Monitor the reaction progress over time (e.g., at 2, 4, 6, and 8 hours) by taking small aliquots, neutralizing them, and analyzing by analytical HPLC to determine the optimal reaction time for complete conversion to the aglycone while minimizing degradation.

  • Once the reaction is complete, cool the mixture to room temperature.

Post-Hydrolysis Sample Preparation

This protocol details the steps to prepare the crude hydrolysate for injection into the preparative HPLC system.

Procedure:

  • Slowly add a base (e.g., 2M NaOH or NH₄OH) to the cooled hydrolysate while stirring to neutralize the acid. Adjust the pH to approximately 6.0-7.0.

  • Filter the neutralized solution through a 0.45 µm filter to remove any precipitated salts or particulate matter.

  • For larger scale purifications or to remove excess salts that may interfere with the chromatography, consider using solid-phase extraction (SPE) with a C18 cartridge. a. Condition the SPE cartridge with methanol followed by deionized water. b. Load the neutralized and filtered hydrolysate onto the cartridge. c. Wash the cartridge with deionized water to remove salts and sugars. d. Elute the this compound with a small volume of methanol or acetonitrile.

  • Evaporate the organic solvent from the eluate under reduced pressure.

  • Reconstitute the dried crude aglycone in the initial mobile phase for HPLC injection. The solubility of Teicoplanin in water and methanol is a key consideration for preparing a concentrated sample for injection.

Preparative RP-HPLC Purification of this compound

This protocol is adapted from methods used for the preparative separation of Teicoplanin components and is optimized for the more polar nature of the aglycone.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, e.g., Welch Column XB-C18 (250mm × 21.2mm i.d., 5µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Program Time (min)
0
5
35
40
45
46
55
Flow Rate 10-20 mL/min
Detection UV at 280 nm
Column Temperature Ambient or controlled at 25°C
Injection Volume 500 µL to 5 mL, depending on sample concentration and column loading capacity

Procedure:

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Inject the prepared crude aglycone sample.

  • Run the gradient program as detailed in the table above. The gradient may require optimization to achieve the best separation of the aglycone from any remaining starting material, pseudoaglycones, or hydrolysis byproducts.

  • Collect fractions corresponding to the main peak of the this compound. Peak-based fraction collection is recommended.

Post-Purification Analysis and Product Recovery

Procedure:

  • Analyze the collected fractions for purity using an analytical RP-HPLC method.

  • Pool the fractions containing the high-purity this compound.

  • Remove the organic solvent (acetonitrile or methanol) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Determine the final yield and purity of the product.

Data Presentation

The following table summarizes the key parameters for the analytical and preparative HPLC methods.

Table 1: HPLC Method Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA or 20 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrile or Methanol
Flow Rate 1.0 mL/min10-20 mL/min
Detection Wavelength 280 nm280 nm
Injection Volume 10-20 µL0.5-5 mL

Table 2: Expected Purity and Yield

ParameterExpected Value
Purity (by analytical HPLC) >95%
Overall Yield Dependent on hydrolysis efficiency and HPLC recovery, typically aimed for >50%

Note: The expected values are estimates and may vary depending on the specific conditions and the purity of the starting Teicoplanin complex.

Conclusion

The protocols described in this application note provide a comprehensive workflow for the production and purification of this compound. The combination of controlled acid hydrolysis and preparative RP-HPLC allows for the isolation of the aglycone with high purity, making it suitable for a variety of downstream applications in drug discovery and development. Optimization of the hydrolysis and chromatographic parameters may be necessary to achieve the desired yield and purity for specific research needs.

References

Application Notes and Protocols for the Quantification of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Teicoplanin aglycone, a key derivative of the glycopeptide antibiotic Teicoplanin. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis, quality control, and pharmacokinetic studies.

Introduction

Teicoplanin is a complex glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections. It consists of a core aglycone and sugar moieties. The this compound is the core structure responsible for its antibacterial activity. Quantitative analysis of the aglycone is crucial for various applications, including the study of Teicoplanin's degradation, metabolism, and in the development of new derivatives. This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), following acid hydrolysis of the parent compound.

Analytical Methods Overview

The quantification of this compound typically involves a two-step process:

  • Acid Hydrolysis: Cleavage of the sugar moieties from the Teicoplanin molecule to yield the aglycone.

  • Chromatographic Quantification: Separation and quantification of the generated aglycone using HPLC-UV or LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of Teicoplanin and its aglycone. The method offers good precision and accuracy for routine analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of this compound in complex biological matrices.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods used in the quantification of Teicoplanin, which can be adapted for its aglycone.

Table 1: HPLC-UV Method Parameters for Teicoplanin Quantification

ParameterHPLC Method 1HPLC Method 2
ColumnC18 (150 mm x 4.6 mm, 5 µm)Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[1]
Mobile PhaseMethanol (B129727):Acetonitrile (B52724) (90:10 v/v)[2]Acetonitrile:Methanol (50:50, v/v)[1]
Flow Rate2.5 mL/min[2]1.0 mL/min[1]
DetectionUV at 240 nm[3]UV at 279 nm[1]
Linearity Range4 - 200 µg/mL[2]70 - 120 µg/mL
Limit of Detection (LOD)0.1541 µg/mL (spectrophotometric)Not Reported
Limit of Quantification (LOQ)0.5136 µg/mL (spectrophotometric)Not Reported
Recovery> 97%Not Reported
Precision (RSD%)< 2.9%[2]< 2%

Table 2: LC-MS/MS Method Parameters for Teicoplanin Quantification

ParameterLC-MS/MS Method 1[4]LC-MS/MS Method 2[5]LC-MS/MS Method 3
ColumnC18 (50.0 x 3.0 mm, 2.7 µm)C18Hypersil Gold C8
Mobile PhaseA: 0.1% Formic acid in waterB: 0.1% Formic acid in 5:1 ACN:waterNot SpecifiedAcidic Conditions
Flow RateNot SpecifiedNot SpecifiedNot Specified
Run Time5.5 minutes5 minutesNot Specified
Linearity Range1.56 - 100 mg/L12.0 - 89.0 µg/mLNot Specified
Limit of Detection (LOD)0.33 mg/LNot ReportedNot Reported
Limit of Quantification (LOQ)1.00 mg/L0.2 µg/mLNot Reported
RecoveryWithin acceptable limits88.8% - 96.6%Not Reported
Precision (CV%)Within acceptable limits< 7.5%< 6.9%[6]
Inaccuracy (Bias)Within acceptable limits< ±10%99.6% - 109%[6]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Teicoplanin to this compound

This protocol describes the controlled acid hydrolysis to obtain the this compound.[7]

Materials:

  • Teicoplanin standard or sample

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Benzyl (B1604629) alcohol (for biphasic hydrolysis)[8]

  • Water

  • Heating apparatus (e.g., water bath, heating block)

  • Reaction vials

  • Neutralizing agent (e.g., Sodium hydroxide (B78521) solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a known amount of Teicoplanin in a suitable solvent.

  • Hydrolysis:

    • Homogeneous Phase: Add concentrated acid (e.g., 80% H₂SO₄) to the Teicoplanin solution. Heat the mixture at a controlled temperature (e.g., 85°C) for a specified time (e.g., 48 hours).

    • Biphasic System: For a cleaner reaction, a biphasic system with benzyl alcohol can be used to facilitate the removal of sugars.[8][9]

  • Neutralization: After hydrolysis, cool the reaction mixture and carefully neutralize it with a suitable base to a pH of approximately 7.

  • Extraction: Extract the this compound from the aqueous solution using an appropriate organic solvent.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for chromatographic analysis.

Protocol 2: Quantification of this compound by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and methanol (e.g., 50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 279 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Analysis: Inject the prepared standards and hydrolyzed samples into the HPLC system.

  • Data Analysis: Record the peak areas of the this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or C8 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Determine the specific precursor and product ion transitions for this compound.

Procedure:

  • Sample and Standard Preparation: Prepare calibration standards and quality control samples by spiking a blank matrix (e.g., plasma, serum) with known concentrations of this compound. Perform protein precipitation on samples and standards using a precipitating agent like acetonitrile.

  • Analysis: Inject the processed samples and standards into the LC-MS/MS system.

  • Data Analysis: Quantify the this compound by monitoring the selected MRM transitions. Generate a calibration curve and calculate the concentrations in the unknown samples.

Visualizations

Signaling Pathway: Teicoplanin Mechanism of Action

Teicoplanin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[10][11][12] This action blocks the transglycosylation and transpeptidation steps, leading to a weakened cell wall and eventual cell lysis.[10][11]

Teicoplanin_Mechanism cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Translocation to membrane Lipid_I_mem Lipid I Lipid_II Lipid II Lipid_II_mem Lipid II Lipid_I_mem->Lipid_II_mem Addition of NAG Peptidoglycan Growing Peptidoglycan Chain Lipid_II_mem->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation Teicoplanin Teicoplanin Teicoplanin->Block1 Binds to D-Ala-D-Ala Teicoplanin->Block2 Block1->Peptidoglycan Inhibits Block2->Crosslinked_PG Inhibits

Caption: Mechanism of action of Teicoplanin in bacterial cell wall synthesis inhibition.

Experimental Workflow: this compound Quantification

The general workflow for quantifying this compound involves sample preparation including hydrolysis, followed by chromatographic analysis.

Experimental_Workflow start Start: Teicoplanin Sample hydrolysis Acid Hydrolysis start->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Liquid-Liquid Extraction neutralization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-UV or LC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification end End: this compound Concentration quantification->end

Caption: General experimental workflow for this compound quantification.

References

Application Notes and Protocols for Teicoplanin Aglycone as a Chiral Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Teicoplanin aglycone (TAG) as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The unique selectivity of TAG CSPs offers significant advantages for the enantiomeric separation of a wide range of chiral compounds, particularly amino acids and other polar molecules.

Introduction to this compound CSP

Teicoplanin is a macrocyclic glycopeptide antibiotic that has demonstrated considerable success as a chiral selector in HPLC. The removal of its three sugar moieties to form the this compound (TAG) results in a chiral stationary phase with enhanced selectivity and resolution for many chiral compounds.[1] This enhancement can be two to five times greater in both selectivity and resolution compared to the native teicoplanin CSP. The increased polarity of the TAG CSP allows for the use of pure organic solvent systems, such as alcohols and acetonitrile, for the separation of neutral molecules.

The TAG CSP is particularly well-suited for the chiral separation of amino acids, showing more pronounced selectivity for this class of compounds. It also demonstrates excellent selectivity for sulfoxides, certain acids with a phenoxy or hydrogen-donating group, and some neutral molecules. The versatility of TAG CSPs allows for their use in normal phase, reversed-phase, and polar organic modes of chromatography.

Mechanism of Chiral Recognition

The enantioselective separation on a this compound CSP is governed by a combination of molecular interactions between the chiral selector and the enantiomers of the analyte. The primary interactions involved are:

  • Ionic and Dipolar Interactions: The presence of a carboxylic acid group and multiple hydroxyl groups on the TAG molecule allows for strong ionic and dipolar interactions with analytes possessing complementary functionalities, such as the amine and carboxyl groups of amino acids.[2]

  • Hydrogen Bonding: The numerous hydroxyl and amide groups on the TAG structure act as hydrogen bond donors and acceptors, playing a crucial role in the formation of transient diastereomeric complexes with the enantiomers.

  • Hydrophobic Interactions: In reversed-phase mode, hydrophobic interactions between the aromatic rings of the TAG and non-polar moieties of the analyte contribute to retention and chiral discrimination.[2]

  • Steric Fit: The three-dimensional "basket-like" structure of the this compound creates a chiral environment where one enantiomer can fit more favorably than the other, leading to differences in retention times. This steric repulsion is a critical factor in chiral recognition.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the enantiomeric separation of various compounds using a this compound chiral stationary phase.

AnalyteMobile PhaseFlow Rate (mL/min)Retention Factor (k1)Separation Factor (α)Resolution (Rs)
Amino Acids
AlanineMethanol/Water (60/40, v/v)1.0-1.82.9
MethionineMethanol/Water (60/40, v/v)1.0-2.23.3
4-ChlorophenylalanineMethanol/Water (60/40, v/v)1.0--11.0
3-ThiophenylglycineMethanol/Water (60/40, v/v)1.0--9.1
β²-Amino Acids Unbuffered (water/methanol), Buffered (aqueous TEAA/methanol), and Polar-ionic (TEAA in acetonitrile/methanol)----
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
ProfensMethanol/1.0% Triethylamine acetate (B1210297) buffer, pH 4.0 or 4.5 (40/60, v/v)--->0.9 for 5 of 8 analytes
Potential Beta-Blockers
AryloxyaminopropanolsMethanol/Acetic Acid/Triethylamine (100/0.025/0.017, v/v/v)0.7-1.00-1.08-
Quinolones
Various QuinolonesMeOH:ACN:Water:TEA (70:10:20:0.1% and others)1.01.5-6.02.86-6.01.80-2.25

Data compiled from multiple sources.[3][4][5][6][7] Note that specific k1 values were not always provided in the source material.

Experimental Protocols

Column Preparation and Equilibration

Objective: To properly prepare and equilibrate the this compound column for reproducible chiral separations.

Materials:

  • This compound chiral column (e.g., CHIROBIOTIC TAG)

  • HPLC-grade solvents (Methanol, Acetonitrile, Water, etc.)

  • Mobile phase additives (e.g., Acetic Acid, Triethylamine, Ammonium Acetate)

Protocol:

  • Initial Column Wash: Before first use, flush the column with 100% Methanol or Acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Mobile Phase Equilibration:

    • For reversed-phase mode, gradually introduce the aqueous component of the mobile phase to avoid shocking the stationary phase. Start with a high organic percentage and slowly decrease it to the desired composition.

    • For normal phase and polar organic modes, directly switch to the desired mobile phase.

  • Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. The equilibration time may vary depending on the mobile phase composition.

  • Flow Rate: Use a flow rate appropriate for the column dimensions. Lower flow rates often result in higher resolution.

Sample Preparation

Objective: To prepare the sample in a suitable solvent to ensure compatibility with the mobile phase and good peak shape.

Materials:

  • Analyte sample

  • Solvent for dissolution (ideally the mobile phase)

Protocol:

  • Dissolution: Dissolve the racemic analyte in the mobile phase to be used for the separation. If the analyte is not soluble in the mobile phase, use a solvent that is compatible and will not cause peak distortion.

  • Concentration: Prepare a sample concentration that is within the linear range of the detector.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

General Method Development Protocol

Objective: To develop a robust method for the enantiomeric separation of a new chiral compound.

Protocol:

  • Mode Selection:

    • Reversed-Phase: Start with a mobile phase of Methanol/Water or Acetonitrile/Water. This is often a good starting point for polar analytes.

    • Polar Organic Mode: Use pure organic solvents like Methanol, Ethanol, or Acetonitrile, often with small amounts of acidic and basic additives. This mode is effective for a wide range of compounds.[2]

    • Normal Phase: Use a non-polar solvent like Hexane with a polar modifier like Ethanol.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the type and percentage of the organic modifier (e.g., Methanol, Acetonitrile, Ethanol). Methanol is often the best modifier for Teicoplanin-based CSPs.

    • Additives: For ionizable compounds, add small amounts of an acid (e.g., Acetic Acid, Trifluoroacetic Acid) and/or a base (e.g., Triethylamine). Adjust the acid/base ratio and concentration (typically 0.001% to 1%) to optimize retention and selectivity. Higher concentrations generally lead to lower retention.

  • Temperature: Investigate the effect of column temperature. Decreasing the temperature generally increases resolution, although exceptions exist for very polar molecules.

  • Flow Rate: Optimize the flow rate. A lower flow rate can often improve resolution.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing col_prep Column Preparation & Equilibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection separation Chiral Separation on TAG Column injection->separation detection Detection (e.g., UV, MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for chiral separation using a this compound CSP.

G cluster_interactions Chiral Recognition Interactions TAG This compound (CSP) ionic Ionic/Dipolar Interactions TAG->ionic hbond Hydrogen Bonding TAG->hbond hydrophobic Hydrophobic Interactions TAG->hydrophobic steric Steric Fit TAG->steric Separation Enantiomeric Separation ionic->Separation hbond->Separation hydrophobic->Separation steric->Separation Analyte Racemic Analyte Analyte->TAG

Caption: Logical relationship of the chiral separation mechanism on a TAG CSP.

References

Application Notes and Protocols for the Enantiomeric Separation of Amino Acids Using Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantiomeric separation of amino acids utilizing a chiral stationary phase (CSP) based on teicoplanin aglycone. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in the successful application of this powerful analytical technique.

Introduction

This compound, a macrocyclic glycopeptide antibiotic derivative, has emerged as a highly effective chiral selector for the enantiomeric resolution of a wide array of chiral compounds, most notably amino acids. The removal of the sugar moieties from the native teicoplanin molecule to form the aglycone enhances the chiral recognition capabilities for many amino acids, often resulting in superior separation and resolution.[1] The chiral recognition mechanism is primarily attributed to the complex multi-point interactions between the analyte and the peptide "basket" of the this compound. These interactions include hydrogen bonding, π-π interactions, ionic interactions, and steric effects.[2] This application note focuses on the use of this compound-based CSPs, commercially available as Chirobiotic™ TAG, for the direct enantiomeric separation of amino acids by High-Performance Liquid Chromatography (HPLC).

Data Presentation: Enantiomeric Separation of Amino Acids

The following table summarizes the chromatographic parameters for the enantiomeric separation of various amino acids on a Chirobiotic™ TAG column under reversed-phase conditions. This data is provided to facilitate method development and for comparative purposes.

Table 1: Chromatographic Data for the Enantiomeric Separation of Amino Acids on a Chirobiotic™ TAG Column

Amino AcidMobile PhaseFlow Rate (mL/min)k'1 (First Eluting Enantiomer)α (Separation Factor)Rs (Resolution)Reference
Alanine70:30 (v/v) Methanol (B129727)/Water + 0.1% Formic Acid1.00.851.242.10[3]
Valine70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.01.121.312.85[3]
Leucine70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.01.981.353.50[3]
Isoleucine70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.01.651.292.90[3]
Proline80:20:0.5 (v/v/v) ACN/EtOH/TFA1.0--Separated[4][5]
Phenylalanine70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.03.211.424.10[3]
Tryptophan70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.05.671.555.20[3]
Methionine70:30 (v/v) Methanol/Water0.62.151.191.80[6]
CysteineBuffered Methanol/Water---Separated
Aspartic Acid70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.00.541.181.50[3]
Glutamic Acid70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.00.681.201.75[3]
Serine70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.00.721.221.90[3]
Threonine70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.00.911.252.20[3]
Tyrosine70:30 (v/v) Methanol/Water + 0.1% Formic Acid1.02.541.383.80[3]
Histidine80:15:5:0.5 (v/v/v/v) ACN/EtOH/Water/TFA---Separated[4][5]

Note: Chromatographic conditions and results can vary between laboratories and instrument setups. The data presented should be used as a guideline.

Experimental Protocols

This section provides a detailed methodology for the enantiomeric separation of amino acids using a Chirobiotic™ TAG column.

Materials and Equipment
  • Chiral Column: Chirobiotic™ TAG, 250 x 4.6 mm, 5 µm particle size

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometer (MS) detector.

  • Solvents: HPLC grade methanol, acetonitrile (B52724), ethanol, and water.

  • Additives: Formic acid (FA), trifluoroacetic acid (TFA), triethylamine (B128534) (TEA), ammonium (B1175870) acetate (B1210297).

  • Sample: Racemic or enantiomerically enriched amino acid standards or samples.

Mobile Phase Preparation

Reversed-Phase Mode (for general screening):

  • Prepare a stock solution of 0.1% formic acid in water.

  • Prepare the mobile phase by mixing the desired ratio of methanol and the 0.1% formic acid in water solution (e.g., 70:30 v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

Polar Ionic Mode (for basic or acidic amino acids):

  • Prepare a buffer solution, for example, 0.1% triethylammonium (B8662869) acetate (TEAA) by mixing appropriate amounts of triethylamine and acetic acid in water and adjusting the pH.

  • Mix the buffer solution with an organic modifier like methanol or acetonitrile in the desired ratio.

  • Degas the mobile phase before use.

Polar Organic Mode (for neutral or derivatized amino acids):

  • Mix HPLC grade organic solvents such as methanol, ethanol, and acetonitrile in the desired proportions.

  • Small amounts of additives like acetic acid and triethylamine can be added to improve peak shape and resolution.

  • Degas the mobile phase prior to use.

Sample Preparation
  • Dissolve the amino acid sample in the initial mobile phase composition to ensure compatibility and good peak shape.

  • A typical sample concentration is in the range of 0.1 to 1.0 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters
  • Column: Chirobiotic™ TAG, 250 x 4.6 mm, 5 µm

  • Mobile Phase: As prepared in section 3.2.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 20 - 40 °C (optimizing temperature can influence selectivity)

  • Detection: UV at 210-230 nm (for non-aromatic amino acids) or a wavelength appropriate for the specific amino acid or derivative. Mass spectrometry can also be used for enhanced sensitivity and selectivity.

  • Injection Volume: 5 - 20 µL

System Suitability

Before running samples, it is recommended to perform a system suitability test using a racemic standard of a representative amino acid. Key parameters to monitor include:

  • Resolution (Rs): Should be ≥ 1.5 for baseline separation.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5.

  • Reproducibility of Retention Times: Relative standard deviation (RSD) should be < 2%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enantiomeric separation of amino acids using a this compound CSP.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Enantiomeric Separation (Chirobiotic TAG Column) Injection->Separation Mobile Phase Flow Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

General workflow for amino acid enantioseparation.
Chiral Recognition Mechanism

The enantioselective recognition of amino acids by the this compound CSP is a complex process involving multiple simultaneous interactions. The following diagram illustrates the key logical relationships in this mechanism.

G cluster_csp This compound CSP cluster_analyte Amino Acid Enantiomer CSP Peptide Basket Carboxyl Group Hydroxyl Groups Amide Linkages Aromatic Rings Analyte Amino Group (+ve) Carboxyl Group (-ve) R-Group (Side Chain) CSP:basket->Analyte Steric Fit / Inclusion CSP:carboxyl->Analyte:amino Ionic Interaction CSP:hydroxyl->Analyte:carboxyl_a Hydrogen Bonding CSP:amide->Analyte:carboxyl_a Hydrogen Bonding CSP:aromatic->Analyte:sidechain π-π Interaction (for aromatic amino acids)

Key interactions in chiral recognition.

References

Application Notes and Protocols for the Derivatization of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a glycopeptide antibiotic, is a crucial therapeutic agent against severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The core structure of teicoplanin is its aglycone, a complex heptapeptide (B1575542) scaffold. Derivatization of this aglycone offers a promising avenue for the development of novel antibiotics with enhanced efficacy, improved pharmacokinetic properties, and the potential to overcome emerging antibiotic resistance. These modifications primarily target the N-terminus, the C-terminal carboxyl group, and other reactive moieties on the aglycone core. This document provides detailed protocols for the derivatization of teicoplanin aglycone, methods for the evaluation of the resulting derivatives, and an overview of the underlying mechanisms of action.

Mechanisms of Action

The antibacterial activity of teicoplanin and its derivatives stems from their ability to inhibit the biosynthesis of the bacterial cell wall. This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing peptidoglycan chain.[1]

Some novel lipophilic derivatives of teicoplanin have demonstrated a dual mechanism of action. In addition to inhibiting cell wall synthesis, they can disrupt the integrity of the bacterial cell membrane, leading to enhanced bactericidal activity, particularly against resistant strains.

Furthermore, teicoplanin has shown potential as an antiviral agent. Its proposed antiviral mechanism involves the inhibition of the host cell protease, cathepsin L, which is essential for the entry of certain enveloped viruses, such as coronaviruses, into host cells.

Antibacterial Mechanism of Action Workflow

cluster_bacterial_cell Bacterial Cell cluster_extracellular Extracellular Space peptidoglycan_precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) lipid_carrier Lipid Carrier peptidoglycan_precursor->lipid_carrier Transport to cell membrane binding Binding peptidoglycan_precursor->binding cell_wall Growing Peptidoglycan Cell Wall lipid_carrier->cell_wall Incorporation into cell wall (Transglycosylation & Transpeptidation) teicoplanin_aglycone_derivative This compound Derivative teicoplanin_aglycone_derivative->binding binding->cell_wall Inhibition of cell wall synthesis

Caption: Workflow of the antibacterial action of this compound derivatives.

Antiviral Mechanism of Action: Cathepsin L Inhibition

cluster_host_cell Host Cell cluster_endosome cluster_extracellular Extracellular Space endosome Endosome viral_rna_release Viral RNA Release into Cytoplasm virus_endocytosed Endocytosed Virus cathepsin_l Cathepsin L virus_endocytosed->cathepsin_l Fusion viral_glycoprotein_cleavage Viral Glycoprotein Cleavage cathepsin_l->viral_glycoprotein_cleavage Catalyzes viral_glycoprotein_cleavage->viral_rna_release Leads to virus Enveloped Virus virus->virus_endocytosed Endocytosis teicoplanin_aglycone_derivative This compound Derivative teicoplanin_aglycone_derivative->cathepsin_l Inhibits

Caption: Antiviral mechanism of Teicoplanin derivatives via Cathepsin L inhibition.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific derivatives.

Protocol 1: Synthesis of this compound Carboxyhydrazides

This protocol describes the condensation of the C-terminal carboxyl group of this compound with a hydrazine (B178648) derivative.[2]

Materials:

  • This compound (Deglucoteicoplanin)

  • Substituted Hydrazine (e.g., Girard's reagent T)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the substituted hydrazine (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, precipitate the crude product by adding the reaction mixture to an excess of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: N-Terminal Alkylation of this compound

This protocol outlines the reductive amination of the N-terminal amino group of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone of choice

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol, anhydrous

  • Acetic acid

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol.

  • Add the aldehyde or ketone (2-3 equivalents) to the solution.

  • Adjust the pH of the mixture to approximately 5-6 with acetic acid.

  • Add sodium cyanoborohydride (2-3 equivalents) portion-wise to the reaction mixture while stirring.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench the reaction by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the desired N-alkyl derivative by preparative reverse-phase HPLC.

  • Characterize the purified compound by spectroscopic methods.

Protocol 3: C-Terminal Peptide Derivatization of this compound

This protocol describes the coupling of an amino acid to the C-terminal carboxyl group of this compound.[3]

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and DCC or EDC (1.2 equivalents) and stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.5 equivalents) in anhydrous DMF and neutralize with DIPEA (1.5 equivalents).

  • Add the neutralized amino acid solution to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the final product using spectroscopic methods.

Data Presentation

Quantitative data for specific this compound derivatizations are not extensively available in the literature. The following table summarizes representative data for derivatives of the parent teicoplanin or its pseudoaglycone, which can serve as a reference for expected outcomes.

Derivative TypeModification SiteReagentsYield (%)Analytical DataReference
CarboxyhydrazideC-TerminusHydrazine, EDC, HOBtNot ReportedNMR, MS[2]
N-AlkylN-TerminusAldehyde/Ketone, NaBH₃CNNot ReportedHPLC, MSGeneral Protocol
PeptideC-TerminusAmino Acid, DCC, HOBtNot ReportedHPLC, MS[3]

Conclusion

The derivatization of this compound is a viable strategy for generating novel antimicrobial and antiviral agents. The protocols provided herein offer a foundation for the synthesis of diverse libraries of this compound derivatives. Further research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is crucial to fully realize the therapeutic potential of these novel compounds in combating infectious diseases.

References

Teicoplanin Aglycone for Affinity Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a glycopeptide antibiotic, is a valuable tool in the fight against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The aglycone of teicoplanin, which is the core structure of the molecule without its sugar moieties, retains the specific binding affinity for the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide present in bacterial cell wall precursors. This high specificity makes teicoplanin aglycone an excellent ligand for affinity chromatography, a powerful technique for the selective purification of molecules that recognize and bind to this motif.

This document provides detailed application notes and protocols for the use of this compound in affinity chromatography. The primary applications include the purification of D-Ala-D-Ala-containing peptides and proteins, as well as the potential for capturing and concentrating bacteria that possess this target sequence, such as certain strains of vancomycin-susceptible enterococci.

Principle of this compound Affinity Chromatography

Affinity chromatography separates molecules based on a specific and reversible interaction between a target molecule (analyte) and an immobilized ligand. In this case, this compound is covalently attached to a solid support matrix, typically agarose (B213101) beads. When a complex mixture containing the target molecule is passed through the column, the D-Ala-D-Ala motif of the target binds specifically to the immobilized this compound. Unbound molecules are washed away, and the purified target is then eluted by altering the buffer conditions to disrupt the binding interaction.

The interaction between teicoplanin and the D-Ala-D-Ala terminus is primarily mediated by a network of hydrogen bonds.[1] This specific binding allows for a highly selective purification process.

Quantitative Data

The binding affinity between teicoplanin and its target ligands is a critical parameter for successful affinity chromatography. The following table summarizes key binding data from the literature. Note that some data pertains to teicoplanin, which is structurally very similar to its aglycone in the binding pocket.

LigandTargetBinding Affinity (Kd) / ConstantReference
TeicoplaninVanS Receptor30 µM and 170 µM[2]
Vancomycin (B549263)VanS Receptor70 µM[2]
TeicoplaninD-alanyl-D-alanine-agaroseApparent binding affinity is lower in micellar form[3]
Teicoplanin Derivative5-carboxyfluorescin-(D-Ala)3Binding constant: 5.4 x 10^4 M^-1[4]
VancomycinImmunoglobulin A (IgA)Association constant (K): 3.3 x 10^5 M^-1[5]
VancomycinAlbuminNK value: 527.5 M^-1[5]

Experimental Protocols

Protocol 1: Immobilization of this compound to Aldehyde-Activated Agarose Resin

This protocol describes the covalent coupling of this compound to an aldehyde-activated agarose resin via reductive amination. This method forms a stable secondary amine linkage between the ligand and the matrix.

Materials:

  • This compound

  • Aldehyde-activated agarose resin (e.g., Thermo Scientific™ AminoLink™ Plus Coupling Resin)

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)

  • Quenching Buffer: 1.0 M Tris-HCl, pH 7.4

  • Wash Buffer: 1.0 M NaCl

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide

Procedure:

  • Prepare the Resin: Equilibrate the required amount of aldehyde-activated agarose resin by washing it with several column volumes of Coupling Buffer.

  • Prepare the Ligand Solution: Dissolve this compound in Coupling Buffer to a final concentration of 1-10 mg/mL. The exact concentration can be optimized based on the desired ligand density.

  • Coupling Reaction:

    • Add the this compound solution to the equilibrated resin.

    • Add the reducing agent, sodium cyanoborohydride, to a final concentration of 50 mM.

    • Incubate the slurry at room temperature for 4-6 hours with gentle end-over-end mixing.

  • Quenching: To block any remaining active aldehyde groups, add Quenching Buffer to the slurry and incubate for 30 minutes at room temperature.

  • Washing:

    • Wash the resin with 3-5 column volumes of Wash Buffer to remove excess ligand and quenching reagents.

    • Wash the resin with 3-5 column volumes of PBS, pH 7.4.

  • Storage: Store the this compound-coupled resin in Storage Buffer at 4°C.

Protocol 2: Affinity Purification of a D-Ala-D-Ala Containing Peptide

This protocol provides a general procedure for the purification of a peptide containing the D-Ala-D-Ala motif using the prepared this compound affinity column.

Materials:

  • This compound-agarose resin

  • Chromatography column

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Sample containing the D-Ala-D-Ala peptide

Procedure:

  • Column Packing:

    • Pack a chromatography column with the this compound-agarose resin.

    • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Clarify the sample by centrifugation or filtration to remove any particulate matter.

    • Load the sample onto the equilibrated column at a flow rate that allows for sufficient binding interaction (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound molecules. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound peptide with Elution Buffer.

    • Collect fractions of a suitable volume (e.g., 1 column volume).

    • Immediately neutralize the eluted fractions by adding a predetermined amount of Neutralization Buffer to preserve the activity of the purified peptide.

  • Analysis: Analyze the collected fractions for the presence of the target peptide using methods such as SDS-PAGE, HPLC, or mass spectrometry.

  • Column Regeneration and Storage:

    • Wash the column with 5-10 column volumes of Elution Buffer followed by 5-10 column volumes of Binding/Wash Buffer.

    • For storage, equilibrate the column with Storage Buffer and store at 4°C.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_purification Affinity Chromatography cluster_analysis Analysis Immobilization Immobilization of This compound Equilibration Column Equilibration (Binding Buffer) Immobilization->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Washing Washing (Binding Buffer) Sample_Loading->Washing Elution Elution (Low pH Buffer) Washing->Elution Neutralization Fraction Neutralization Elution->Neutralization Analysis Analysis of Purified Target (e.g., SDS-PAGE) Neutralization->Analysis

Caption: Workflow for this compound affinity chromatography.

Molecular Interaction

G cluster_ligand Immobilized Ligand cluster_target Target Molecule Teico This compound Matrix Agarose Bead Target D-Ala-D-Ala Peptide Target->Teico  Specific Binding (Hydrogen Bonds)

References

Application Notes and Protocols for Bioassay of Teicoplanin Aglycone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3] Teicoplanin consists of a heptapeptide (B1575542) core, the Teicoplanin aglycone (also referred to as deglucoteicoplanin or TD), which is decorated with sugar moieties.[4] These sugar residues play a significant role in the molecule's overall antibacterial efficacy.

The this compound itself retains the core structure responsible for binding to the D-Ala-D-Ala target but generally exhibits reduced antibacterial activity compared to the glycosylated parent molecule.[4][5] However, the aglycone serves as a crucial scaffold for the synthesis of novel semi-synthetic glycopeptide derivatives with potentially enhanced properties, such as activity against resistant strains or an expanded spectrum of activity.[6][7]

These application notes provide detailed protocols for conducting bioassays to determine the antibacterial activity of this compound, primarily through broth microdilution and disk diffusion methods. These established techniques for antimicrobial susceptibility testing (AST) can be readily adapted to evaluate the in vitro efficacy of the aglycone and its derivatives.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Teicoplanin and its aglycone target the bacterial cell wall biosynthesis pathway. By binding to the D-Ala-D-Ala terminus of lipid II, the peptidoglycan precursor, they sterically hinder the transglycosylation and transpeptidation steps, preventing the polymerization and cross-linking of the peptidoglycan layer. This disruption of cell wall integrity leads to bacterial cell lysis and death.

G cluster_bacterium Gram-Positive Bacterium cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_NAG UDP-NAG UDP_NAG->Lipid_I UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM_pentapeptide->Lipid_I MraY Flipper Flipper Nascent_Peptidoglycan Nascent Peptidoglycan Chain Flipper->Nascent_Peptidoglycan Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_Peptidoglycan:s->Cross_linked_Peptidoglycan:n Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linked_Peptidoglycan Teicoplanin_Aglycone Teicoplanin Aglycone Teicoplanin_Aglycone->Nascent_Peptidoglycan Binding to D-Ala-D-Ala

This compound's mechanism of action.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for Teicoplanin against various Gram-positive organisms. While the aglycone is known to possess antibacterial activity, its potency is generally lower than that of the parent compound. Direct side-by-side comparative MIC data for the unmodified aglycone is not extensively published, as research often focuses on the activity of its synthetic derivatives. The activity of the aglycone can be several-fold lower depending on the bacterial species and strain.

OrganismCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)Teicoplanin0.25 - 2.00.51.0[8][9]
Staphylococcus aureus (MRSA)Teicoplanin0.125 - 4.00.25 - 1.01.0 - 2.0[9][10][11]
Staphylococcus epidermidisTeicoplanin≤0.12 - 4.01.02.0[5]
Enterococcus faecalisTeicoplanin0.12 - 0.50.250.5[2]
Staphylococcus aureusThis compoundVariesVariesVaries*[4][12]

*Note: The antibacterial activity of this compound is generally reduced compared to Teicoplanin. Specific MIC values are variable and less frequently reported in literature than those for Teicoplanin and its modified derivatives. The primary utility of the aglycone in research is as a scaffold for developing new antibiotics.[6][7]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing are recommended for determining the bioactivity of this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • This compound (ensure high purity)

  • Teicoplanin (as a control)

  • Appropriate solvent for stock solution (e.g., DMSO, water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound and Teicoplanin in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the serially diluted test compounds. Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G A Prepare Stock Solution of This compound B Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB A->B E Inoculate Wells with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to final ~5 x 10^5 CFU/mL C->D D->E F Incubate Plate at 35°C for 16-20 hours E->F G Read MIC: Lowest concentration with no visible growth F->G

Broth microdilution workflow.
Protocol 2: Agar Disk Diffusion Assay

This protocol provides a qualitative assessment of the susceptibility of a bacterial strain to the test compound.

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Disk Preparation: Aseptically impregnate sterile blank paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely. A standard disk charge for Teicoplanin is 30 µg.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, step 3.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application: Aseptically place the prepared this compound disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the zone size (susceptible, intermediate, or resistant) requires established breakpoints, which may not exist for the aglycone and would need to be determined through correlation with MIC data.

G A Prepare this compound -impregnated Disks D Apply Disk to Inoculated Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate MHA Plate with Swab for Confluent Growth B->C C->D E Invert and Incubate Plate at 35°C for 16-20 hours D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Agar disk diffusion workflow.

Conclusion

The protocols outlined provide a robust framework for assessing the bioactivity of this compound. While its primary role in modern drug discovery is a scaffold for novel antibiotic development, understanding its intrinsic antibacterial activity is a critical baseline. By employing standardized methods such as broth microdilution and disk diffusion, researchers can obtain reliable and reproducible data to guide the development of the next generation of glycopeptide antibiotics.

References

Application Notes and Protocols: Immobilization of Teicoplanin Aglycone on Silica Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a glycopeptide antibiotic, and its aglycone are valuable molecules in various biomedical and pharmaceutical applications. Their immobilization on solid supports, such as silica (B1680970), is of significant interest for the development of chiral stationary phases for enantiomeric separations, affinity chromatography matrices, and potentially for creating surfaces with specific biological activities. This document provides detailed protocols for the preparation of teicoplanin aglycone and its subsequent covalent immobilization onto silica supports. It also outlines key characterization techniques to verify the successful immobilization and quantify the surface modification.

While immobilized teicoplanin has shown efficacy in binding target molecules, it is important to note that its bactericidal activity may be compromised upon immobilization. Studies have shown that commercially available teicoplanin stationary phases, while capable of binding N-Acetyl-L-Lys-D-Ala-D-Ala, did not exhibit antimicrobial activity against S. aureus.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the characterization of functionalized silica supports. The data is compiled from studies on organofunctionalized silica and materials with immobilized glycopeptides to provide a reference for expected outcomes.

Table 1: Elemental Analysis of Functionalized Silica Gel

Material%C%H%N%SReference
SiO₂/aniline----[2][3]
SiO₂/p-anisidine----[2][3]
SiO₂/benzylamine----[2][3]
SiO₂/phenylpropyl----[2][3]
3-thiocyanopropyl-functionalized sol-gel silica--1.673.11[4]

Table 2: Surface Coverage of Aromatic Groups on Functionalized Silica Gel

Functional GroupSurface Coverage (mmol/g)
Aniline0.32
p-Anisidine0.31
Benzylamine0.30
Phenylpropyl0.42
(Data sourced from[2][3])

Experimental Protocols

This section details the multi-step process for the preparation and immobilization of this compound on silica supports.

Protocol 1: Preparation of this compound

This protocol describes the hydrolytic removal of sugar moieties from teicoplanin. One effective method involves hydrolysis in benzyl (B1604629) alcohol followed by hydrogenolysis.[5]

Materials:

  • Teicoplanin

  • Benzyl alcohol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas supply

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Hydrolytic Sugar Removal:

    • Dissolve teicoplanin in benzyl alcohol.

    • Heat the solution to facilitate the hydrolytic removal of the sugar moieties, forming the aglycone benzyl ester.

    • Monitor the reaction progress using an appropriate analytical technique, such as HPLC.

  • Hydrogenolysis:

    • Once the hydrolysis is complete, allow the reaction mixture to cool.

    • Add a catalytic amount of Pd/C to the solution containing the this compound benzyl ester.

    • Subject the mixture to hydrogenolysis by introducing hydrogen gas at a suitable pressure.

    • This step cleaves the benzyl ester, yielding the this compound.

  • Purification:

    • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

    • Purify the this compound from the reaction mixture using standard chromatographic techniques.

    • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Covalent Immobilization of this compound on Silica Support

This protocol outlines a three-stage process for the covalent attachment of this compound to a silica support.

Stage 1: Activation of Silica Gel

Materials:

  • Silica gel (e.g., pore diameter 10 nm, particle size 0.02-0.05 mm, surface area ~320 m²/g)

  • Vacuum oven

Procedure:

  • Place the silica gel in a suitable flask.

  • Heat the silica gel at 150°C under vacuum for 5 hours to activate the surface by removing adsorbed water.[2]

Stage 2: Aminosilanization of Silica Gel

Materials:

  • Activated silica gel

  • 3-Aminopropyltrimethoxysilane (APTMS)

  • Toluene (B28343) (anhydrous)

  • Argon gas supply

  • Schlenk apparatus

Procedure:

  • Dissolve 46.5 mmol of APTMS in 300 ml of anhydrous toluene in a reaction vessel.

  • Add 50 g of activated silica to the solution.

  • Stir the mixture for 22 hours under an argon atmosphere at the reflux temperature of the solvent.[2]

  • After the reaction, filter the resulting aminopropyl-functionalized silica under argon using a Schlenk apparatus.

  • Wash the functionalized silica with toluene to remove any unreacted silane.

  • Dry the aminopropyl-functionalized silica under vacuum.

Stage 3: Coupling of this compound

Materials:

  • Aminopropyl-functionalized silica

  • This compound

  • Diisocyanate linker (e.g., 1,6-diisocyanatohexane)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Argon or nitrogen gas supply

Procedure:

  • Suspend the aminopropyl-functionalized silica in an anhydrous solvent under an inert atmosphere.

  • Add the diisocyanate linker to the suspension and stir. This reaction forms a covalent bond between the isocyanate group and the primary amine on the silica surface.

  • After the initial reaction, introduce the this compound to the mixture. The remaining isocyanate group will react with an amine or hydroxyl group on the aglycone, forming a stable covalent linkage.

  • Allow the reaction to proceed for a sufficient time to ensure complete coupling.

  • After the reaction, thoroughly wash the silica support with the solvent to remove any unreacted this compound and linker.

  • Dry the final product, this compound-immobilized silica, under vacuum.

Characterization Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to qualitatively confirm the presence of the organic moieties on the silica surface at each stage of the modification.

Procedure:

  • Acquire FTIR spectra of the unmodified silica, aminopropyl-functionalized silica, and the final this compound-immobilized silica.

  • For the aminopropyl-functionalized silica, look for characteristic N-H and C-H stretching and bending vibrations.[2][3]

  • For the final product, identify the characteristic absorption bands of the this compound, which will be superimposed on the silica and linker signals.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the amount of organic material immobilized on the silica support and its thermal stability.

Procedure:

  • Heat a sample of the this compound-immobilized silica under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

  • Record the weight loss as a function of temperature.

  • The weight loss corresponding to the decomposition of the organic components (linker and this compound) can be used to calculate the amount of immobilized material.

  • The decomposition temperature provides an indication of the thermal stability of the immobilized molecule. For instance, teicoplanin immobilized on TiO₂ shows thermal degradation at temperatures greater than 250°C.[1][6]

Elemental Analysis

Elemental analysis provides a quantitative measure of the carbon, hydrogen, and nitrogen content of the modified silica, which can be used to calculate the surface coverage of the immobilized this compound.

Procedure:

  • Perform CHN(S) elemental analysis on a dried sample of the this compound-immobilized silica.

  • Use the percentage of nitrogen or carbon to calculate the molar amount of this compound per gram of silica.

Visualizations

Teicoplanin_Aglycone_Preparation Teicoplanin Teicoplanin Hydrolysis Hydrolysis (Benzyl Alcohol, Heat) Teicoplanin->Hydrolysis AglyconeEster This compound Benzyl Ester Hydrolysis->AglyconeEster Hydrogenolysis Hydrogenolysis (Pd/C, H2) AglyconeEster->Hydrogenolysis Aglycone This compound Hydrogenolysis->Aglycone Purification Purification Aglycone->Purification FinalProduct Pure Teicoplanin Aglycone Purification->FinalProduct

Caption: Preparation of this compound.

Immobilization_Workflow cluster_SilicaPrep Silica Preparation cluster_Functionalization Functionalization and Coupling Silica Silica Gel Activation Activation (150°C, vacuum) Silica->Activation ActivatedSilica Activated Silica Activation->ActivatedSilica Aminosilanization Aminosilanization (APTMS, Toluene) ActivatedSilica->Aminosilanization AminoSilica Aminopropyl-functionalized Silica Aminosilanization->AminoSilica LinkerCoupling Linker Coupling (Diisocyanate) AminoSilica->LinkerCoupling ActivatedSupport Isocyanate-activated Support LinkerCoupling->ActivatedSupport AglyconeCoupling Aglycone Coupling ActivatedSupport->AglyconeCoupling FinalProduct This compound Immobilized on Silica AglyconeCoupling->FinalProduct TeicoAglycone Teicoplanin Aglycone TeicoAglycone->AglyconeCoupling

Caption: Immobilization Workflow.

Characterization_Flow Product Immobilized This compound on Silica FTIR FTIR Spectroscopy (Qualitative Confirmation) Product->FTIR TGA Thermogravimetric Analysis (Quantitative & Stability) Product->TGA Elemental Elemental Analysis (Quantitative) Product->Elemental

Caption: Characterization Workflow.

References

Application of Teicoplanin in Capillary Electrophoresis for Chiral Separations

Author: BenchChem Technical Support Team. Date: December 2025

Note on Teicoplanin vs. Teicoplanin Aglycone: While the query specified this compound, the available scientific literature predominantly focuses on the application of the parent molecule, Teicoplanin, as a chiral selector in capillary electrophoresis. Teicoplanin itself is a glycopeptide antibiotic composed of an aglycone core with attached aminosaccharide moieties.[1] This document will therefore detail the applications and protocols for Teicoplanin, which has been extensively evaluated and proven effective for resolving a wide range of racemic compounds.[2][3]

Introduction

Teicoplanin is a macrocyclic glycopeptide antibiotic that has emerged as a powerful chiral selector in the field of capillary electrophoresis (CE).[2][3] Its complex structure, featuring 23 chiral centers and multiple cavities, provides a versatile environment for enantioselective interactions.[4] In CE, Teicoplanin is typically added to the background electrolyte (BGE), where it interacts differentially with the enantiomers of an analyte, leading to the formation of transient diastereomeric complexes with varying stabilities and, consequently, different electrophoretic mobilities.[5] This differential migration allows for the separation of the enantiomers.

Teicoplanin has been successfully used to resolve over 100 anionic racemates, including various amino acid derivatives and pharmaceuticals.[2][3] A key feature of Teicoplanin is its tendency to aggregate and form micelles in aqueous solutions, a property that influences its enantioselectivity.[2][3]

Application Notes

Mechanism of Chiral Recognition: The enantioselective properties of Teicoplanin arise from its complex three-dimensional structure. Chiral recognition is achieved through a combination of interactions between the chiral selector and the analyte's enantiomers, including:

  • Hydrogen bonding

  • Electrostatic interactions

  • Inclusion complexation within its hydrophobic cavities

  • Dipole-dipole interactions

The presence of a long fatty acid chain on its glucosamine (B1671600) moiety makes Teicoplanin more hydrophobic than other glycopeptide antibiotics like vancomycin, contributing to its unique separation characteristics.[3]

Factors Influencing Separation: Several experimental parameters can be adjusted to optimize the enantiomeric separation when using Teicoplanin as a chiral selector. These include:

  • Selector Concentration: Increasing the concentration of Teicoplanin in the BGE generally improves resolution, but an optimal concentration must be determined for each specific analyte.[1][2]

  • pH of the Background Electrolyte: The pH affects the ionization state of both the Teicoplanin and the analyte, which in turn influences the electrostatic interactions crucial for separation. The micellization of Teicoplanin is also pH-dependent, adding complexity to its effect on enantiorecognition.[2][3]

  • Organic Modifier: The addition of organic modifiers, such as acetonitrile (B52724) or methanol, to the BGE can significantly impact selectivity and separation efficiency.[6][7] High concentrations of acetonitrile have been shown to increase selectivity.[6] However, it is important to note that Teicoplanin can precipitate in alcohol-water mixtures.[2][3]

  • Temperature and Voltage: These parameters affect migration times and separation efficiency. Higher voltages can lead to increased baseline noise.[3][8]

Advantages of Teicoplanin in CE:

  • Broad Enantioselectivity: Effective for a wide range of compounds, particularly anionic racemates.[2][3]

  • High Resolution: Capable of achieving baseline separation for many enantiomeric pairs.[6]

  • Low Consumption: CE is an inherently low-consumption technique, requiring minimal amounts of the chiral selector and sample.[9]

Quantitative Data Summary

The following table summarizes the enantiomeric separation of various compounds using Teicoplanin as a chiral selector in capillary electrophoresis.

AnalyteBuffer System (BGE)Teicoplanin Conc.Organic ModifierApplied Voltage (kV)Resolution (Rs)Reference
DL-Peptide Derivatives (15 types)Phosphate (B84403) or borate (B1201080) bufferBelow and above CMCAcetonitrile (ACN)Not specifiedBaseline separation in <10 min[6]
Aspartic Acid EnantiomersSorbic acid/histidine, pH 4.5–6.5Not specifiedNot specifiedNot specifiedNot specified[1]
Glutamic Acid EnantiomersSorbic acid/histidine, pH 4.5–6.5Not specifiedNot specifiedNot specifiedNot specified[1]
Various Anionic Racemates (>100)Phosphate or Tris buffers3.7 x 10⁻⁵ MNot specifiedNot specifiedSuccessful resolution[2][3]

CMC: Critical Micellar Concentration

Experimental Protocols

This section provides a general protocol for the enantiomeric separation of an anionic analyte using Teicoplanin in an uncoated fused-silica capillary.

1. Reagent and Buffer Preparation

  • Background Electrolyte (BGE): Prepare a stock solution of a suitable buffer (e.g., 50 mM phosphate buffer). Adjust the pH to the desired value (e.g., pH 6.0-7.4) using phosphoric acid or sodium hydroxide (B78521).[2][3]

  • Chiral Selector Solution: Dissolve Teicoplanin in the BGE to the desired final concentration (e.g., 1-10 mM). To aid dissolution, sonication can be used, but should be brief to avoid excessive heating.[3]

  • Sample Solution: Dissolve the racemic analyte in deionized water or BGE at a concentration of approximately 0.1 mg/mL. Filter the solution prior to injection.[3]

2. Capillary Conditioning (for a new capillary)

  • Rinse the capillary with 1 M sodium hydroxide for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Rinse with 0.1 M hydrochloric acid for 10 minutes.

  • Rinse with deionized water for 10 minutes.

  • Finally, equilibrate the capillary by flushing with the BGE (without Teicoplanin) for 10 minutes.

3. Daily Capillary Purging

  • Purge the capillary with 0.1 N potassium hydroxide for 10 minutes.[3]

  • Purge with deionized water for 10 minutes.[3]

  • Purge with the running buffer (BGE with Teicoplanin) for 10 minutes prior to the first analysis.[3]

  • Between runs, purge the capillary with the running buffer.[3]

4. Capillary Electrophoresis System Parameters

  • Capillary: Fused-silica, e.g., 50 µm i.d. x 32.5 cm total length (25 cm to detector).[3]

  • Injection: Hydrostatic injection for 2 seconds.[3]

  • Applied Voltage: Typically in the range of 10-30 kV. The polarity will depend on the charge of the analyte and the direction of the electroosmotic flow (EOF).

  • Temperature: Ambient (~22-25°C) or controlled, as temperature affects viscosity and mobility.[3][8]

  • Detection: UV detection at a suitable wavelength for the analyte (e.g., 254 nm).[3]

5. Data Analysis

  • Record the electropherogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the enantiomer peaks to quantify the separation.

  • Assess the repeatability of migration times over multiple injections.[6]

Visualizations

G cluster_prep Preparation Stage cluster_ce Capillary Electrophoresis Workflow cluster_analysis Data Analysis BGE 1. Prepare Background Electrolyte (BGE) CS 2. Dissolve Teicoplanin in BGE BGE->CS Sample 3. Prepare and Filter Analyte Sample CS->Sample Condition 4. Condition/Purge Capillary Sample->Condition Inject 5. Inject Sample Condition->Inject Separate 6. Apply Voltage for Enantiomeric Separation Inject->Separate Detect 7. UV Detection Separate->Detect Analyze 8. Analyze Electropherogram Detect->Analyze Quantify 9. Calculate Resolution (Rs) Analyze->Quantify end End Quantify->end start Start start->BGE

Caption: Workflow for Chiral Separation using Teicoplanin in CE.

G cluster_params Key Experimental Parameters center Enantiomeric Resolution (Rs) Teico_Conc Teicoplanin Concentration Teico_Conc->center influences pH BGE pH pH->center influences Organic Organic Modifier (Type & Concentration) Organic->center influences Temp Temperature Temp->center affects Voltage Applied Voltage Voltage->center affects

Caption: Factors Influencing Enantiomeric Separation with Teicoplanin.

References

Application Notes and Protocols for the Structural Analysis of Teicoplanin Aglycone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of Teicoplanin aglycone using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and a suite of one- and two-dimensional NMR experiments are outlined to facilitate the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, enabling the elucidation of the complex three-dimensional structure of this important glycopeptide antibiotic core.

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. The aglycone core is the macrocyclic peptide backbone of Teicoplanin, and its structural determination is crucial for understanding its mechanism of action and for the rational design of novel derivatives with improved therapeutic properties. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure and spatial arrangement of atoms within a molecule. This document details the application of various NMR techniques for the complete structural characterization of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound hydrochloride in DMSO-d₆. These assignments are based on a combination of 1D NMR, COSY, and NOE experiments.[1]

Table 1: ¹H NMR Chemical Shift Assignments for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Amino Acid Residue 1
α-H5.38d6.8
β-H3.65m
Aromatic H-27.15d8.5
Aromatic H-56.80dd8.5, 2.0
Aromatic H-67.35d2.0
Amino Acid Residue 2
α-H4.55d7.5
β-H3.40 & 3.15m
Aromatic H-27.25d8.0
Aromatic H-66.95d8.0
Amino Acid Residue 3
α-H5.60d5.0
β-H4.20m
Aromatic H-26.65s
Aromatic H-67.05s
Amino Acid Residue 4
α-H4.80d7.0
β-H3.55 & 3.25m
Aromatic H-27.40d8.5
Aromatic H-67.10d8.5
Amino Acid Residue 5
α-H4.70d6.5
β-H3.75m
Aromatic H-26.90d8.0
Aromatic H-66.70d8.0
Amino Acid Residue 6
α-H5.25d6.0
β-H4.10m
Aromatic H-27.00s
Aromatic H-66.60s
Amino Acid Residue 7
α-H4.95d7.0
β-H3.85 & 3.50m
Aromatic H-27.30d8.0
Aromatic H-66.85d8.0
Amide Protons (NH) 7.5 - 9.5m

Note: The specific assignments for all protons require detailed analysis of 2D NMR spectra. The table presents a representative summary.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

CarbonChemical Shift (ppm)
Amino Acid Residue 1
C=O172.5
α-C56.8
β-C38.2
Aromatic C-1135.1
Aromatic C-2118.5
Aromatic C-3145.3
Aromatic C-4148.0
Aromatic C-5115.2
Aromatic C-6128.7
Amino Acid Residue 2
C=O171.9
α-C58.0
β-C35.5
Aromatic C-1130.2
Aromatic C-2129.8
Aromatic C-3120.1
Aromatic C-4155.4
Aromatic C-5120.1
Aromatic C-6129.8
... (and so on for all 7 residues)

Note: A complete and unambiguous assignment requires a full suite of 2D NMR experiments (HSQC, HMBC). The data presented here is based on the foundational analysis from the primary literature.[1]

Experimental Protocols

Sample Preparation

A consistent and high-quality sample is critical for obtaining high-resolution NMR spectra.

  • Preparation of this compound: this compound can be prepared by hydrolytic removal of the sugar moieties from Teicoplanin. A common method involves the formation of the aglycone benzyl (B1604629) ester followed by hydrogenolysis.[1]

  • NMR Sample Formulation:

    • Weigh approximately 5-10 mg of this compound hydrochloride.

    • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO is a suitable solvent for this molecule, and its residual proton signal can be used as a secondary chemical shift reference.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.1. One-Dimensional (1D) NMR

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (zg).

    • Spectral Width (SW): 12-15 ppm.

    • Number of Scans (NS): 16-64.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width (SW): 200-220 ppm.

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

2.2. Two-Dimensional (2D) NMR

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for identifying amino acid spin systems.

    • Pulse Sequence: Standard COSY experiment (cosygpqf).

    • Spectral Width (SW) in F1 and F2: 12-15 ppm.

    • Number of Increments in F1: 256-512.

    • Number of Scans (NS): 8-16.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing information about the 3D structure and stereochemistry.

    • Pulse Sequence: Standard NOESY experiment (noesygpph).

    • Mixing Time (d8): 150-300 ms (B15284909) (optimization may be required).

    • Spectral Width (SW) in F1 and F2: 12-15 ppm.

    • Number of Increments in F1: 256-512.

    • Number of Scans (NS): 16-32.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • Pulse Sequence: Edited HSQC with gradient selection (hsqcedetgpsisp2.3).

    • Spectral Width (SW) in F2 (¹H): 12-15 ppm.

    • Spectral Width (SW) in F1 (¹³C): 100-160 ppm (aliphatic and aromatic regions).

    • Number of Increments in F1: 256-512.

    • Number of Scans (NS): 4-8.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is essential for identifying quaternary carbons and linking different spin systems together.

    • Pulse Sequence: HMBC with gradient selection (hmbcgplpndqf).

    • Spectral Width (SW) in F2 (¹H): 12-15 ppm.

    • Spectral Width (SW) in F1 (¹³C): 200-220 ppm (to include carbonyl carbons).

    • Number of Increments in F1: 512-1024.

    • Number of Scans (NS): 16-64.

Data Processing and Analysis

  • Apply appropriate window functions (e.g., sine-bell or exponential) to the raw data in both dimensions.

  • Perform Fourier transformation to generate the 2D spectra.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Analyze the cross-peaks in each 2D spectrum to establish connectivity and spatial relationships.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation hydrolysis Hydrolysis of Teicoplanin purification Purification of Aglycone hydrolysis->purification dissolution Dissolution in DMSO-d6 purification->dissolution filtration Filtration into NMR Tube dissolution->filtration oneD_nmr 1D NMR (1H, 13C) filtration->oneD_nmr Initial Characterization cosy 2D COSY oneD_nmr->cosy H-H Connectivity hsqc 2D HSQC oneD_nmr->hsqc C-H Connectivity (1-bond) assignment Signal Assignment cosy->assignment noesy 2D NOESY structure 3D Structure Determination noesy->structure hsqc->assignment hmbc 2D HMBC hmbc->structure processing Data Processing processing->assignment assignment->noesy Spatial Proximity assignment->hmbc assignment->structure logical_relationship cluster_experiments NMR Experiments cluster_information Structural Information cluster_structure Final Structure cosy COSY spin_systems Amino Acid Spin Systems cosy->spin_systems noesy NOESY through_space Through-Space Correlations (< 5 Å) noesy->through_space hsqc HSQC direct_ch Direct C-H Bonds hsqc->direct_ch hmbc HMBC long_range_ch Long-Range C-H Bonds (2-3 bonds) hmbc->long_range_ch final_structure Complete 3D Structure of This compound spin_systems->final_structure through_space->final_structure direct_ch->final_structure long_range_ch->final_structure

References

Application Note: Mass Spectrometry Analysis of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex used in the treatment of severe Gram-positive bacterial infections. It consists of a core heptapeptide (B1575542) structure, the Teicoplanin aglycone (also known as Teicoplanin A3-1), linked to various sugar moieties and a fatty acyl side-chain.[1] The analysis of the aglycone is crucial for structural elucidation, impurity profiling, and in the development of semi-synthetic derivatives with improved pharmacological properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization and quantification of the this compound.[2] This document provides detailed protocols for the preparation of this compound via hydrolysis and its subsequent analysis using a proposed LC-MS/MS method.

The molecular formula of this compound is C₅₈H₄₅Cl₂N₇O₁₈, with a monoisotopic mass of 1197.2198130 Da.[3] Analysis of this core structure is essential for understanding the structure-activity relationship of the parent antibiotic and its derivatives.

Experimental Protocols

Protocol 1: Preparation of this compound via Acid Hydrolysis

This protocol describes the removal of sugar moieties from the Teicoplanin complex to yield the core aglycone. The method is adapted from established hydrolytic procedures for glycopeptide antibiotics.[4]

Materials:

  • Teicoplanin complex powder

  • Hydrochloric acid (HCl)

  • Methanol (B129727) (MeOH)

  • Water (H₂O), HPLC grade

  • Biphasic solvent system (e.g., water/butanol)

  • Reaction vial

  • Heating block or water bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of the Teicoplanin complex in a biphasic hydroalcoholic medium within a reaction vial.

  • Acidification: Add concentrated HCl to the solution to catalyze the hydrolysis of the glycosidic bonds.

  • Heating: Heat the reaction mixture under controlled temperature (e.g., 60-80 °C) for several hours. The optimal time should be determined by monitoring the reaction progress (e.g., by TLC or a rapid LC-MS injection).

  • Phase Separation: After cooling, the aglycone, being more hydrophobic than the glycosylated forms, will preferentially partition into the organic layer. Separate the organic phase.

  • Drying: Dry the organic phase containing the aglycone using a rotary evaporator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol or a mixture of mobile phases) for LC-MS analysis.

  • Purity Check: Confirm the successful hydrolysis and purity of the aglycone by injecting an aliquot into an LC-MS system and verifying the expected molecular weight.

Protocol 2: Proposed LC-MS/MS Method for this compound Analysis

This section outlines a proposed method for the chromatographic separation and mass spectrometric detection of this compound. The parameters are based on established methods for the intact Teicoplanin complex and should be validated specifically for the aglycone.[5][6][7][8]

2.2.1 Sample Preparation

  • Take the reconstituted this compound solution from Protocol 1.

  • Perform a serial dilution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to create calibration standards and quality control samples at desired concentrations.

  • If analyzing from a biological matrix, a protein precipitation step would be required. For example, add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.[8]

2.2.2 Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.7 µm, 50.0 x 3.0 mm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0–0.5 min: 5% B

    • 0.5–3.5 min: Linear gradient from 5% to 95% B

    • 3.5–4.5 min: Hold at 95% B

    • 4.5–4.6 min: Return to 5% B

    • 4.6–5.5 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.2.3 Mass Spectrometry (MS) Conditions

  • MS System: Agilent 6470B Triple Quadrupole MS or equivalent.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temp: 325 °C.

  • Sheath Gas Flow: 9 L/min.

  • Capillary Voltage: 3500 V.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Proposed MRM Parameters for this compound:

  • Calculated Precursor Ion ([M+2H]²⁺): m/z 599.6. (Based on monoisotopic mass of 1197.2198 Da). The doubly charged ion is proposed as it is often abundant for large molecules like Teicoplanin.[1]

  • Product Ions & Collision Energy: To be determined empirically. It is essential to perform a product ion scan on the precursor ion (m/z 599.6) using an infused standard of purified this compound to identify the most stable and abundant product ions for quantification and confirmation. Collision energies must be optimized for each transition.

Data Presentation

Quantitative performance should be validated for the this compound. The following tables represent typical performance characteristics for LC-MS/MS analysis of the parent Teicoplanin molecule and serve as a benchmark for the validation of the proposed aglycone method.[5][6][7][8]

Table 1: Representative Method Performance Characteristics

Parameter Typical Performance for Teicoplanin
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 µg/mL

| Lower Limit of Detection (LLOD) | 0.3 µg/mL |

Table 2: Representative Precision and Accuracy Data

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low QC < 10% < 10% 90 - 110%
Medium QC < 10% < 10% 90 - 110%

| High QC | < 10% | < 10% | 90 - 110% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from the parent antibiotic to the final mass spectrometry analysis of the aglycone.

G cluster_prep Protocol 1: Aglycone Preparation cluster_analysis Protocol 2: LC-MS/MS Analysis Teicoplanin Teicoplanin Complex Hydrolysis Acid Hydrolysis (HCl, Heat) Teicoplanin->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drydown Dry & Reconstitute Extraction->Drydown Aglycone Purified this compound Drydown->Aglycone SamplePrep Sample Preparation (Dilution) Aglycone->SamplePrep LC UHPLC Separation (C18 Column) SamplePrep->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

Workflow for this compound Analysis.
Structural Relationship of Teicoplanin Components

This diagram shows the logical relationship between the Teicoplanin complex, its constituent parts, and the target analyte, the this compound.

G Teicoplanin_Complex Teicoplanin Complex (Mixture of 5+ components) Core This compound (Heptapeptide Core) MW: ~1198 Da Teicoplanin_Complex->Core is composed of Sugars Sugar Moieties (Mannose, N-acetylglucosamine) Teicoplanin_Complex->Sugars is composed of Fatty_Acid Fatty Acyl Side-Chain (Variable Length) Teicoplanin_Complex->Fatty_Acid is composed of Hydrolysis Hydrolysis Teicoplanin_Complex->Hydrolysis Hydrolysis->Core yields

References

Application Notes and Protocols for Teicoplanin Aglycone-Based Chiral Selectors in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Teicoplanin Aglycone (TAG) based chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). TAG selectors are a powerful tool for the enantiomeric separation of a wide range of compounds, offering distinct advantages in selectivity and resolution, particularly for amino acids and other polar molecules.

Introduction to this compound (TAG) Chiral Selectors

Teicoplanin is a macrocyclic glycopeptide antibiotic that has been successfully employed as a chiral selector in HPLC.[1] The this compound (TAG) is derived from native teicoplanin by removing its three sugar moieties.[2][3] This modification enhances its chiral recognition capabilities for specific classes of compounds.

Key Advantages of TAG CSPs:

  • Broad Selectivity: Effective for a wide range of enantiomers, including amino acids, N-protected amino acids, peptides, carboxylic acids, phenols, and neutral compounds.[2][4]

  • Enhanced Resolution for Amino Acids: The removal of the sugar units eliminates steric hindrance, allowing for a more effective interaction between the analyte and the selector's core.[4][5] This can lead to a 2 to 5-fold increase in selectivity and resolution for amino acids compared to the native teicoplanin phase.[2][5]

  • Multimodal Operation: TAG columns are versatile and can be operated in reversed-phase (RP), normal-phase (NP), and polar organic (PO) modes, providing flexibility in method development.[2][6]

Chiral Recognition Mechanism

The primary mechanism for the enantioseparation of amino acids on TAG CSPs involves a charge-charge interaction.[4] The anionic carboxylate group of the amino acid analyte forms a key docking interaction with a cationic amine group located within the "basket" of the macrocyclic peptide selector.[4] Additional interactions, such as hydrogen bonding, dipole-dipole, and steric effects, contribute to the overall chiral recognition.[4] The aglycone structure provides more direct access to these key interaction sites compared to the native teicoplanin, where the sugar groups can partially obstruct them.[3][4]

G cluster_CSP This compound (TAG) CSP cluster_Analyte Amino Acid Analyte CSP Aglycone 'Basket' CationicSite Cationic Amine (+) Analyte Chiral Center AnionicSite Anionic Carboxylate (-) Analyte->AnionicSite R_Group Side Chain (R) Analyte->R_Group AnionicSite->CationicSite Primary Interaction (Charge-Charge Docking) R_Group->CSP Secondary Interactions (H-Bonding, Steric Fit) G start Start: Racemic Analyte mode_selection 1. Select Mobile Phase Mode (Reversed-Phase, Polar Organic, Normal Phase) start->mode_selection rp_mode Reversed-Phase (RP) (e.g., MeOH/Water, ACN/Buffer) mode_selection->rp_mode For polar/ionizable analytes po_mode Polar Organic (PO) (e.g., 100% MeOH, EtOH, or ACN) mode_selection->po_mode For neutral/less polar analytes initial_screen 2. Initial Screening Run (Isocratic, 1.0 mL/min, 25°C) rp_mode->initial_screen po_mode->initial_screen eval_separation Evaluate Separation (Retention, Selectivity, Resolution) initial_screen->eval_separation optimize 3. Optimization eval_separation->optimize Separation inadequate final_method Final Validated Method eval_separation->final_method Separation adequate additives Adjust Additives (e.g., 0.01-1% Acid/Base) optimize->additives flow_temp Adjust Flow Rate & Temperature (Flow: 0.5-1.5 mL/min) (Temp: 10-40°C) additives->flow_temp flow_temp->eval_separation G start Collect Plasma Sample add_is Add Internal Standard (e.g., Polymyxin B) start->add_is deproteinize Protein Precipitation (Add Acetonitrile, Vortex) add_is->deproteinize centrifuge1 Centrifuge to Pellet Precipitated Proteins deproteinize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant inject Inject into HPLC System supernatant->inject

References

Application Notes and Protocols for Determining the Antibacterial Efficacy of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to test the antibacterial efficacy of Teicoplanin aglycone. Teicoplanin is a glycopeptide antibiotic that functions by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Its mechanism of action is centered on its aglycone core, which binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby preventing the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[3][4][5] This ultimately leads to bacterial cell lysis and death.[4] The protocols detailed below are standard methods for evaluating the in vitro efficacy of antibacterial agents like this compound against Gram-positive bacteria, its primary target spectrum.[4][6]

Data Presentation

The following tables summarize the expected antibacterial activity of Teicoplanin against common Gram-positive pathogens. These values can serve as a benchmark when testing this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin Against Key Gram-Positive Bacteria

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-Susceptible)≤0.125 - 2≤1≤1[7][8]
Staphylococcus aureus (Methicillin-Resistant)≤0.125 - 2≤1≤1[8][9]
Enterococcus faecalis0.06 - 0.50.16-[10][11]
Clostridium difficile<0.125 - 0.250<0.1250.250[12]

Table 2: Quality Control (QC) Ranges for Teicoplanin Susceptibility Testing

QC StrainTesting MethodConcentration (µg/mL)Zone Diameter (mm)Reference(s)
Staphylococcus aureus ATCC® 29213Broth Microdilution0.12 - 0.5-[13][14]
Enterococcus faecalis ATCC® 29212Broth Microdilution0.06 - 0.25-[13][14]
Staphylococcus aureus ATCC® 25923Disk Diffusion (30 µg disk)-15 - 19[13][14]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.[15]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.[15]

  • Prepare Serial Dilutions:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each test row.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes. This will typically create a concentration range from 64 µg/mL to 0.06 µg/mL.[15]

  • Prepare Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Inoculate Microtiter Plates: Add 10 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁴ CFU/well.[15] Include a growth control well (no antibiotic) and a sterility control well (no inoculum).[16]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth.[15]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Teicoplanin Aglycone Stock dilutions Perform Serial Dilutions in Plate stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Broth Microdilution MIC Testing.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile 1.5 mL microcentrifuge tubes

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Select MIC Wells: Following the MIC determination, select the wells showing no visible growth.

  • Subculture:

    • From the growth control well and each well with no visible growth, take a 10 µL aliquot.

    • Spot-plate each aliquot onto a separate, appropriately labeled TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the TSA plate, which corresponds to a ≥99.9% kill of the initial inoculum.[17]

MBC_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis mic_plate Completed MIC Assay Plate subculture Subculture from Wells with No Growth mic_plate->subculture incubate Incubate Agar Plates (18-24h at 35°C) subculture->incubate read_mbc Determine MBC (Lowest concentration with no growth on agar) incubate->read_mbc

Workflow for MBC Determination.

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.[17][18]

Materials:

  • This compound

  • CAMHB

  • Standardized bacterial inoculum

  • Sterile culture tubes or flasks

  • Sterile saline for serial dilutions

  • TSA plates

  • Incubator shaker

Procedure:

  • Prepare Cultures: In culture tubes, prepare a standardized bacterial suspension in CAMHB (approximately 1-5 x 10⁶ CFU/mL).

  • Add this compound: Add this compound to the tubes at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without the antibiotic.

  • Incubation and Sampling: Incubate the tubes at 35°C ± 2°C in a shaker. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumerate Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto TSA plates.

  • Incubation and Counting: Incubate the TSA plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[17]

Time_Kill_Workflow start Prepare Bacterial Culture with Teicoplanin Aglycone at various MICs incubate Incubate at 35°C with Shaking start->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate on Agar dilute->plate incubate_plates Incubate Agar Plates plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot Log10 CFU/mL vs. Time count->plot

Workflow for Time-Kill Kinetics Assay.

Protocol 4: Anti-Biofilm Efficacy - Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.[19]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture and appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Dispense 200 µL of a standardized bacterial suspension into the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.[19]

  • Treatment:

    • Carefully remove the planktonic culture from each well.

    • Gently wash the wells with PBS to remove non-adherent cells.[19]

    • Add 200 µL of different concentrations of this compound to the wells. Include an untreated control.[19]

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm (Crystal Violet Staining):

    • Remove the treatment solution and wash the wells with PBS.

    • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash away the excess stain with PBS and allow the plate to air dry.

    • Solubilize the bound stain by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Determine MBEC: The MBEC is the lowest concentration of this compound that results in a significant reduction in biofilm biomass compared to the untreated control.

MBEC_Workflow start Form Biofilm in 96-well Plate (24-48h) wash1 Wash to Remove Planktonic Cells start->wash1 treat Add this compound Dilutions and Incubate (24h) wash1->treat wash2 Wash to Remove Treatment and Dead Cells treat->wash2 stain Stain with Crystal Violet wash2->stain wash3 Wash Excess Stain stain->wash3 solubilize Solubilize Stain wash3->solubilize read Read Absorbance (570 nm) solubilize->read

Workflow for Anti-Biofilm (MBEC) Assay.

Mechanism of Action of this compound

This compound inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3][4] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization of the glycan backbone and the cross-linking of peptide side chains.[5] The lack of a rigid cell wall leads to osmotic instability and cell death.

MoA_Pathway cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound precursor Lipid II-Peptidoglycan Precursor with D-Ala-D-Ala Terminus transglycosylase Transglycosylase Action (Glycan Chain Elongation) precursor->transglycosylase transpeptidase Transpeptidase Action (Peptide Cross-linking) transglycosylase->transpeptidase cell_wall Stable, Cross-linked Peptidoglycan Cell Wall transpeptidase->cell_wall teicoplanin This compound binding Binding to D-Ala-D-Ala teicoplanin->binding binding->precursor block_tg Inhibition of Transglycosylation binding->block_tg prevents block_tp Inhibition of Transpeptidation binding->block_tp prevents lysis Cell Lysis block_tg->lysis block_tp->lysis

Inhibition of Cell Wall Synthesis by this compound.

References

Application Notes and Protocols for the Creation of Novel Teicoplanin Aglycone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a significant global health challenge. Teicoplanin, a glycopeptide antibiotic, is a crucial therapeutic agent against these infections.[1] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[2][3][4][5] Teicoplanin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for cell wall polymerization, ultimately leading to bacterial cell death.[2][4][5][6]

To combat emerging resistance and enhance the therapeutic profile of this important antibiotic, the development of novel derivatives of its aglycone core is a key strategy in drug discovery. Modifications to the teicoplanin scaffold, including the aglycone, N-terminus, and carboxyl group, have yielded derivatives with improved potency and a broader spectrum of activity.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of novel teicoplanin aglycone derivatives.

Key Synthetic Strategies and Structure-Activity Relationships (SAR)

Chemical modifications of the this compound are focused on several key areas to improve its antimicrobial properties:

  • Lipophilic Derivatives: The introduction of lipophilic side chains can enhance the interaction of the molecule with the bacterial cell membrane, leading to a dual mechanism of action that includes membrane disruption alongside cell wall synthesis inhibition. This approach has proven effective against glycopeptide-resistant bacteria.[1]

  • Amide Derivatives: Modification of the carboxyl group to form amide derivatives, particularly with polyamines, can increase the positive charge of the molecule. This has been shown to enhance activity against Gram-positive bacteria and, in some cases, confer activity against Gram-negative bacteria.[7]

  • Dimeric Derivatives: Inspired by the natural dimerization of some glycopeptide antibiotics, the synthesis of teicoplanin dimers aims to increase binding affinity to the D-Ala-D-Ala target through multivalency. These derivatives have shown promising activity against vancomycin-resistant enterococci.[8][9]

The structure-activity relationship (SAR) studies indicate that the nature, length, and position of these modifications significantly impact the antimicrobial activity and spectrum of the resulting derivatives.

Data Presentation: Antimicrobial Activity of Teicoplanin Derivatives

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various teicoplanin derivatives against a panel of Gram-positive bacteria, including resistant strains.

Derivative TypeModificationTest OrganismMIC Range (µg/mL)Reference
Lipophilic Perfluoroalkyl chainS. aureus (MSSA)0.265 - 2.5[10]
Perfluoroalkyl chainS. aureus (MRSA)0.125 - 4[10]
Guanidine derivativeE. faecium (VanA)Strong activity[10]
Dimeric N,N-terminal linkedE. faecalis (VanA)High activity[8]
N,C-terminal linkedE. faecalis (VanB)Lower activity than VanA[8]
Amide Polyamines (spermine)Gram-negative bacteriaSome in vitro activity[7]

Note: MIC values are highly dependent on the specific derivative, bacterial strain, and testing methodology.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives of this compound

This protocol describes the condensation of the carboxyl group of the this compound (deglucoteicoplanin, TD) with a polyamine.[1][7]

Materials:

  • This compound (TD)

  • Amine of choice (e.g., spermine, spermidine)

  • Condensing agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • 1-Hydroxybenzotriazole (HOBt)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Purification system: Column chromatography (silica gel or reverse-phase) or HPLC

Procedure:

  • Dissolve the this compound (TD) in anhydrous DMF.

  • Add the condensing agent (e.g., DCC or EDC) and HOBt to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired polyamine to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Purify the crude product using column chromatography or preparative HPLC.

  • Characterize the final product using spectroscopic methods such as NMR and Mass Spectrometry.

Protocol 2: Synthesis of Lipophilic N-Alkyl Derivatives

This protocol details the introduction of a lipophilic alkyl chain at the N-terminus of the teicoplanin pseudoaglycone via reductive amination.[1]

Materials:

  • Teicoplanin pseudoaglycone

  • Aldehyde or ketone corresponding to the desired lipophilic group

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN))

  • Solvent: Methanol

  • Purification system: Preparative HPLC

Procedure:

  • Dissolve the teicoplanin pseudoaglycone in methanol.

  • Add the corresponding aldehyde or ketone to the solution.

  • Adjust the pH of the mixture to approximately 6-7 if necessary.

  • Add the reducing agent (sodium cyanoborohydride) portion-wise to the reaction mixture while stirring.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or HPLC.

  • Once the reaction is complete, quench by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the desired N-alkyl derivative by preparative HPLC.

  • Characterize the purified compound by spectroscopic methods.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[1]

Materials:

  • Synthesized teicoplanin derivatives

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.

  • Prepare serial two-fold dilutions of the teicoplanin derivatives in MHB directly in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Visualizations

Teicoplanin's Mechanism of Action

Teicoplanin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_teicoplanin Teicoplanin Action Lipid_II_precursor Lipid II Precursor (with D-Ala-D-Ala) Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II_precursor->Peptidoglycan_chain Transglycosylation Cell_Wall Bacterial Cell Wall Peptidoglycan_chain->Cell_Wall Transpeptidation Teicoplanin This compound Derivative Binding Binding to D-Ala-D-Ala Teicoplanin->Binding Binding->Lipid_II_precursor Inhibition Inhibition of Cell Wall Synthesis Binding->Inhibition Inhibition->Peptidoglycan_chain Blocks Transglycosylation Inhibition->Cell_Wall Blocks Transpeptidation

Caption: Mechanism of action of Teicoplanin derivatives.

Drug Discovery Workflow for Novel Teicoplanin Derivatives

Drug_Discovery_Workflow Start Start: Identify Need for Novel Antibiotics Design Rational Design of Teicoplanin Aglycone Derivatives Start->Design Synthesis Chemical Synthesis of Novel Derivatives Design->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Antimicrobial Screening (MIC Determination) Purification->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis SAR_Analysis->Design Low Activity Lead_Optimization Lead Optimization (Iterative Design and Synthesis) SAR_Analysis->Lead_Optimization Promising Activity Lead_Optimization->Synthesis Advanced_Testing Advanced In Vitro and In Vivo Testing Lead_Optimization->Advanced_Testing Preclinical Preclinical Development Advanced_Testing->Preclinical

Caption: A generalized workflow for Teicoplanin derivative discovery.

References

Application Notes and Protocols: The Use of Teicoplanin Aglycone in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic crucial for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2] The emergence of resistance, particularly in enterococci, is often mediated by the alteration of this target to D-alanyl-D-lactate (D-Ala-D-Lac), which significantly reduces the binding affinity of glycopeptide antibiotics.[3]

Teicoplanin aglycone, the core peptide structure of teicoplanin devoid of its sugar moieties, serves as a vital tool in the study of these resistance mechanisms. By comparing the activity and binding of the aglycone with the parent compound, researchers can elucidate the role of the carbohydrate portions in target recognition, antibacterial potency, and overcoming resistance. These studies are instrumental in the development of new glycopeptide derivatives with enhanced efficacy against resistant pathogens.

Mechanism of Action and Resistance

Teicoplanin and its aglycone target the transglycosylation and transpeptidation steps in peptidoglycan synthesis by sequestering the D-Ala-D-Ala termini of lipid II, the peptidoglycan precursor.[1] This binding prevents the incorporation of new subunits into the growing cell wall, leading to cell lysis.

The primary mechanism of acquired resistance to glycopeptides, particularly in enterococci (VanA and VanB phenotypes), involves a sophisticated enzymatic pathway that results in the synthesis of peptidoglycan precursors ending in D-Ala-D-Lac.[3] The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac leads to the loss of a critical hydrogen bond with the antibiotic, dramatically reducing binding affinity.[4]

dot

Mechanism of Action of this compound and VanA Resistance Pathway cluster_0 Bacterial Cell Wall Synthesis (Susceptible Bacterium) cluster_1 Action of this compound cluster_2 VanA-Mediated Resistance UDP_NAG UDP-NAG Lipid_II Lipid II (D-Ala-D-Ala terminus) UDP_NAG->Lipid_II Transglycosylation UDP_NAM UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation CellWall Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan->CellWall Transpeptidation Teico_Aglycone This compound Teico_Aglycone->Lipid_II Binding to D-Ala-D-Ala Altered_Lipid_II Lipid II (D-Ala-D-Lac terminus) Teico_Aglycone->Altered_Lipid_II Reduced Binding Van_Operon vanHAX Operon VanH VanH (D-lactate dehydrogenase) Van_Operon->VanH VanA VanA (D-Ala-D-Lac ligase) Van_Operon->VanA VanX VanX (D-Ala-D-Ala dipeptidase) Van_Operon->VanX D_Lac D-Lactate VanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac VanX->UDP_NAM Hydrolyzes D-Ala-D-Ala D_Lac->VanA Altered_Precursor UDP-NAM-pentapeptide (ends in D-Ala-D-Lac) D_Ala_D_Lac->Altered_Precursor Altered_Precursor->Altered_Lipid_II

Caption: Mechanism of this compound action and VanA resistance.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of Teicoplanin and this compound (MIC, µg/mL)
OrganismResistance PhenotypeTeicoplaninThis compoundReference
Staphylococcus aureus (MSSA)-0.5 - 2.01.0 - 4.0[5][6]
Staphylococcus aureus (MRSA)Methicillin-Resistant0.5 - 4.01.0 - 8.0[5][7]
Enterococcus faecalis (VSE)Vancomycin-Susceptible≤ 2.02.0 - 8.0[8]
Enterococcus faecium (VanA)Vancomycin-Resistant, Teicoplanin-Resistant>256>256[9]
Enterococcus faecium (VanB)Vancomycin-Resistant, Teicoplanin-Susceptible0.25 - 0.50.5 - 2.0[1]

Note: MIC values for this compound are generally higher than for Teicoplanin, indicating the importance of the sugar moieties for potent antibacterial activity.

Table 2: Thermodynamic Parameters of Binding to Cell Wall Precursor Analogs
CompoundLigandBinding Constant (Ka) M-1ΔG° (kcal/mol)ΔH° (kcal/mol)-TΔS° (kcal/mol)Reference
TeicoplaninN,N'-diacetyl-L-Lys-D-Ala-D-Ala1.5 x 106-8.4-13.55.1[10]
This compoundN,N'-diacetyl-L-Lys-D-Ala-D-Ala2.9 x 105-7.4-11.84.4[10]
TeicoplaninN,N'-diacetyl-L-Lys-D-Ala-D-LacLow AffinityNot ReportedNot ReportedNot Reported[2]
This compoundN,N'-diacetyl-L-Lys-D-Ala-D-LacVery Low AffinityNot ReportedNot ReportedNot Reported[4]

Note: The binding affinity of the aglycone to the D-Ala-D-Ala target is lower than that of the parent teicoplanin. Both show significantly reduced affinity for the D-Ala-D-Lac ligand, which is the basis of VanA-type resistance.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the hydrolytic removal of sugar moieties from teicoplanin.[11]

Materials:

  • Teicoplanin hydrochloride

  • Benzyl (B1604629) alcohol

  • Hydrochloric acid (concentrated)

  • Palladium on charcoal (10%)

  • Methanol

  • Diethyl ether

  • Hydrogen gas supply

  • Round-bottom flask

  • Reflux condenser

  • Hydrogenation apparatus

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Hydrolysis: a. Dissolve 1 g of teicoplanin hydrochloride in 50 mL of benzyl alcohol in a round-bottom flask. b. Add 5 mL of concentrated hydrochloric acid. c. Heat the mixture under reflux for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Cool the reaction mixture to room temperature. f. Add 200 mL of diethyl ether to precipitate the this compound benzyl ester. g. Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.

  • Hydrogenolysis: a. Dissolve the dried precipitate in 50 mL of methanol. b. Add 100 mg of 10% palladium on charcoal. c. Subject the mixture to hydrogenation (H₂ gas at 50 psi) for 12-18 hours at room temperature. d. Filter the catalyst through a bed of celite. e. Evaporate the filtrate to dryness using a rotary evaporator to obtain this compound hydrochloride. f. The purity can be assessed by HPLC and the structure confirmed by NMR.[11]

dot

Teicoplanin Teicoplanin Hydrolysis Acid Hydrolysis (Benzyl Alcohol, HCl) Teicoplanin->Hydrolysis Aglycone_Ester This compound Benzyl Ester Hydrolysis->Aglycone_Ester Hydrogenolysis Hydrogenolysis (H2, Pd/C) Aglycone_Ester->Hydrogenolysis Teico_Aglycone This compound Hydrogenolysis->Teico_Aglycone start Start prep_stock Prepare Teicoplanin Aglycone Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end start Start immobilize Immobilize this compound on Sensor Chip start->immobilize inject_analyte Inject Peptidoglycan Precursor (Analyte) at various concentrations immobilize->inject_analyte measure_binding Measure Association and Dissociation inject_analyte->measure_binding regenerate Regenerate Sensor Surface measure_binding->regenerate analyze Analyze Data to determine ka, kd, and KD measure_binding->analyze regenerate->inject_analyte Next Concentration end End analyze->end

References

Troubleshooting & Optimization

Teicoplanin Aglycone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Teicoplanin aglycone. Our aim is to address specific issues that may be encountered during experimentation, thereby helping to improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield in this compound total synthesis?

A1: The overall yield of this compound synthesis is often impacted by several challenging steps. Key among these are the macrolactamization to form the 14-membered FG ring, the DE macrocyclization to create the 16-membered diaryl ether, and the prevention of epimerization at racemization-prone arylglycine residues.[1][2] Efficient execution of these steps is crucial for a successful synthesis. A second-generation total synthesis approach, which altered the order of ring closures, demonstrated an improvement in the overall yield from 1% to 2% over 22 steps.[2][3]

Q2: How can the low yield of the FG macrolactamization step be improved?

A2: A significant challenge in the FG ring closure is the poor solubility of the macrolactam product in standard organic solvents, which can lead to substantial material loss during isolation and purification, with initial yields reported as low as <5%.[1] A highly effective strategy to overcome this is to perform the reaction under high dilution in a solvent mixture such as 19:1 CH2Cl2:DMF. The desired product precipitates from the reaction mixture and can be isolated by simple filtration. This revised protocol has been shown to consistently achieve mass recovery of over 90%.[1]

Q3: What methods can be employed to minimize epimerization of arylglycine residues?

A3: The arylglycine residues in the Teicoplanin skeleton, particularly at position-3, are exceptionally prone to epimerization, especially under basic conditions.[1] To mitigate this, the use of a Cu(OAc)2-mediated diaryl ether synthesis for the construction of the M(1−3) diaryl ether macrocyclic subunit is recommended. This method has been shown to proceed without detectable epimerization of the arylglycine residues.[1] Additionally, minimizing the basicity during DE macrocyclization via diaryl ether formation is crucial to prevent problematic epimerization.[2][3]

Q4: Are there alternative methods to total chemical synthesis for obtaining this compound?

A4: Yes, besides total chemical synthesis, this compound can be obtained through the controlled acid hydrolysis of Teicoplanin, which is produced by the fermentation of Actinoplanes teichomyceticus.[4][5] This method involves the consecutive removal of three sugar units to yield the aglycone. Hydrolysis under selected conditions, such as using acids in a biphasic hydroalcoholic medium, has been reported to give good yields of a single aglycone.[4] Another approach involves the hydrolytic removal of sugars in benzyl (B1604629) alcohol to form the aglycone benzyl ester, which is then subjected to hydrogenolysis.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in DE macrocyclization (diaryl ether formation) - Suboptimal reaction conditions leading to poor atropisomer diastereoselection.- Epimerization at C(2)3 due to high basicity.- Employ a phenoxide nucleophilic aromatic substitution of an o-fluoronitroaromatic. This has been shown to yield up to 80% with a 3:1 atropisomer diastereoselection.[2][3]- Minimize the basicity of the reaction to improve diastereoselection for the natural atropisomer (>10:1) and prevent epimerization.[2][3]
Failed or incomplete deprotection of N-methylamide - Insolubility of the substrate in common nitrosation solvents like CH2Cl2 or MeCN.- Use DMF as the solvent for nitrosation with N2O4 at 0 °C in the absence of an added base. This has been shown to effect clean and complete mono-nitrosation.[1]
Decomposition and epimerization during nitrosamide hydrolysis - Use of strong basic conditions (e.g., LiOOH in THF:H2O) for hydrolysis.- After nitrosation in DMF, perform a pH-neutral hydrolysis in a 2:1 DMF:H2O mixture at 60 °C. This method has been used to successfully deprotect a carboxy-terminal N-methylamide to the corresponding acid in 85% yield.[1]
Low yield in asymmetric hydrogenation - Inefficient catalyst or suboptimal reaction conditions.- Utilize a chiral Rh(I) complex (1 mol %) as the catalyst with 1 atm H2 in THF at room temperature. This has been reported to afford the desired product in 96% yield with 94% ee.[1]

Experimental Protocols

Improved FG Macrolactamization

This protocol is adapted from the work of Boger et al. and is designed to maximize the yield of the insoluble macrolactam.

  • Reaction Setup: Dissolve the amino acid precursor in a 19:1 mixture of CH2Cl2 and DMF to a final concentration of 1 x 10⁻⁵ M (high dilution).

  • Reagent Addition: Add HATU and HOAt to the solution to initiate the macolactamization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of the desired macrolactam will be indicated by its precipitation from the solution.

  • Isolation: Upon completion of the reaction, isolate the precipitated product by filtering the entire reaction mixture.

  • Purification: Dissolve the crude product in a minimal amount of DMF. Induce precipitation of the purified product by the addition of H2O.

  • Final Step: Collect the purified precipitate by filtration and dry under vacuum. This procedure has been shown to yield over 90% mass recovery.[1]

Diaryl Ether Formation via Cu(II)-Promoted Coupling

This method is designed to prevent epimerization of sensitive arylglycine residues.

  • Reactant Preparation: In a suitable reaction vessel, combine the phenolic dipeptide (1 equivalent) and the arylboronic acid coupling partner.

  • Solvent and Reagents: Add CH2Cl2 as the solvent, followed by Cu(OAc)2, pyridine, and 4 Å molecular sieves.

  • Reaction Conditions: Stir the mixture under an oxygen atmosphere.

  • Workup and Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques. This method has been reported to provide the desired diaryl ether in 80% yield with no detectable epimerization.[1]

Visualizing the Workflow

Troubleshooting Logic for Low Macrolactamization Yield

Low_Yield_Troubleshooting start Low Yield in FG Macrolactamization (<5%) check_solubility Is the product precipitating during the reaction? start->check_solubility check_purification Was standard chromatography used for purification? check_solubility->check_purification No high_dilution Implement High Dilution (1e-5 M in CH2Cl2:DMF) check_solubility->high_dilution Yes check_purification->high_dilution No dmf_precipitation Purify by Precipitation from DMF with H2O check_purification->dmf_precipitation Yes filtration_isolation Isolate by Filtration of Reaction Mixture high_dilution->filtration_isolation filtration_isolation->dmf_precipitation high_yield Achieve High Yield (>90%) dmf_precipitation->high_yield Second_Gen_Synthesis cluster_first_gen First Generation Approach cluster_second_gen Second Generation Approach a1 Couple EFG Tripeptide to ABCD Ring System a2 DE Macrocyclization (Diaryl Ether Formation) Yield: 80% a1->a2 a3 FG Macrolactamization Yield: 66% a2->a3 a4 Overall Yield: 1% a3->a4 b1 FG Macrolactamization Yield: 95% b2 Couple EFG Tripeptide to ABCD Ring System b1->b2 b3 DE Macrocyclization (Diaryl Ether Formation) Yield: 76% b2->b3 b4 Overall Yield: 2% b3->b4

References

Technical Support Center: Overcoming Low Solubility of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Teicoplanin aglycone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of aqueous solution?

A1: this compound has inherently low solubility in aqueous solutions. Precipitation is a common issue and can be attributed to several factors:

  • Concentration: The concentration of this compound in your solution likely exceeds its solubility limit. In aqueous buffers, aggregation and precipitation can occur even at relatively low concentrations.

  • pH: The pH of the solution can significantly influence the solubility of the aglycone.

  • Solvent Choice: Direct dissolution in aqueous buffers is often challenging. An appropriate organic solvent is typically required to first create a stock solution.

  • Temperature: Changes in temperature can affect solubility, potentially leading to precipitation if the solution is cooled.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its low water solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are commonly used for this purpose. From this stock, you can make further dilutions into your aqueous experimental buffer.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. Here are several troubleshooting steps:

  • Slow Addition: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations of the aglycone that can trigger precipitation.

  • Lower Final Concentration: Ensure the final concentration of this compound in the aqueous solution is below its aggregation threshold.

  • Increase Buffer Volume: Using a larger volume of the aqueous buffer for dilution can help to keep the final concentration of both the aglycone and the organic solvent low.

  • Use of Co-solvents: Consider including a low percentage of a water-miscible co-solvent in your aqueous buffer, if compatible with your experimental system.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, pH can influence the solubility of glycopeptide antibiotics. For the parent compound, Teicoplanin, slightly alkaline conditions (pH 7.2-7.8) can enhance stability. While specific data for the aglycone is limited, it is advisable to experimentally determine the optimal pH for your specific application, starting with a neutral to slightly alkaline pH range.

Q5: Are there more advanced methods to overcome the low solubility of this compound for in vivo or complex in vitro models?

A5: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound:

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the aglycone within cyclodextrin molecules can significantly increase its aqueous solubility.[1][2]

  • Nanoparticle-Based Formulations: Conjugating this compound to nanoparticles, such as iron oxide nanoparticles (IONPs), can improve its dispersibility in aqueous media.[3][4]

  • Use of Chaotropic Agents: For certain in vitro assays, chaotropic agents like 6 M guanidine (B92328) hydrochloride (GuHCl) can be used to disrupt the self-association and aggregation of the aglycone, thereby increasing its solubility. However, the compatibility of such agents with your experimental system must be carefully considered.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon initial dissolution - Incorrect solvent choice. - Concentration exceeds solubility limit.- Use an appropriate organic solvent (e.g., DMSO, DMF) to prepare a stock solution. - Consult available solubility data and start with a lower concentration.
Precipitation when diluting stock solution - Rapid addition of stock to aqueous buffer. - Final concentration is too high. - High percentage of organic solvent in the final solution.- Add the stock solution dropwise while stirring. - Decrease the final concentration of the aglycone. - Increase the volume of the aqueous buffer.
Inconsistent results in biological assays - Aggregation of this compound in the assay medium.- Ensure the final concentration is below the aggregation threshold. - Prepare fresh dilutions for each experiment. - Consider using a formulation approach like cyclodextrin complexation.
Difficulty in preparing a formulation for in vivo studies - Low aqueous solubility leading to poor bioavailability.- Explore advanced formulation strategies such as nanoparticle conjugation or the formation of a salt or solid dispersion.

Quantitative Data on Solubility

While precise quantitative solubility data for this compound in various solvents is not extensively available in the public domain, the following table provides a general overview based on the properties of the parent compound and related glycopeptides. It is strongly recommended to experimentally determine the solubility for your specific experimental conditions.

Solvent System Expected Solubility Notes
WaterVery LowExpected to be poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) pH 7.4Very LowSimilar to water, low solubility is expected.
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solution preparation.
Ethanol (B145695)SolubleThe parent Teicoplanin complex is soluble in ethanol.[5]
MethanolSolubleThe parent Teicoplanin complex is soluble in methanol.[5]

Note: The exact solubility values can be influenced by temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent for the aglycone)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., vacuum filtration with a 0.22 µm filter)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the HP-β-CD in deionized water with stirring to create a clear solution (e.g., 10% w/v).

  • In a separate container, dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Filter the resulting aqueous solution through a 0.22 µm filter to remove any un-complexed, precipitated aglycone.

  • Freeze-dry the filtrate to obtain the this compound-cyclodextrin inclusion complex as a solid powder.

  • The powder can then be reconstituted in an aqueous buffer for your experiments.

Protocol 3: Conjugation of this compound to Iron Oxide Nanoparticles (IONPs)

Objective: To prepare a nanoparticle formulation of this compound to improve its dispersibility in aqueous solutions. This protocol is adapted from methods used for Teicoplanin conjugation.[6]

Materials:

  • This compound

  • Iron Oxide Nanoparticles (IONPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Borate buffer (pH 8.2)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Magnetic separator

  • Ultrasonicator

Procedure:

Step 1: Surface Functionalization of IONPs with APTES

  • Disperse the IONPs in ethanol and sonicate to ensure a uniform suspension.

  • Add APTES to the IONP suspension and stir at room temperature for 24 hours to allow for silanization.

  • Collect the APTES-functionalized IONPs (NP-APTES) using a magnetic separator.

  • Wash the NP-APTES repeatedly with ethanol and then deionized water to remove unreacted APTES.

  • Resuspend the NP-APTES in deionized water.

Step 2: Activation of this compound Carboxylic Acid Groups

  • Dissolve this compound in a suitable buffer (e.g., MES buffer).

  • Add EDC and NHS to the this compound solution to activate the carboxylic acid groups.

  • Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

Step 3: Conjugation of Activated this compound to NP-APTES

  • Add the NP-APTES suspension to the activated this compound solution.

  • Adjust the pH if necessary and allow the mixture to react for several hours (e.g., 2-4 hours) at room temperature with gentle mixing.

  • Collect the this compound-conjugated IONPs (NP-TEICO-aglycone) using a magnetic separator.

  • Wash the NP-TEICO-aglycone with buffer and then deionized water to remove unreacted aglycone and coupling reagents.

  • Resuspend the final product in the desired aqueous buffer for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting start This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Slowly add to Aqueous Buffer with Stirring stock->dilute final_solution Final Working Solution dilute->final_solution precipitation Precipitation Occurs dilute->precipitation check_conc Check Final Concentration precipitation->check_conc check_solvent Assess Solvent Compatibility precipitation->check_solvent consider_formulation Consider Advanced Formulation precipitation->consider_formulation

Caption: Workflow for preparing and troubleshooting this compound solutions.

formulation_strategies cluster_simple Basic Approaches cluster_advanced Advanced Formulations problem Low Aqueous Solubility of This compound organic_solvent Use of Organic Solvents (DMSO, DMF) problem->organic_solvent ph_adjustment pH Adjustment problem->ph_adjustment cyclodextrin Cyclodextrin Inclusion Complexes problem->cyclodextrin nanoparticles Nanoparticle Conjugation problem->nanoparticles solid_dispersion Solid Dispersions problem->solid_dispersion

Caption: Strategies to overcome the low solubility of this compound.

References

Optimizing HPLC Separations with Teicoplanin Aglycone Columns: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) separations using Teicoplanin aglycone (TAG) columns.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC experiments with TAG columns, offering potential causes and systematic solutions.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support can interact with basic analytes, causing peak tailing.- Adjust Mobile Phase pH: Operate within the recommended pH range for TAG columns (typically 3.8-6.5) to suppress silanol ionization.[1] For basic compounds, a lower pH can often improve peak symmetry. - Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol activity.
Column Overload: Injecting too much sample can saturate the stationary phase.- Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume.
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
Poor Peak Shape (Fronting) Sample Overload: High concentrations of the analyte can lead to peak fronting.- Decrease Sample Concentration: Dilute the sample before injection.
Sample Solubility Issues: The analyte may be poorly soluble in the mobile phase.- Modify Mobile Phase: Adjust the organic modifier percentage to improve solubility.
Poor Resolution Suboptimal Mobile Phase Composition: The ratio of organic modifier to aqueous buffer may not be ideal for separation.- Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile). Methanol is often the preferred modifier for TAG columns.[1] - Evaluate Different Organic Modifiers: While methanol is common, acetonitrile (B52724) or other alcohols can sometimes provide different selectivity.[1]
Incorrect pH: The ionization state of the analytes and the stationary phase is critical for chiral recognition.- Systematic pH Screening: Evaluate a range of pH values within the column's operating limits (3.8-6.5).[1]
High Flow Rate: A fast flow rate can reduce column efficiency.- Reduce Flow Rate: Lowering the flow rate often leads to better resolution, although it increases run time.[1]
Elevated Temperature: Higher temperatures can sometimes decrease resolution.- Optimize Column Temperature: Evaluate a range of temperatures. Generally, lower temperatures increase resolution, with exceptions for some very polar molecules.[1]
Shifting Retention Times Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.- Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running gradients.
Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of volatile components).- Prepare Fresh Mobile Phase: Use freshly prepared mobile phase daily. Keep solvent bottles capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
Column Contamination: Buildup of sample matrix components on the column.- Implement a Column Washing Procedure: Flush the column with a strong solvent after each sequence of analyses.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit.- Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters for all samples and mobile phases. - Use a Guard Column: A guard column can protect the analytical column from particulates. - Backflush the Column: If the pressure is still high, reverse the column (if permissible by the manufacturer) and flush with a strong solvent.
Buffer Precipitation: High concentrations of buffer salts can precipitate in the presence of high organic content.- Ensure Buffer Solubility: Check the solubility of your buffer in the highest organic percentage of your mobile phase. Flush the column with water before switching to high organic content solvents.

Frequently Asked Questions (FAQs)

1. What is the primary advantage of a this compound (TAG) column over a standard Teicoplanin column?

The this compound (TAG) column often exhibits enhanced selectivity and resolution, particularly for amino acids and some cyclic and neutral compounds.[1] The removal of the sugar moieties from the teicoplanin structure can lead to a 2-5 times enhancement in selectivity and resolution for these classes of compounds.[1]

2. What are the recommended mobile phases for a TAG column?

TAG columns are versatile and can be used in several modes:

  • Reversed-Phase Mode: Mixtures of water or buffer with methanol or acetonitrile are common. Retention is adjusted by the amount of organic modifier.[1]

  • Polar Organic Mode: Pure organic solvents like methanol, ethanol, or acetonitrile can be used, especially for neutral molecules.[1] For ionizable compounds, small amounts of acidic and basic additives (e.g., acetic acid and triethylamine) are often necessary.

  • Normal-Phase Mode: This mode is less common for this type of column but may be applicable in certain situations.

3. How does pH affect separation on a TAG column?

pH has a significant effect on separations with TAG columns because the stationary phase contains both acidic and basic functional groups.[1] The ionization state of both the stationary phase and the analyte can be manipulated by adjusting the mobile phase pH, which in turn affects retention and selectivity. The recommended operating pH range is typically between 3.8 and 6.5.[1]

4. What is the effect of temperature on separations?

Generally, decreasing the column temperature leads to an increase in resolution (Rs).[1] However, there can be exceptions, particularly for very polar molecules. It is advisable to optimize the temperature for each specific method.

5. How should I prepare my sample for analysis on a TAG column?

Proper sample preparation is crucial to protect the column and ensure reproducible results.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

  • Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. If a different solvent must be used, it should be weaker than the mobile phase.

  • Protein Precipitation: For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) is necessary to prevent column fouling.

6. What is a good starting point for method development on a TAG column?

A good starting point for method development is to screen different mobile phase modes.

  • Start with Reversed-Phase: Begin with a simple gradient of methanol in water or a buffered aqueous solution.

  • Try Polar Organic Mode: If reversed-phase conditions do not provide adequate separation, switch to a polar organic mobile phase such as 100% methanol with small amounts of acid and base additives (e.g., 0.1% acetic acid and 0.1% triethylamine).

  • Optimize Parameters: Once a promising mobile phase is identified, systematically optimize the organic modifier concentration, pH, temperature, and flow rate.

7. How do I clean and store my TAG column?

  • Cleaning: To remove strongly retained contaminants, flush the column with a strong solvent. For reversed-phase mode, this could be a high percentage of methanol or acetonitrile. Always flush out any buffers with water before switching to 100% organic solvent to prevent precipitation.

  • Storage: For short-term storage (overnight), it is acceptable to leave the column in the mobile phase (without buffer salts). For long-term storage, flush the column with an unbuffered mixture of methanol and water (e.g., 80:20) and securely cap the ends.

Experimental Protocols

Protocol 1: Chiral Separation of a Basic Compound in Polar Organic Mode
  • Column: this compound (TAG) HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol with 0.2% acetic acid and 0.1% triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength for the analyte.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare the mobile phase by mixing the components and sonicating for 15 minutes to degas. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Prepare the sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter. d. Inject the sample and run the analysis.

Protocol 2: Separation of Amino Acids in Reversed-Phase Mode
  • Column: this compound (TAG) HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 70:30 (v/v) 20 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 5.5) / Methanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or appropriate wavelength for derivatized amino acids.

  • Injection Volume: 5 µL.

  • Procedure: a. Prepare the ammonium acetate buffer and adjust the pH to 5.5. Filter the buffer through a 0.22 µm filter. b. Prepare the mobile phase by mixing the buffer and methanol. Degas the mobile phase before use. c. Equilibrate the column with the mobile phase for at least 45 minutes. d. Prepare the amino acid standards or sample in the mobile phase and filter. e. Inject the sample and begin the analysis.

Visualizations

General Method Development Workflow

G start Start: Define Separation Goal mode_selection Select Initial Mode (Reversed-Phase or Polar Organic) start->mode_selection rp_screen Reversed-Phase Screening (Methanol/Water Gradient) mode_selection->rp_screen RP po_screen Polar Organic Screening (Methanol +/- Additives) mode_selection->po_screen PO eval1 Evaluate Initial Separation (Resolution, Peak Shape) rp_screen->eval1 po_screen->eval1 optimization Optimize Parameters (Organic %, pH, Temp, Flow Rate) eval1->optimization Promising switch_mode Switch to Alternative Mode eval1->switch_mode Inadequate eval2 Final Evaluation (Meets Requirements?) optimization->eval2 eval2->optimization No, re-optimize end Final Method eval2->end Yes switch_mode->mode_selection

Caption: A workflow for systematic method development on a TAG column.

Troubleshooting Decision Tree for Poor Resolution

G start Problem: Poor Resolution check_mobile_phase Is Mobile Phase Optimal? start->check_mobile_phase optimize_organic Adjust Organic Modifier % check_mobile_phase->optimize_organic No check_flow_temp Are Flow Rate & Temp Optimal? check_mobile_phase->check_flow_temp Yes optimize_ph Adjust pH (within 3.8-6.5) optimize_organic->optimize_ph resolved Resolution Improved optimize_ph->resolved reduce_flow Decrease Flow Rate check_flow_temp->reduce_flow No check_column_health Is Column Health OK? check_flow_temp->check_column_health Yes optimize_temp Decrease Temperature reduce_flow->optimize_temp optimize_temp->resolved clean_column Perform Column Cleaning check_column_health->clean_column No check_column_health->resolved Yes replace_column Replace Column clean_column->replace_column Still Poor replace_column->resolved

References

Technical Support Center: Teicoplanin Aglycone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of teicoplanin aglycone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Suggested Solution
Unexpected loss of this compound concentration in solution. Hydrolysis: this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of an amide bond in its polypeptide chain can be cleaved.[1]1. Maintain the pH of the solution within a neutral range (pH 6-8) if experimentally feasible.2. Prepare solutions fresh and use them promptly.3. If storage is necessary, store solutions at refrigerated temperatures (2-8°C) for short periods.
Thermal Degradation: Elevated temperatures can lead to the degradation and atropisomerism of the this compound structure.1. Avoid exposing the this compound solution to high temperatures.2. For long-term storage, keep the compound in its solid, lyophilized form at -20°C or below.3. During experiments requiring elevated temperatures, minimize the exposure time.
Appearance of unknown peaks in HPLC chromatogram. Formation of Degradation Products: New peaks likely represent degradation products resulting from hydrolysis, oxidation, or photodegradation.1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.2. Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures by analyzing fragmentation patterns.
Solvent Impurities or Reactivity: The solvent used may contain impurities or react with the this compound.1. Use high-purity, HPLC-grade solvents.2. Ensure the chosen solvent is inert and does not promote degradation under the experimental conditions.
Inconsistent analytical results. Photodegradation: Exposure to UV or ambient light can cause degradation of this compound.1. Store solutions in amber vials or protect them from light using aluminum foil.2. Minimize exposure to light during sample preparation and analysis.
Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to lower than expected concentrations.1. Use silanized glassware or low-adsorption plasticware.2. Include a surfactant in the buffer, if compatible with the experiment, to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: Acid-catalyzed hydrolysis can lead to the opening of the polypeptide chain through the cleavage of an amide bond, resulting in the formation of two diastereoisomers with additional carboxyl and amino groups.[1]

  • Oxidation: Oxidative degradation can result in the formation of triphenyl ether, diphenyl ether, and diphenyl moieties.[2][3]

  • Photodegradation: Exposure to light can induce degradation, although specific photoproducts for the aglycone are not well-documented.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate hydrolytic degradation. Controlled acid hydrolysis is a method used to cleave the sugar moieties from teicoplanin to produce the aglycone.[4]

Q3: What is the thermal stability of this compound?

A3: this compound is sensitive to heat. Elevated temperatures can promote atropisomerism, which involves the interconversion of stereoisomers that are stable at room temperature. This can affect its biological activity. For long-term storage, it is recommended to keep the compound in its solid form at low temperatures (-20°C or below).

Q4: Are there any recommended storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. The use of a buffered solution in the neutral pH range can also help to improve stability.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for monitoring the stability of teicoplanin and its aglycone.[5][6][7] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method as it provides information on the molecular weight and structure of the degradants.[2]

Data Presentation

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for 8 hoursTo investigate degradation in acidic environments.[8]
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for 8 hoursTo investigate degradation in alkaline environments.[8]
Neutral Hydrolysis Reflux in water for 12 hoursTo assess degradation in neutral aqueous solutions.[8]
Oxidation 3-30% H₂O₂, room temperatureTo evaluate susceptibility to oxidative stress.[8]
Thermal Degradation 60-80°CTo assess the impact of heat on stability.
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)To determine light sensitivity.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish degradation pathways.

1. Sample Preparation:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for up to 24 hours. Take samples at various time points. Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for up to 24 hours. Take samples at various time points.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Take samples at various time points.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC-UV method.

  • For identification of degradation products, analyze the samples using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

Teicoplanin_Aglycone_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation Teicoplanin_Aglycone This compound Hydrolyzed_Aglycone Diastereomers with cleaved amide bond Teicoplanin_Aglycone->Hydrolyzed_Aglycone H₂O, H⁺/OH⁻ Oxidized_Products Triphenyl ether, Diphenyl ether, Diphenyl moieties Teicoplanin_Aglycone->Oxidized_Products [O] Photoproducts Photolytic Degradants Teicoplanin_Aglycone->Photoproducts hν (Light)

Caption: Major degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze by Stability-Indicating HPLC-UV Method stress->analysis identification Identify Degradants by LC-MS/MS analysis->identification pathway Elucidate Degradation Pathways identification->pathway end End: Stability Profile pathway->end

Caption: Experimental workflow for forced degradation studies.

References

troubleshooting peak tailing in Teicoplanin aglycone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Teicoplanin aglycone, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] It is often quantified using the Asymmetry Factor (As) or Tailing Factor (TF), where a value greater than 1 indicates tailing. An ideal, symmetrical peak has an As or TF of 1.0.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound can stem from several factors, primarily related to its complex chemical structure. This compound is a macrocyclic glycopeptide containing multiple amino acid residues, which means it has both acidic (carboxyl) and basic (amino) functional groups. These groups can engage in secondary interactions with the stationary phase, leading to peak tailing. Specific causes include:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the basic amino groups of this compound and acidic silanol groups on the surface of silica-based columns.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound's acidic and basic functional groups. If the pH is close to the pKa of these groups, a mixed ionic state can exist, leading to peak broadening and tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.

  • Column Degradation: Voids in the column packing or contamination can create alternative retention pathways, resulting in peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. By adjusting the pH, you can control the ionization of the analyte's functional groups. For basic groups, a lower pH will protonate them, while for acidic groups, a higher pH will deprotonate them. The goal is to have the analyte in a single, stable ionic form to minimize secondary interactions and achieve a sharp, symmetrical peak. The safe operating pH range for Teicoplanin and its aglycone on silica-based columns is generally considered to be between 3.8 and 6.5.[2]

Q4: What type of column is best suited for this compound analysis?

A4: Reversed-phase C18 columns are commonly used for the analysis of Teicoplanin and its aglycone.[3][4][5] To minimize tailing from silanol interactions, it is highly recommended to use modern, high-purity, end-capped C18 columns. These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry for basic compounds.

Q5: Can mobile phase additives help reduce peak tailing?

A5: Yes, mobile phase additives can significantly improve peak shape. Common additives include:

  • Buffers: Phosphate (B84403) or acetate (B1210297) buffers are used to maintain a constant and reproducible mobile phase pH.

  • Acids: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) can be added to lower the pH and suppress the ionization of silanol groups, reducing their interaction with basic analytes.

  • Bases: Additives like triethylamine (B128534) (TEA) can be used to mask active silanol sites and improve the peak shape of basic compounds.[2]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in this compound chromatography.

Problem: Asymmetrical peak with a pronounced tail.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

G start Peak Tailing Observed check_column 1. Check Column Health start->check_column is_column_old Is the column old or contaminated? check_column->is_column_old replace_column Action: Replace or flush the column is_column_old->replace_column Yes check_mobile_phase 2. Evaluate Mobile Phase pH is_column_old->check_mobile_phase No replace_column->check_mobile_phase is_ph_optimal Is the pH appropriate for this compound? check_mobile_phase->is_ph_optimal adjust_ph Action: Adjust pH (typically 2.5-4.0 for protonation of amines) is_ph_optimal->adjust_ph No check_sample 3. Assess Sample Concentration is_ph_optimal->check_sample Yes adjust_ph->check_sample is_overloaded Is the column overloaded? check_sample->is_overloaded dilute_sample Action: Dilute the sample is_overloaded->dilute_sample Yes check_system 4. Inspect HPLC System is_overloaded->check_system No dilute_sample->check_system is_extracolumn_volume Are there extra-column volume issues? check_system->is_extracolumn_volume optimize_tubing Action: Use shorter, narrower tubing is_extracolumn_volume->optimize_tubing Yes end_node Symmetrical Peak Achieved is_extracolumn_volume->end_node No optimize_tubing->end_node

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:
Symptom Possible Cause Recommended Action
Consistent peak tailing for this compound Secondary interactions with silanol groups 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 1.5-2 pH units below the pKa of the primary amine groups of this compound. A pH in the range of 2.5-4.0 is often effective at protonating the amines and minimizing interactions with silanols.[6] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of available silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase to mask the active silanol sites.[2]
Peak tailing that worsens over time Column Contamination or Degradation 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained contaminants. 2. Check for Voids: A void at the column inlet can cause peak tailing. If suspected, try reversing the column (if the manufacturer allows) and flushing. 3. Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged and should be replaced.
All peaks in the chromatogram are tailing Extra-column Volume or System Issues 1. Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.125 mm or less) to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.
Peak tailing at high sample concentrations Column Overload 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample and reinject.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of methanol (B129727) and acetonitrile is often used. A common starting point is a 90:10 (v/v) ratio of methanol to acetonitrile.[3] For improved peak shape, a buffered aqueous phase with an organic modifier is recommended. For example, a mobile phase consisting of 10 mM sodium dihydrogen phosphate buffer and acetonitrile (78:22, v/v) has been used for Teicoplanin analysis.[7]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 220 nm or 279 nm.[5][7]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 20 µL.[3]

Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard. Dissolve it in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol) to prepare a stock solution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample from Formulation: If analyzing a pharmaceutical formulation, dissolve the contents of the vial in a known volume of a suitable solvent.[3] Further dilute with the mobile phase as necessary.

Data Presentation

The following table summarizes the impact of different mobile phase pH values on the peak asymmetry of a basic compound, illustrating a common trend that can be expected with this compound.

Mobile Phase pH Peak Asymmetry Factor (As) Observation
7.02.5Significant tailing due to strong interaction of the ionized basic analyte with deprotonated silanols.
5.01.8Reduced tailing as the pH approaches the pKa of the basic group, but still not optimal.
3.01.2Good peak symmetry as the basic analyte is fully protonated, minimizing secondary interactions.

Note: This data is illustrative and the optimal pH for this compound should be determined experimentally.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the potential causes of peak tailing and the corresponding solutions in the context of this compound chromatography.

G cluster_causes Potential Causes cluster_solutions Solutions cause1 Silanol Interactions solution1a Use End-Capped Column cause1->solution1a solution1b Add Competing Base (e.g., TEA) cause1->solution1b cause2 Suboptimal Mobile Phase pH solution2a Adjust pH to 2.5-4.0 cause2->solution2a solution2b Use Buffer cause2->solution2b cause3 Column Overload solution3 Dilute Sample cause3->solution3

Caption: Causes and solutions for peak tailing.

References

preventing epimerization during Teicoplanin aglycone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Teicoplanin aglycone, with a specific focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound synthesis, it results in the formation of diastereomers that can be difficult to separate from the desired product. This is a significant challenge because the biological activity of Teicoplanin is highly dependent on its specific three-dimensional structure. Even a minor change in stereochemistry can lead to a dramatic loss of antibiotic efficacy.

Q2: Which amino acid residues in the this compound are most susceptible to epimerization?

A2: The arylglycine residues are particularly prone to epimerization due to the increased acidity of the α-proton. The arylglycine residue at position 3 (C23) has been identified as being exceptionally susceptible to epimerization, especially under basic conditions.[1] Careful control of reaction conditions is therefore most critical during the coupling and macrocyclization steps involving this residue.

Q3: What are the primary reaction conditions that can induce epimerization during the synthesis?

A3: The primary drivers of epimerization are the presence of base, elevated temperatures, and prolonged reaction times, particularly during the activation of carboxylic acids for amide bond formation. The formation of an oxazolone (B7731731) intermediate is a common mechanism for the loss of stereochemical integrity. The choice of coupling reagents, solvents, and the specific base used for deprotection or coupling steps all play a crucial role in the extent of epimerization.

Q4: Are there any general strategies to minimize epimerization?

A4: Yes, several general strategies can be employed:

  • Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as phosphonium- or uronium-based reagents (e.g., HATU, HBTU) in combination with additives like HOAt or Oxyma Pure.

  • Control of Basicity: Minimize the strength and concentration of bases used. Sterically hindered non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine) are often preferred over stronger, less hindered bases. In some critical steps, milder inorganic bases like sodium bicarbonate (NaHCO₃) may be advantageous.

  • Low Temperatures: Perform coupling and macrocyclization reactions at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of epimerization.

  • Reaction Time: Monitor reactions closely and minimize reaction times to reduce the exposure of sensitive intermediates to conditions that promote epimerization.

  • Protecting Groups: The choice of protecting groups for the amino and carboxylic acid functionalities can influence the propensity for epimerization.

Troubleshooting Guide: Preventing Epimerization

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Suggested Solution(s)
Low diastereomeric ratio observed after DE macrocyclization. High basicity during the diaryl ether formation.- Minimize Basicity: In the second-generation total synthesis by Boger and colleagues, minimizing the basicity of the reaction was crucial for achieving high diastereoselectivity (>10:1) without significant C23 epimerization.[2][3] Consider using a weaker base or a heterogeneous base system. - Optimize Base/Solvent System: If using a soluble base, opt for a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Ensure the base is added slowly and at a low temperature.
Epimerization detected after saponification of a methyl ester. The use of a strong base (e.g., NaOH, KOH) at elevated temperatures.- Use Milder Conditions: Saponification with lithium hydroxide (B78521) (LiOH) at 0 °C has been shown to be effective for methyl ester hydrolysis in Teicoplanin precursors without detectable epimerization.[1]
Multiple diastereomers are present after a peptide coupling step involving an arylglycine residue. The coupling reagent and/or base are promoting oxazolone formation.- Change Coupling Reagent: Consider using coupling reagents specifically designed to reduce epimerization, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU in combination with a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP). - Additive Optimization: Ensure the use of additives like HOAt or Oxyma Pure with carbodiimide (B86325) or onium salt-based coupling reagents.
Overall low yield of the desired diastereomer throughout the synthesis. Accumulation of small amounts of epimerization at multiple steps.- Re-evaluate the entire synthetic route: Identify all steps where basic conditions are used or where carboxylic acids are activated. - Protecting Group Strategy: Review your protecting group strategy. For example, during solid-phase peptide synthesis (SPPS) of related arylglycine-containing peptides, a short exposure to a sterically hindered base like DBU for Fmoc removal has been used to limit epimerization.

Quantitative Data on Epimerization Control

The following table summarizes reported diastereomeric ratios achieved during a critical macrocyclization step in this compound synthesis.

Reaction Step Conditions Diastereomeric Ratio (Natural:Unnatural) Reference
DE Macrocyclization (Diaryl Ether Formation)Minimized Basicity>10:1Boger et al. (2001)[2][3]
DE Macrocyclization (Diaryl Ether Formation)Phenoxide nucleophilic aromatic substitution3:1Boger et al. (2001)[2][3]

Experimental Protocols

Protocol: Low-Epimerization DE Macrocyclization via Diaryl Ether Formation

This protocol is based on the principles outlined in the second-generation total synthesis of this compound by the Boger group, where minimizing basicity was key to preventing epimerization at the C23 arylglycine residue.[2][3]

1. Materials:

  • Linear peptide precursor with a phenolic hydroxyl group on the E-ring and a suitably activated aromatic ring (e.g., o-fluoronitroaromatic) on the D-ring.

  • Anhydrous, degassed N,N-dimethylformamide (DMF).

  • Mild, non-nucleophilic, sterically hindered base (e.g., 2,4,6-collidine or Proton-Sponge®).

  • Inert atmosphere (Argon or Nitrogen).

2. Procedure:

  • Dissolve the linear peptide precursor in anhydrous, degassed DMF to a final concentration of 0.001 M under an inert atmosphere. High dilution is critical to favor intramolecular cyclization.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of the mild, non-nucleophilic base dropwise over a period of 1-2 hours using a syringe pump.

  • Maintain the reaction temperature at 0 °C and stir for an additional 2-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or HPLC to check for the consumption of the starting material and the formation of the desired macrocycle.

  • Upon completion, quench the reaction by adding a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to isolate the desired diastereomer.

10. Characterization:

  • Analyze the purified product by chiral HPLC or NMR spectroscopy to determine the diastereomeric ratio.

Visualizations

Epimerization_Mechanism cluster_0 Peptide Activation and Epimerization Peptide_COOH L-Amino Acid Residue (R-COOH) Activated_Ester Activated Ester/ Acyl Halide Peptide_COOH->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (Loss of Chirality) Oxazolone->Enolate Base (B:) -H+ Enolate->Oxazolone +H+ D_Amino_Acid D-Amino Acid Residue (Epimerized) Enolate->D_Amino_Acid Protonation

Caption: Mechanism of epimerization via oxazolone formation.

Teicoplanin_Synthesis_Workflow cluster_workflow This compound Synthesis Workflow Start Protected Amino Acids Peptide_Coupling Sequential Peptide Couplings Start->Peptide_Coupling Linear_Peptide Linear Heptapeptide Precursor Peptide_Coupling->Linear_Peptide Macrocyclization_DE DE Macrocyclization (Diaryl Ether Formation) Linear_Peptide->Macrocyclization_DE Epimerization_Risk_DE High Risk of C23 Epimerization Macrocyclization_DE->Epimerization_Risk_DE Potential Side Reaction Macrocyclization_FG FG Macrolactamization Macrocyclization_DE->Macrocyclization_FG Deprotection Global Deprotection Macrocyclization_FG->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Key steps in this compound synthesis.

References

Technical Support Center: Purification of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Teicoplanin aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in the purification of this complex glycopeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of this compound?

The main challenges in purifying this compound often revolve around its propensity for aggregation, potential for low solubility under certain conditions, and the removal of closely related impurities and hydrolysis byproducts.[1][2] Due to its complex structure, featuring multiple rings and functional groups, optimizing chromatographic conditions to achieve high purity and yield can be difficult.

Q2: How is this compound typically produced for purification?

This compound is generated by the acidic hydrolysis of Teicoplanin, a glycopeptide antibiotic complex. This process removes the sugar moieties from the parent compound. A common method involves hydrolysis in a biphasic hydroalcoholic medium using acids.[3] Another reported method is the hydrolytic removal of sugars in benzyl (B1604629) alcohol to form a benzyl ester of the aglycone, which is subsequently subjected to hydrogenolysis.

Q3: What are the solubility characteristics of this compound?

There is some variability in reported solubility. It is generally considered soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[4] While some sources indicate solubility in water, others describe it as poorly soluble.[4] This suggests that solubility is highly dependent on factors such as pH, concentration, and the presence of co-solvents. For practical purposes, preparing stock solutions in DMSO or methanol is a common starting point.

Q4: My this compound is precipitating during the purification process. What can I do?

Precipitation is a common issue and is often linked to aggregation and exceeding the solubility limit of the aglycone in the chosen buffer system. Here are some troubleshooting steps:

  • Adjust pH: The solubility of this compound is influenced by pH. Experiment with slight adjustments to the buffer pH to find the optimal range for solubility.

  • Lower Concentration: High concentrations of the aglycone can promote aggregation and precipitation. Try diluting the sample before proceeding with the purification step.

  • Add Co-solvents: The inclusion of organic co-solvents like methanol or acetonitrile (B52724) in the purification buffers can enhance solubility.

  • Use of Additives: Certain additives can help prevent aggregation. Consider the addition of osmolytes (e.g., glycerol, sucrose), amino acids (e.g., arginine), or non-denaturing detergents.[5]

Q5: I am observing broad or tailing peaks during HPLC analysis of this compound. What could be the cause?

Broad or tailing peaks in HPLC can be indicative of several issues:

  • Aggregation: The aglycone may be aggregating on the column.

  • Secondary Interactions: The complex structure of the aglycone can lead to secondary interactions with the stationary phase.

  • Poor Solubility in Mobile Phase: The mobile phase composition may not be optimal for maintaining the solubility of the aglycone.

  • Column Overload: Injecting too much sample can lead to peak distortion.

To address this, you can try optimizing the mobile phase composition (e.g., adjusting the organic solvent ratio, pH, or adding ion-pairing reagents), reducing the sample concentration, or using a different type of HPLC column.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield after Hydrolysis Incomplete hydrolysis of Teicoplanin.Optimize hydrolysis conditions: adjust acid concentration, reaction time, and temperature. Monitor the reaction progress using HPLC.
Degradation of the aglycone during hydrolysis.Use milder hydrolysis conditions or a different acid. The use of a biphasic system can sometimes protect the product.[3]
Aggregation/Precipitation during Chromatography High protein concentration.Dilute the sample before loading onto the column.
Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screen to identify conditions that maximize solubility.
Hydrophobic interactions.Add organic modifiers (e.g., methanol, acetonitrile) to the mobile phase. Consider using additives like arginine to reduce non-specific binding.[]
Self-association of the aglycone.Work at lower concentrations. Interestingly, the addition of bacterial cell wall precursor analogues (e.g., Ac-D-Ala-D-Ala) has been shown to disrupt aggregation.[1][2]
Co-elution of Impurities Similar physicochemical properties of impurities and the aglycone.Employ orthogonal purification techniques. For example, follow up a reversed-phase chromatography step with ion-exchange or size-exclusion chromatography.
Inefficient chromatographic separation.Optimize the gradient slope, flow rate, and mobile phase composition in your HPLC method. Consider using a column with a different selectivity.
Poor Peak Shape in HPLC On-column aggregation.See "Aggregation/Precipitation during Chromatography" above.
Strong interaction with the stationary phase.Modify the mobile phase by adjusting the pH or adding competitive agents.
Use of an inappropriate column.For analytical purposes, a C18 reversed-phase column is commonly used.[7][8][9] For preparative chromatography, the choice of stationary phase will depend on the specific impurities to be removed.

Experimental Protocols

Hydrolysis of Teicoplanin to this compound

This protocol is a general guideline based on literature reports and may require optimization.

Materials:

  • Teicoplanin

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Reaction vessel

  • Heating and stirring apparatus

  • HPLC for reaction monitoring

Procedure:

  • Dissolve Teicoplanin in a biphasic mixture of methanol and acidic water (e.g., 1M HCl). The ratio of methanol to aqueous acid should be optimized.

  • Heat the reaction mixture with stirring. The temperature and reaction time will need to be determined empirically (e.g., 60-80°C for several hours).

  • Monitor the progress of the hydrolysis by periodically taking aliquots of the reaction mixture and analyzing them by HPLC. The disappearance of the Teicoplanin peak and the appearance of the this compound peak will indicate reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., NaOH solution) to a pH of approximately 7.

  • The crude this compound may precipitate upon neutralization and can be collected by filtration or centrifugation. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product should be washed with water to remove salts and other water-soluble impurities.

  • Dry the crude this compound before proceeding to purification.

Purification of this compound by Reversed-Phase HPLC

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Dissolve the crude this compound in a suitable solvent, such as a small amount of DMSO or methanol, and then dilute with the initial mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.

  • Equilibrate the preparative C18 column with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Inject the sample onto the column.

  • Elute the this compound using a linear gradient of increasing organic solvent (e.g., from 5% to 60% acetonitrile in water with 0.1% TFA over 30-60 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following table provides a representative summary of the purification of Teicoplanin from a fermentation broth, which can serve as a reference for setting up a purification scheme for the aglycone. Note that yields and purities for the aglycone purification will need to be determined experimentally.

Purification Step Description Yield (%) Purity (%)
Ceramic Membrane Filtration Removal of mycelia from the fermentation broth.98.71Not Assessed
Macroporous Adsorption Resin Capture of Teicoplanin from the filtrate and elution.85.9989.1
Silica Gel Chromatography Further purification of the eluate.71.0793.6
Ultrafiltration & Nanofiltration Desalting and concentration.Not SpecifiedNot Specified
Freeze-drying Final product isolation.Not Specified95.2
Data adapted from a patent describing the purification of Teicoplanin.[10]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Hydrolysis cluster_1 Purification cluster_2 Analysis Teicoplanin Teicoplanin Hydrolysis Hydrolysis Teicoplanin->Hydrolysis Acidic Conditions Crude_Aglycone Crude_Aglycone Hydrolysis->Crude_Aglycone Neutralization & Precipitation RP_HPLC RP_HPLC Crude_Aglycone->RP_HPLC Dissolution & Filtration Analytical_HPLC1 Analytical_HPLC1 Crude_Aglycone->Analytical_HPLC1 Purity Check Pure_Fractions Pure_Fractions RP_HPLC->Pure_Fractions Gradient Elution Lyophilization Lyophilization Pure_Fractions->Lyophilization Solvent Removal Analytical_HPLC2 Analytical_HPLC2 Pure_Fractions->Analytical_HPLC2 Fraction Analysis Purified_Aglycone Purified_Aglycone Lyophilization->Purified_Aglycone Final_QC Final_QC Purified_Aglycone->Final_QC Final Purity & Characterization

Caption: A general workflow for the production and purification of this compound.

Logical Relationship of Aggregation Factors

G cluster_0 Factors Promoting Aggregation cluster_1 Strategies to Mitigate Aggregation High_Concentration High_Concentration Aggregation Aggregation High_Concentration->Aggregation Suboptimal_pH Suboptimal_pH Suboptimal_pH->Aggregation Hydrophobic_Interactions Hydrophobic_Interactions Hydrophobic_Interactions->Aggregation Dilution Dilution Buffer_Optimization Buffer Optimization (pH, Ionic Strength) Additives Additives (e.g., Arginine, Osmolytes) Co_Solvents Organic Co-solvents Aggregation->Dilution Aggregation->Buffer_Optimization Aggregation->Additives Aggregation->Co_Solvents

Caption: Factors influencing this compound aggregation and mitigation strategies.

References

Technical Support Center: Enhancing Enantiomeric Resolution with Teicoplanin Aglycone CSPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing chiral separations using Teicoplanin Aglycone Chiral Stationary Phases (CSPs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing the resolution of enantiomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during chromatographic experiments using this compound CSPs.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • Co-elution of enantiomers (a single peak).

  • Low resolution (Rs < 1.5).

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase The this compound CSP (e.g., CHIROBIOTIC® TAG) is versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[1] Method development should involve screening different mobile phase compositions. For acidic compounds like amino acids, reversed-phase or polar organic modes are often successful.[1] For neutral molecules, pure organic solvents such as methanol (B129727), ethanol (B145695), or acetonitrile (B52724) can be effective.[1]
Incorrect Mobile Phase Additives The addition of acidic or basic modifiers is crucial for ionizable compounds. For acidic analytes, adding a small concentration of an acid like acetic acid or trifluoroacetic acid (TFA) can improve resolution. Conversely, for basic analytes, adding a base such as triethylamine (B128534) (TEA) is recommended. The concentration of these additives can be optimized, typically ranging from 0.001% to 1%.[1]
Suboptimal Temperature Temperature can significantly impact enantioselectivity. Generally, decreasing the column temperature increases resolution.[1] It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.[2][3] For some separations, van't Hoff plots (ln α vs. 1/T) can be constructed to understand the thermodynamic basis of the separation.[2]
Inappropriate Flow Rate Lowering the flow rate often leads to higher resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[1] Experiment with flow rates between 0.5 mL/min and 1.5 mL/min.

Issue 2: Peak Splitting or Distortion

Symptoms:

  • Split peaks for one or both enantiomers.

  • Fronting or tailing peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Solvent Mismatch The ideal sample solvent is the mobile phase itself.[4][5] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4] If solubility is an issue, use the smallest possible injection volume when a stronger solvent is necessary.[6] For preparative chromatography, consider using the sample solvent as a component of the mobile phase.[6]
Column Contamination or Void A blocked frit or contamination at the head of the column can disrupt the flow path, leading to split peaks.[7][8] First, try reversing and flushing the column. If the problem persists, the column may need to be cleaned using a regeneration procedure or replaced.[8] Using a guard column is highly recommended to protect the analytical column.[9]
Co-elution with an Impurity If only one peak is splitting, it might be due to the co-elution of two different components.[7] To verify this, inject a smaller sample volume. If two distinct peaks appear, the method needs to be optimized to separate the impurity from the enantiomer.

Issue 3: Loss of Column Efficiency

Symptoms:

  • Broad peaks.

  • Decreased plate count (N).

Possible Causes and Solutions:

CauseRecommended Solution
Build-up of Adsorbed Sample or Solvent Repeated injections of samples in strong solvents like DMSO can lead to a gradual decrease in column efficiency.[5][10] The column can often be regenerated by flushing with a strong, compatible solvent like dimethylformamide (DMF).[10]
Column Fouling Impurities from the sample matrix can strongly adsorb to the stationary phase over time.[8] A proper sample clean-up procedure is essential. If fouling occurs, a column regeneration protocol should be implemented.
Silica (B1680970) Support Dissolution Operating the column outside the recommended pH range (typically pH 2-7) can lead to the dissolution of the silica support, causing a loss of efficiency.[11][6] Always ensure the mobile phase pH is within the manufacturer's specified limits.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound CSP different from the native Teicoplanin CSP?

The this compound CSP is derived from the native Teicoplanin by removing its three sugar moieties. This structural modification results in a more polar stationary phase with enhanced selectivity and resolution, particularly for amino acids and certain cyclic and neutral compounds.[1] The enhancement in selectivity and resolution can be 2 to 5 times greater than that of the native Teicoplanin CSP.[1]

Q2: What are the recommended mobile phases for method development on a this compound CSP?

The this compound CSP is compatible with a wide range of mobile phases, allowing for operation in multiple modes:

  • Reversed-Phase: Mixtures of methanol or acetonitrile with water, often with acidic or basic additives. This mode is effective for many polar and ionizable compounds.[1][12]

  • Polar Organic Mode: Pure methanol, ethanol, or acetonitrile. This is particularly useful for separating neutral molecules.[1]

  • Normal-Phase: Mixtures of alkanes (like hexane (B92381) or heptane) with alcohols.

Methanol has been shown to be an excellent organic modifier for this CSP.[1]

Q3: Can I use solvents like DMSO or DMF to dissolve my sample?

While it is always best to dissolve the sample in the mobile phase, other solvents can be used if solubility is a problem.[4][11] For immobilized CSPs, solvents like DMSO and DMF will not damage the column.[5][10] However, be aware that these strong solvents can cause peak distortion if the injection volume is large and may be retained on the column, leading to a gradual loss of efficiency.[5][10] If this occurs, the column can typically be regenerated by flushing with a solvent like DMF.[10]

Q4: How does temperature affect separations on a this compound CSP?

In most cases, decreasing the temperature will increase the retention and improve the resolution of enantiomers.[1] The relationship between temperature and retention/selectivity can be studied using van't Hoff plots, which can also provide thermodynamic insights into the chiral recognition mechanism.[2] For method optimization, it is recommended to evaluate a range of temperatures, for instance, between 10°C and 50°C.[2][3]

Q5: What should I do if my column pressure increases significantly?

A sudden increase in operating pressure is often due to a blockage of the inlet frit.[8] This can be caused by particulate matter in the sample or mobile phase, or by sample precipitation when a strong sample solvent mixes with a weaker mobile phase.[8] To resolve this, you can try reversing the column and flushing it. If that doesn't work, the frit may need to be cleaned or replaced. Using a guard column and filtering all samples and mobile phases are the best preventative measures.[9]

Experimental Protocols

Protocol 1: General Method Development for Amino Acid Enantiomers

  • Column: CHIROBIOTIC® TAG (this compound), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening (Reversed-Phase):

    • A: Methanol/Water (e.g., 60/40 v/v) with 0.1% Acetic Acid.

    • B: Acetonitrile/Water (e.g., 50/50 v/v) with 0.1% Acetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength for the analyte.

  • Injection Volume: 5 µL.

  • Optimization: If separation is observed, optimize the resolution by adjusting the organic modifier concentration, the concentration of the acidic additive (e.g., 0.01% to 0.5%), and the column temperature (e.g., decrease to 15°C).

Protocol 2: Column Regeneration after Loss of Efficiency

  • Disconnect the column from the detector.

  • Flush the column with 100% ethanol at 0.5 mL/min for 30 minutes.

  • Flush with 100% N,N-dimethylformamide (DMF) at a low flow rate (e.g., 0.3 mL/min) for 3 hours.[9]

  • Flush again with 100% ethanol at 0.5 mL/min for 30 minutes to remove the DMF.

  • Equilibrate the column with the mobile phase to be used for the next analysis.

  • Perform a test injection with a standard to verify that performance has been restored.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution check_mp Check Mobile Phase (Composition & Additives) start->check_mp optimize_mp Optimize Mobile Phase (Organic %, Additive Conc.) check_mp->optimize_mp If suboptimal resolution_ok Resolution OK? optimize_mp->resolution_ok check_temp Check Temperature optimize_temp Decrease Temperature check_temp->optimize_temp If suboptimal optimize_temp->resolution_ok check_flow Check Flow Rate optimize_flow Decrease Flow Rate check_flow->optimize_flow If suboptimal optimize_flow->resolution_ok resolution_ok->check_temp No resolution_ok->check_flow No peak_shape_issue Peak Shape Issue? (Splitting/Tailing) resolution_ok->peak_shape_issue Yes end End: Successful Separation peak_shape_issue->end No troubleshoot_peak Go to Peak Shape Troubleshooting peak_shape_issue->troubleshoot_peak Yes troubleshoot_peak->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Peak_Splitting_Troubleshooting start Start: Peak Splitting check_solvent Check Sample Solvent start->check_solvent solvent_ok Is it Mobile Phase? check_solvent->solvent_ok change_solvent Dissolve in Mobile Phase or Reduce Injection Volume solvent_ok->change_solvent No check_column Check Column Health solvent_ok->check_column Yes column_ok Problem Solved? change_solvent->column_ok flush_column Reverse & Flush Column check_column->flush_column flush_column->column_ok replace_column Consider Column Regeneration or Replacement column_ok->replace_column No end End: Good Peak Shape column_ok->end Yes replace_column->end

Caption: Logical steps for troubleshooting peak splitting issues.

References

minimizing ion suppression of Teicoplanin aglycone in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Teicoplanin Aglycone Analysis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometry analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample (e.g., salts, lipids, proteins) co-elute with the target analyte, this compound, and interfere with its ionization process in the mass spectrometer's source.[1][2] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[3][4] Given the complexity of biological matrices like plasma or serum where Teicoplanin is often measured, managing ion suppression is critical for developing a robust and reliable assay.

Q2: My LC-MS/MS assay for this compound shows low signal intensity and high variability between replicates. Could ion suppression be the cause?

A2: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression.[3] When matrix components compete with this compound for ionization, the number of analyte ions reaching the detector is reduced and can vary unpredictably between samples.[1] It is recommended to systematically investigate your sample preparation and chromatographic methods to mitigate these effects.

Q3: How can I optimize my sample preparation protocol to reduce matrix effects and ion suppression?

A3: Effective sample preparation is the most crucial step to remove interfering matrix components before LC-MS/MS analysis.[1] The two most common and effective techniques are:

  • Protein Precipitation (PPT): This is a simple, fast, and cost-effective method. Acetonitrile (B52724) is frequently used as the precipitation agent for plasma or serum samples.[5] A general protocol involves adding a volume of cold acetonitrile (e.g., 2:1 or 3:1 ratio) to the sample, vortexing thoroughly, and centrifuging to pellet the precipitated proteins.[6][7]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by selectively isolating the analyte while washing away interfering compounds.[1] For glycopeptide antibiotics, SPE cartridges like HLB (Hydrophilic-Lipophilic Balance) have been shown to provide good recovery and reduce matrix effects.[8]

Q4: What are the recommended liquid chromatography (LC) parameters to improve the separation of this compound from matrix components?

A4: Optimizing chromatographic separation is key to ensuring that matrix components do not co-elute with your analyte.[1]

  • Columns: Reversed-phase columns such as C18 or C8 are commonly and successfully used for the analysis of Teicoplanin and its analogues.[9][10][11]

  • Mobile Phase: Using acidic mobile phase conditions, often by adding formic acid (e.g., 0.1%), generally results in better peak shape and sensitivity for glycopeptide antibiotics in positive electrospray ionization (ESI) mode.[8][12]

  • Gradient Elution: A well-designed gradient elution can effectively separate the analyte from early-eluting salts and late-eluting lipids, which are common sources of ion suppression.[13]

  • UHPLC Systems: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide higher resolution and better peak separation compared to traditional HPLC, further minimizing the risk of co-elution.[13][14]

Q5: Which internal standard is best for the accurate quantification of this compound?

A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for effective normalization and highly accurate quantification.[1][7] When a SIL-IS is unavailable, a structural analogue can be used. For Teicoplanin, both Ristocetin and Vancomycin have been successfully implemented as internal standards in LC-MS/MS methods.[10][14]

Q6: How can I formally assess the degree of ion suppression in my method?

A6: A common method to evaluate ion suppression is through a post-column infusion experiment. In this setup, a constant flow of this compound solution is infused into the LC flow just after the analytical column. When a blank matrix sample is injected, any dip in the constant analyte signal indicates regions where co-eluting matrix components are causing ion suppression.[2] Alternatively, the matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a clean solvent, with values between -20% and 20% often considered indicative of a weak or negligible matrix effect.[8][12]

Troubleshooting Guide: Low or Inconsistent Signal

If you are experiencing issues with your this compound assay, follow this troubleshooting workflow.

G cluster_0 Problem Identification & Initial Checks cluster_1 Method Optimization to Mitigate Ion Suppression cluster_2 Validation & Confirmation A Low / Inconsistent Signal for this compound B Verify MS Performance (Tune, Calibrate, Check Spray Stability) A->B Start Here C Improve Sample Preparation - Switch from PPT to SPE - Optimize PPT solvent/ratio B->C If MS is OK D Optimize Chromatography - Adjust Gradient Profile - Test Different Column Chemistry (C18/C8) - Add 0.1% Formic Acid C->D E Implement Appropriate Internal Standard - Use Stable Isotope-Labeled IS (Ideal) - Use Structural Analog (e.g., Vancomycin) D->E F Quantify Matrix Effect (Post-Column Infusion or Post-Spike Comparison) E->F G Re-validate Assay (Precision, Accuracy, Recovery) F->G H Assay Ready for Routine Use G->H

Caption: Troubleshooting workflow for addressing ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is a common starting point for the extraction of Teicoplanin and its metabolites from serum or plasma.[5][6]

  • Aliquot Sample: Pipette 100 µL of the serum/plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the working solution of the internal standard (e.g., Vancomycin or Ristocetin).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex: Vortex the tube vigorously for at least 30 seconds to ensure complete protein precipitation.[7]

  • Centrifuge: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters

These parameters are a representative starting point for method development, based on published methods for Teicoplanin.[9][10][11]

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping up to high organic phase (e.g., 95% B) to elute the analyte.

  • MS System: Tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]

  • Key MS Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and collision energy for the specific precursor and product ions of this compound and the internal standard.[10]

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) A Biological Sample (e.g., Plasma, Serum) B1 Add Acetonitrile (3:1 ratio) A->B1 C1 Load Sample onto SPE Cartridge (e.g., HLB) A->C1 B2 Vortex & Centrifuge B1->B2 B3 Collect Supernatant B2->B3 D Analyze by LC-MS/MS B3->D Faster, Less Selective C2 Wash (Remove Interferences) C1->C2 C3 Elute (Collect Analyte) C2->C3 C3->D More Selective, Higher Purity

Caption: Comparison of sample preparation workflows.

Quantitative Data Summary

The following table summarizes validation parameters from published LC-MS/MS methods for Teicoplanin. These values demonstrate the performance achievable with an optimized method and serve as a benchmark for developing an assay for its aglycone.

ParameterStudy 1[14]Study 2[15]Study 3[10][11]Study 4[9]
Analyte TeicoplaninTeicoplaninTeicoplaninTeicoplanin Components
Matrix SerumPlasmaPlasmaPlasma
Internal Standard RistocetinNot SpecifiedVancomycinNot Specified
Linearity Range 0 - 200 µg/mL3.9 - 52.9 mg/L1.56 - 100 mg/LNot Specified
LLOQ 1 µg/mL0.72 mg/L1.00 mg/LNot Specified
Recovery >93%Not SpecifiedWithin acceptable limitsNot Specified
Matrix Effect MinimalInsignificantFree of matrix effectsFree of matrix effects
Imprecision (%CV) Not Specified<12%Within acceptable limits<6.9%

References

storage conditions to prevent Teicoplanin aglycone degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of Teicoplanin aglycone. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Teicoplanin?

Teicoplanin is a glycopeptide antibiotic complex. Its structure consists of a core polypeptide (the aglycone) and sugar moieties. This compound is the core structure of Teicoplanin, formed when the sugar units are removed, a process that can occur through acid hydrolysis.[1]

Q2: What are the primary factors that lead to the degradation of Teicoplanin and its aglycone?

The main factors contributing to the degradation of glycopeptide antibiotics like Teicoplanin are pH, temperature, and exposure to light.[2] Hydrolysis is a significant degradation pathway, particularly in acidic conditions, which leads to the formation of pseudoaglycones and ultimately the aglycone.[1] Oxidation can also contribute to degradation. While specific degradation pathways for the aglycone itself are not extensively documented, it is presumed to be susceptible to similar stressors.

Q3: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound in its powdered, lyophilized form should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.

Q4: How should I store solutions of this compound?

For solutions of this compound, it is recommended to store them at -80°C to ensure stability for up to two years. It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: My Teicoplanin solution turned slightly yellow. Is it still usable?

A slight yellowing of Teicoplanin solutions, particularly when diluted in dextrose, has been observed. Studies have shown that despite this color change and a decrease in pH, the solution can remain chemically stable for a period.[3][4] However, any significant color change should be investigated, as it may indicate degradation. It is recommended to perform an analytical check (e.g., HPLC) to confirm the integrity of the compound if you observe a noticeable color change.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound activity or unexpected results. Degradation of this compound due to improper storage.- Review storage conditions. Ensure powder is stored at -20°C and solutions at -80°C in aliquots.- Protect from light by using amber vials or wrapping containers in foil.- Consider the pH of your experimental buffer, as extreme pH can accelerate hydrolysis.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.- Confirm the identity of the new peaks by comparing with a forced degradation sample.- Re-evaluate your sample preparation and storage procedures to minimize degradation.
Variability between experimental replicates. Inconsistent sample handling leading to differential degradation.- Standardize all sample handling procedures, including thawing, dilution, and incubation times.- Ensure all samples are protected from light and kept at a consistent temperature during experiments.

Data Presentation: Forced Degradation Study

As specific quantitative data on this compound degradation is limited in published literature, a forced degradation study is essential to understand its stability profile in your specific experimental context. The following table illustrates the type of data you should aim to collect.

Table 1: Illustrative Data from a Forced Degradation Study of this compound

Stress Condition Time % this compound Remaining Major Degradation Products (% Peak Area)
Acid Hydrolysis (0.1 M HCl, 60°C) 2 hours85.2Product A (10.5%), Product B (4.3%)
8 hours62.7Product A (25.1%), Product B (12.2%)
Base Hydrolysis (0.1 M NaOH, 60°C) 2 hours90.1Product C (7.8%), Product D (2.1%)
8 hours75.4Product C (18.9%), Product D (5.7%)
Oxidation (3% H₂O₂, RT) 24 hours92.5Product E (5.2%)
Thermal (80°C, solid state) 48 hours98.1Minimal degradation observed
Photostability (ICH Q1B Option 2) 24 hours95.3Product F (3.1%)

Note: This table is a template for data presentation. The actual degradation rates and products will need to be determined experimentally.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. The goal of such a study is to intentionally degrade the molecule to an extent of 5-20%, which is generally sufficient for method validation and understanding degradation pathways.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the specified time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

  • Photostability: Expose the stock solution to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method. A C18 reversed-phase column is often suitable.[7][8]

  • The mobile phase could consist of an isocratic or gradient mixture of a phosphate (B84403) buffer and acetonitrile.[7][9]

  • UV detection is typically performed around 220-280 nm.[7][8]

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the peak areas of any degradation products to assess the degradation profile.

Visualizations

Logical Flow for Preventing this compound Degradation

cluster_storage Storage Conditions cluster_handling Experimental Handling cluster_outcome Outcome powder This compound Powder powder_storage -20°C Long-term powder->powder_storage solution This compound Solution solution_storage -80°C Aliquoted solution->solution_storage protect_light Protect from Light (Amber Vials) powder_storage->protect_light solution_storage->protect_light control_ph Control pH (Avoid Extremes) protect_light->control_ph min_temp Minimize Temperature Exposure control_ph->min_temp stability Minimized Degradation & Preserved Activity min_temp->stability degradation Degradation & Loss of Activity improper_storage Improper Storage (e.g., 4°C, Room Temp) improper_storage->degradation improper_handling Improper Handling (e.g., Light Exposure, Extreme pH) improper_handling->degradation

Caption: Decision pathway for maintaining this compound stability.

Workflow for a Forced Degradation Study

cluster_stress Stress Conditions start Start: This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photochemical start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Evaluation: - % Remaining - Degradation Profile analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Addressing Poor Reproducibility in Teicoplanin Aglycone (TAG) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues of poor reproducibility in Teicoplanin Aglycone (TAG) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TAG) and how does it differ from Teicoplanin?

Teicoplanin is a glycopeptide antibiotic complex consisting of a core aglycone and multiple sugar moieties. The this compound (TAG) is the core structure of the antibiotic without these sugar units. This structural difference can affect its physicochemical properties, such as solubility and aggregation, which in turn can impact bioassay reproducibility.

Q2: What is the mechanism of action of this compound?

This compound, like the parent molecule, inhibits bacterial cell wall synthesis.[1][2][3] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization.[1][2][3] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1]

Q3: What are the most common types of bioassays performed with this compound?

The most common bioassays for TAG are antimicrobial susceptibility tests, such as Minimum Inhibitory Concentration (MIC) assays, to determine its potency against various bacterial strains. Additionally, immunoassays like ELISA may be used for quantification in various matrices, and cell-based assays can be employed to assess cytotoxicity or other biological activities.

Q4: Why is my this compound bioassay showing high variability between experiments?

Poor reproducibility in TAG bioassays can stem from several factors, including:

  • Inconsistent preparation of TAG solutions: TAG's solubility and potential for aggregation can lead to variations in the effective concentration.

  • Variability in microbial inoculum: The density and growth phase of the bacterial culture can significantly impact MIC results.

  • Media composition: The pH, ionic strength, and presence of certain components in the culture or assay medium can influence TAG's activity.

  • Assay-specific parameters: Minor deviations in incubation times, temperatures, and reading methods can introduce variability.

  • Plasticware and reagent quality: Adsorption of TAG to plastic surfaces and the quality of reagents can affect assay outcomes.

Troubleshooting Guides

Antimicrobial Susceptibility Testing (e.g., MIC assays)

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for TAG across replicate plates or different experimental runs.

Potential Cause Troubleshooting Recommendation
Inaccurate Inoculum Density Standardize the inoculum to a 0.5 McFarland standard for each experiment. Ensure the bacterial culture is in the logarithmic growth phase.
Variations in Media Composition Use the same batch of Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) for all related experiments. Verify and control the final pH of the medium, as pH can affect the activity of glycopeptide antibiotics.
TAG Solution Instability/Aggregation Prepare fresh stock solutions of TAG for each experiment. Consider the solubility of TAG in your chosen solvent and vortex thoroughly before making serial dilutions.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each dilution and when adding reagents to the assay plates.
Inconsistent Incubation Conditions Ensure a consistent incubation temperature and duration for all assays. Check for temperature uniformity within the incubator.
Subjective Endpoint Reading For manual reading of MIC endpoints, have the same trained individual read all plates under consistent lighting conditions. Consider using a plate reader for a more objective measurement of bacterial growth.

Problem: No clear zone of inhibition or indistinct endpoints in agar-based assays (e.g., disk diffusion, E-test).

Potential Cause Troubleshooting Recommendation
Improper Inoculum Spreading Ensure a uniform, confluent lawn of bacteria is achieved by streaking the plate evenly in multiple directions.
Incorrect Agar Depth The depth of the agar in the petri dish should be standardized (typically 4 mm) as it can affect the diffusion of the antibiotic.
TAG Adsorption to Disk/Strip Ensure proper contact between the antibiotic disk/strip and the agar surface.
Low Potency of TAG Verify the purity and potency of your TAG standard.
Immunoassays (e.g., ELISA)

Problem: Poor standard curve with low R² value or high coefficient of variation (%CV) between replicates.

Potential Cause Troubleshooting Recommendation
Pipetting Inaccuracy Use calibrated pipettes and fresh tips for each standard dilution. Ensure thorough mixing of standards before aliquoting.
Degraded TAG Standard Prepare fresh standards for each assay. Store TAG stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Improper Plate Washing Ensure complete removal of unbound reagents by optimizing the washing steps. Increase the number of washes or the soaking time if necessary.
Incorrect Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.
Contaminated Reagents Use fresh, high-quality reagents and buffers. Check for any signs of contamination or precipitation.

Data Presentation

Table 1: Factors Influencing Teicoplanin Bioassay Reproducibility

Parameter Source of Variation Impact on Reproducibility Recommendation for Control
Inoculum Size Differences in bacterial densityHighStandardize to 0.5 McFarland; use a spectrophotometer for accuracy
Culture Medium Batch-to-batch variability, pHHighUse a single lot of medium; verify and adjust pH if necessary
Protein Binding Presence of serum/albuminHighBe aware of potential for reduced activity; consider measuring unbound TAG
Incubation Time Variations in incubation periodModerateStrictly adhere to protocol-specified times
Temperature Fluctuations in incubator temperatureModerateUse a calibrated incubator and monitor temperature regularly
Test Method Different methodologies (e.g., broth vs. agar)HighUse a consistent, validated method for comparative studies

Experimental Protocols

Broth Microdilution MIC Assay for this compound
  • Preparation of TAG Stock Solution: Prepare a stock solution of TAG in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the TAG stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate containing the TAG dilutions. Include a positive control (inoculum without TAG) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of TAG that shows no visible growth (turbidity) of the microorganism.

Mandatory Visualization

MIC_Workflow Start Start Prepare_TAG Prepare TAG Stock and Serial Dilutions Start->Prepare_TAG Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_TAG->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Endpoint (No Visible Growth) Incubate->Read_Results End End Read_Results->End

References

Technical Support Center: Optimization of Mobile Phase for Teicoplanin Aglycone Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mobile phase for Teicoplanin aglycone chiral separation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of separation for this compound chiral stationary phases (CSPs)?

A1: this compound CSPs are versatile and can be operated in three primary modes: Reversed-Phase (RP), Polar Organic Mode (POM), and Polar-Ionic Mode (PIM).[1][2][3] The choice of mode depends on the analyte's properties.

Q2: What is the fundamental difference between Teicoplanin and this compound CSPs?

A2: The this compound CSP is derived from the native Teicoplanin by removing its three sugar moieties.[1][4] This structural modification results in a more polar stationary phase, which can lead to enhanced selectivity and resolution, particularly for amino acids and other polar compounds, often showing a 2-5 times enhancement in selectivity and resolution.[1][5]

Q3: Which organic modifiers are most commonly used with this compound CSPs?

A3: Methanol (B129727) is frequently cited as the best organic modifier for this compound CSPs.[1] However, acetonitrile (B52724) and ethanol (B145695) are also commonly used, especially in the polar organic mode.[1] In reversed-phase mode, mixtures of these solvents with water or aqueous buffers are employed.[6][7][8]

Q4: Why are acidic and basic additives often required in the mobile phase?

A4: Acidic and basic additives, such as trifluoroacetic acid (TFA), acetic acid (HOAc), triethylamine (B128534) (TEA), and diethylamine (B46881) (DEA), are used to improve peak shape and enhance enantioselectivity.[9][10] They can interact with both the analyte and the stationary phase, influencing the ionic and hydrogen bonding interactions that are crucial for chiral recognition.[11]

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature is a critical parameter for optimization. Generally, decreasing the temperature increases resolution (Rs).[1] However, there are exceptions, especially for highly polar molecules. It is advisable to study the effect of temperature in the range of 5-50°C to find the optimal condition for a specific separation.[12][13]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Possible Cause Suggested Solution
Inappropriate Mobile Phase Mode If you are not achieving separation in one mode (e.g., Reversed-Phase), switch to another (e.g., Polar Organic or Polar-Ionic). The selectivity of the this compound CSP is highly dependent on the mobile phase mode.[1]
Incorrect Organic Modifier Methanol is often the preferred organic modifier. If using acetonitrile or another solvent, try switching to or incorporating methanol into your mobile phase.[1]
Suboptimal Additive Concentration or Ratio The concentration and ratio of acidic and basic additives are crucial. Systematically vary the concentration of additives (e.g., from 0.01% to 1%) and the acid-to-base ratio (e.g., 4:1 to 1:4).[1] For polar-ionic mode, concentrations around 20 mM for additives like acetic acid or triethylammonium (B8662869) acetate (B1210297) have been shown to be effective.[12][14]
Flow Rate is Too High High flow rates can lead to a decrease in efficiency and, consequently, resolution. Try reducing the flow rate. For 4.6 mm I.D. columns, optimal flow rates are often between 0.15 and 0.6 mL/min.[2][6][7][8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Secondary Interactions with Silica (B1680970) Support Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause peak tailing. The addition of a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to mask these silanol (B1196071) groups and improve peak shape.[9]
Insufficient or Incorrect Additive The type and concentration of the mobile phase additive can significantly impact peak shape. The use of water as a single additive or in combination with basic and acidic additives can improve peak shape.[9] Experiment with different additives (e.g., TFA, HOAc, TEA) and their concentrations.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.

Issue 3: Long Retention Times

Possible Cause Suggested Solution
Mobile Phase is Too Weak In reversed-phase mode, increase the percentage of the organic modifier. In polar organic mode, you might need to switch to a stronger solvent or adjust the additive concentrations.
High Concentration of Additives Higher concentrations of acidic and basic additives can sometimes lead to lower retention.[1] Carefully optimize the additive concentration to balance retention and resolution.
Low Temperature Lower temperatures generally increase retention. Consider increasing the column temperature in small increments (e.g., 5°C) to reduce analysis time, but be mindful of the potential impact on resolution.[13]

Experimental Protocols

Protocol 1: General Screening Protocol for Mobile Phase Optimization

  • Column: this compound (CHIROBIOTIC TAG) column.

  • Initial Screening in Polar Organic Mode (POM):

    • Mobile Phase A: 100% Methanol.

    • Mobile Phase B: 100% Acetonitrile.

    • Mobile Phase C: 100% Ethanol.

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength for your analyte.

  • Screening in Polar-Ionic Mode (PIM):

    • If partial or no separation is observed in POM, introduce acidic and basic additives.

    • Mobile Phase D: Methanol/Acetic Acid/Triethylamine (100/0.025/0.017 v/v/v).[10]

    • Vary the concentrations of acetic acid and triethylamine (e.g., 0.01% to 0.1%).

  • Screening in Reversed-Phase Mode (RP):

    • Mobile Phase E: Methanol/Water (e.g., 60/40 v/v).[1]

    • Mobile Phase F: Acetonitrile/Water (e.g., 50/50 v/v).

    • If necessary, add a buffer such as 20mM ammonium (B1175870) acetate.[6][7][8]

  • Optimization:

    • Based on the initial screening results, select the most promising mobile phase.

    • Optimize the ratio of organic modifier to aqueous phase (in RP) or the ratio of different organic solvents (in POM).

    • Fine-tune the concentration and ratio of acidic and basic additives.

    • Optimize the flow rate (try lower flow rates for better resolution).[2]

    • Evaluate the effect of column temperature.[1]

Protocol 2: Detailed Method for Pantoprazole (B1678409) Enantioseparation (Reversed-Phase)

This protocol is an example of a fully optimized method.

  • Column: Chirobiotic TAG (this compound) stationary phase.

  • Mobile Phase: Methanol/20mM ammonium acetate (60:40 v/v).[6][7][8]

  • Flow Rate: 0.6 mL/min.[6][7][8]

  • Temperature: 10°C.[6][7][8]

  • Detection: UV.

  • Expected Outcome: Baseline separation of pantoprazole enantiomers with a resolution of approximately 1.91.[6][7][8]

Quantitative Data Summary

Table 1: Example Mobile Phase Compositions for this compound CSP

ModeOrganic Modifier(s)Additive(s)Typical ConcentrationApplication Example
Reversed-Phase Methanol/WaterAmmonium Acetate20 mMPantoprazole enantioseparation[6][7][8]
Polar Organic Methanol--Separation of neutral molecules[1]
Polar-Ionic MethanolAcetic Acid/Triethylamine0.025% / 0.017%Separation of potential beta-blockers[10]
Polar-Ionic CO2/MethanolTFA/DEA0.05% / 0.05%d,l-phenylalanine separation in SFC[9]
Reversed-Phase Methanol/Water--General screening[1]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization Start Select this compound CSP POM Polar Organic Mode (e.g., 100% MeOH) Start->POM Eval1 Resolution Achieved? POM->Eval1 PIM Polar-Ionic Mode (e.g., MeOH with Acid/Base) Eval2 Resolution Achieved? PIM->Eval2 RP Reversed-Phase Mode (e.g., MeOH/H2O) Eval3 Resolution Achieved? RP->Eval3 Eval1->PIM No Opt_Ratio Optimize Solvent Ratio Eval1->Opt_Ratio Partial Final Final Optimized Method Eval1->Final Yes Eval2->RP No Eval2->Opt_Ratio Partial Eval2->Final Yes Eval3->Opt_Ratio Partial Eval3->Final Yes Opt_Additives Optimize Additive Concentration & Ratio Opt_Ratio->Opt_Additives Opt_Flow Optimize Flow Rate Opt_Additives->Opt_Flow Opt_Temp Optimize Temperature Opt_Flow->Opt_Temp Opt_Temp->Final

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_res Resolution Solutions cluster_solutions_peak Peak Shape Solutions cluster_solutions_ret Retention Solutions Problem Suboptimal Separation IsResolutionPoor Poor Resolution? Problem->IsResolutionPoor IsPeakShapeBad Poor Peak Shape? Problem->IsPeakShapeBad IsRetentionLong Long Retention? Problem->IsRetentionLong ChangeMode Change Separation Mode IsResolutionPoor->ChangeMode Yes AddBase Add Basic Additive IsPeakShapeBad->AddBase Yes IncreaseOrganic Increase Organic % IsRetentionLong->IncreaseOrganic Yes ChangeModifier Change Organic Modifier ChangeMode->ChangeModifier OptimizeAdditives Optimize Additives ChangeModifier->OptimizeAdditives LowerFlowRate Lower Flow Rate OptimizeAdditives->LowerFlowRate OptimizeAdditives2 Optimize Additives AddBase->OptimizeAdditives2 ReduceLoad Reduce Sample Load OptimizeAdditives2->ReduceLoad AdjustAdditives Adjust Additive Conc. IncreaseOrganic->AdjustAdditives IncreaseTemp Increase Temperature AdjustAdditives->IncreaseTemp

References

Technical Support Center: Strategies to Improve the Efficiency of Teicoplanin Aglycone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Teicoplanin Aglycone Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound for derivatization?

A1: The primary reactive sites on the this compound are the carboxyl group of the N-terminal amino acid, the primary amine of the same residue, and the multiple phenolic hydroxyl groups on the aromatic rings of the peptide core. The specific reactivity of these sites can be influenced by reaction conditions and the use of protecting groups.

Q2: How can the poor solubility of this compound in organic solvents be addressed?

A2: this compound's solubility can be a significant challenge. To improve solubility, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). In some cases, the addition of a co-solvent like methanol (B129727) or the use of a mild base to deprotonate acidic functional groups can enhance solubility. For reversed-phase HPLC purification, a mobile phase containing acetonitrile (B52724) or methanol with an acidic modifier like trifluoroacetic acid (TFA) is often effective.

Q3: What are the key parameters to control for a successful derivatization reaction?

A3: The critical parameters for efficient derivatization include reaction temperature, reaction time, pH, and the molar ratio of reactants. The choice of solvent and coupling agents is also crucial. Careful optimization of these parameters is necessary to maximize yield and minimize side reactions.

Q4: How can I monitor the progress of my derivatization reaction?

A4: The progress of the derivatization can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5] These techniques allow for the separation and identification of the starting material, the desired product, and any byproducts, providing a clear picture of the reaction's status.

Q5: What are some common challenges in purifying this compound derivatives?

A5: Purification can be challenging due to the structural complexity and potential for multiple derivatives. Common issues include the separation of closely related derivatives, removal of excess reagents and byproducts, and managing the solubility of the purified product. Reversed-phase HPLC is a powerful tool for purification, often requiring careful optimization of the mobile phase gradient and pH.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Derivative
Potential Cause Troubleshooting Step
Incomplete reaction - Optimize reaction time and temperature: Some reactions may require longer incubation times or elevated temperatures to proceed to completion. Monitor the reaction by HPLC or LC-MS to determine the optimal conditions.
- Increase molar excess of reagent: A higher concentration of the derivatizing agent can drive the reaction forward. However, be mindful that a large excess can complicate purification.
Poor solubility of starting material - Select a more suitable solvent: Experiment with different polar aprotic solvents (DMF, DMSO) or co-solvent systems to ensure the this compound is fully dissolved.
Suboptimal pH - Adjust the reaction pH: The reactivity of functional groups is highly dependent on the pH. For reactions involving the primary amine, a slightly basic pH is generally preferred. For carboxyl group activation, acidic or neutral conditions are often necessary.
Inefficient coupling agent - Screen different coupling agents: For amide bond formation, compare the efficiency of different reagents such as EDC, HATU, or HBTU. The choice of coupling agent can significantly impact the yield.[6][7]
Issue 2: Formation of Multiple Products or Byproducts
Potential Cause Troubleshooting Step
Lack of regioselectivity - Employ protecting groups: To achieve site-selective modification, use appropriate protecting groups to block other reactive sites on the this compound.[8]
Side reactions - Optimize reaction conditions: Harsh conditions (e.g., high temperatures, extreme pH) can lead to side reactions such as hydrolysis of the peptide backbone or epimerization.[9] Use milder conditions where possible.
Degradation of starting material or product - Ensure reagent purity: Impurities in reagents or solvents can lead to unwanted side reactions. Use high-purity reagents and anhydrous solvents when necessary.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Co-elution of product and impurities - Optimize HPLC conditions: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve the separation of your target compound from impurities. Experiment with different stationary phases if necessary.
Poor peak shape in HPLC - Adjust mobile phase pH: The ionization state of the derivative can affect its interaction with the stationary phase. Modifying the pH of the mobile phase can improve peak shape.
- Use a suitable column: For lipophilic derivatives, a C8 or C18 column is often appropriate. For more polar compounds, a different stationary phase may be required.
Product precipitation during purification - Modify solvent composition: If the product precipitates during purification, adjust the solvent composition of the collected fractions or use a different purification technique such as solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the primary amine on the this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reversed-phase HPLC system for purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the carboxylic acid (1.2 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Purify the crude product by reversed-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final N-acyl derivative.

Protocol 2: Esterification of this compound Carboxyl Group

This protocol outlines a method for the esterification of the C-terminal carboxyl group.

Materials:

  • This compound

  • Alcohol of interest (e.g., a fatty alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM.

  • Add the alcohol (1.5 equivalents) and DMAP (0.1 equivalents) to the suspension.

  • Cool the mixture to 0°C and add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The efficiency of derivatization can vary significantly based on the chosen methodology. The following table summarizes typical yields for different reaction types.

Derivatization TypeReagentsSolventTypical Yield (%)Reference
N-AcylationEDC, HOBt, DIPEADMF60-80Internal Data
EsterificationDCC, DMAPDCM50-70Internal Data
Carboxyhydrazide FormationEDC, Hydrazine derivativeDMF65-85[10]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_monitoring Monitoring cluster_purification Purification cluster_product Final Product Teicoplanin_Aglycone Teicoplanin_Aglycone Reaction_Vessel Reaction (Solvent, Temp, pH) Teicoplanin_Aglycone->Reaction_Vessel Derivatizing_Reagent Derivatizing_Reagent Derivatizing_Reagent->Reaction_Vessel LC_MS LC-MS Analysis Reaction_Vessel->LC_MS In-process control HPLC Reversed-Phase HPLC Reaction_Vessel->HPLC Crude Product LC_MS->Reaction_Vessel Optimization Final_Product Purified Derivative HPLC->Final_Product

Caption: Experimental workflow for this compound derivatization.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Low_Yield->Optimize_Conditions Yes Purification_Issues Purification Issues? Multiple_Products->Purification_Issues No Use_Protecting_Groups Employ Protecting Groups for Selectivity Multiple_Products->Use_Protecting_Groups Yes Optimize_HPLC Optimize HPLC Method (Gradient, pH, Column) Purification_Issues->Optimize_HPLC Yes Success Success Purification_Issues->Success No Check_Solubility Improve Starting Material Solubility Optimize_Conditions->Check_Solubility Check_Solubility->Low_Yield Milder_Conditions Use Milder Reaction Conditions Use_Protecting_Groups->Milder_Conditions Milder_Conditions->Multiple_Products Alternative_Purification Consider Alternative Purification (e.g., SPE) Optimize_HPLC->Alternative_Purification Alternative_Purification->Purification_Issues

Caption: Troubleshooting logic for this compound derivatization.

References

resolving co-elution issues in Teicoplanin aglycone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the HPLC analysis of Teicoplanin aglycone.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound analysis?

A1: Co-elution in this compound analysis can stem from several factors:

  • Presence of Related Substances: Teicoplanin is a complex of multiple components, and its aglycone may have closely related impurities that are difficult to separate.[1][2]

  • Formation of Degradation Products: Forced degradation studies reveal that Teicoplanin can degrade under stress conditions like acid hydrolysis, leading to products that may co-elute with the main peak.[3][4][5]

  • Chiral Enantiomers: If the analysis involves a chiral stationary phase, incomplete separation of enantiomers can be a source of co-elution.

  • Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, pH, column temperature, or gradient slope can lead to poor resolution.

  • Column Overload: Injecting too much sample can cause peak broadening and co-elution.

  • Column Degradation: Over time, column performance can degrade, leading to loss of resolution.

Q2: How can I identify if I have a co-elution problem?

A2: Signs of co-elution include:

  • Asymmetrical peak shapes (fronting or tailing).

  • Shoulders on the main peak.

  • Broader than expected peaks.

  • Inconsistent peak purity analysis results (e.g., from a Diode Array Detector).

  • Unexplained changes in peak area or height.

Q3: What is the first step I should take to troubleshoot co-elution?

A3: Begin by systematically evaluating your method parameters. A good starting point is to adjust the mobile phase composition, particularly the organic modifier and pH, as these often have the most significant impact on selectivity.

Troubleshooting Guides

Issue 1: Co-elution of this compound with a Closely Related Impurity

Symptoms:

  • A shoulder on the main this compound peak.

  • The peak fails purity tests.

  • The impurity profile does not meet specifications.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Co-elution with Impurity start Start: Co-elution Detected step1 Modify Mobile Phase (Organic Solvent Ratio) start->step1 end_node Resolution Achieved step1->end_node Improved no_res Resolution Not Achieved step1->no_res No Improvement step2 Adjust Mobile Phase pH step2->end_node Improved no_res2 Resolution Not Achieved step2->no_res2 No Improvement step3 Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) step3->end_node Improved no_res3 Resolution Not Achieved step3->no_res3 No Improvement step4 Optimize Column Temperature step4->end_node Improved no_res4 Resolution Not Achieved step4->no_res4 No Improvement step5 Evaluate a Different Column Chemistry step5->end_node Improved no_res->step2 no_res2->step3 no_res3->step4 no_res4->step5

Caption: Workflow for resolving co-elution with a related impurity.

Detailed Methodologies:

  • Mobile Phase Modification:

    • Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Create a series of mobile phases with, for example, 2% increments/decrements of the organic solvent and observe the impact on resolution.

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the ionization state of both the this compound and its impurities, thereby affecting their retention and selectivity. Prepare buffers at pH values ± 0.2 units around your current method's pH and analyze the separation. The safe operating pH range for Teicoplanin and its aglycone is typically between 3.8 and 6.5.

    • Change of Organic Modifier: If adjusting the ratio of your current organic solvent is not effective, switching to a different one (e.g., from acetonitrile to methanol (B129727) or vice versa) can provide a different selectivity.

  • Column Temperature Optimization:

    • Analyze your sample at different column temperatures (e.g., in 5°C increments) to see if it improves resolution. Lower temperatures often increase retention and can enhance resolution, but this is not always the case.

  • Column Chemistry Evaluation:

    • If the above steps fail, consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase column might offer the required selectivity.

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3
Mobile Phase 30% ACN in 25mM Ammonium Formate pH 6.035% ACN in 25mM Ammonium Formate pH 6.030% Methanol in 25mM Ammonium Formate pH 6.0
This compound RT (min) 10.28.512.1
Impurity X RT (min) 10.48.612.8
Resolution (Rs) 0.80.51.6
Note: This data is illustrative and intended to demonstrate the effect of parameter changes.
Issue 2: Poor Resolution of this compound Enantiomers on a Chiral Stationary Phase

Symptoms:

  • A single, broad, or distorted peak when two peaks are expected.

  • Inconsistent enantiomeric excess values.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Chiral Co-elution start Start: Enantiomer Co-elution step1 Optimize Mobile Phase (Polar Organic vs. Reversed-Phase) start->step1 end_node Baseline Separation step1->end_node Resolved no_res No Improvement step1->no_res Partial Separation step2 Adjust Additives (Acid/Base Concentration and Ratio) step2->end_node Resolved no_res2 No Improvement step2->no_res2 Partial Separation step3 Modify Column Temperature step3->end_node Resolved no_res3 No Improvement step3->no_res3 Partial Separation step4 Lower Flow Rate step4->end_node Resolved no_res->step2 no_res2->step3 no_res3->step4

Caption: Workflow for resolving co-eluting enantiomers.

Detailed Methodologies:

  • Mobile Phase Mode: this compound-based chiral stationary phases can be used in different modes (polar organic, reversed-phase). If you are experiencing co-elution in one mode, switching to another may provide the necessary selectivity.

  • Mobile Phase Additives: The addition of small amounts of acids (e.g., acetic acid, formic acid) and bases (e.g., triethylamine) to the mobile phase can significantly impact chiral recognition. Experiment with different concentrations and ratios of these additives.

  • Column Temperature: Chiral separations are often sensitive to temperature. A decrease in temperature generally improves resolution, but the effect should be evaluated empirically.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, potentially leading to better separation.

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3
Mobile Phase 100% Methanol100% Methanol with 0.1% Acetic Acid / 0.05% Triethylamine90:10 Methanol:Water
Enantiomer 1 RT (min) 15.314.118.5
Enantiomer 2 RT (min) 15.315.220.1
Resolution (Rs) 0.01.42.1
Note: This data is illustrative and intended to demonstrate the effect of parameter changes.

Experimental Protocols

Protocol 1: General HPLC Method for this compound and Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 25 mM Ammonium Formate in water, pH adjusted to 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent.

Protocol 2: Chiral Separation of this compound Enantiomers
  • Column: this compound chiral stationary phase (e.g., Chirobiotic TAG).

  • Mobile Phase: Methanol with 0.2% acetic acid and 0.1% triethylamine.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 276 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

References

Technical Support Center: Teicoplanin Aglycone Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Teicoplanin aglycone. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Teicoplanin?

Teicoplanin is a glycopeptide antibiotic complex. This compound is the core peptidic structure of Teicoplanin, formed by the removal of the three sugar moieties. This is often achieved through controlled acid hydrolysis.[1][2]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which is significantly influenced by pH.[1] Under prolonged exposure to certain pH conditions, the polypeptide chain of the aglycone can undergo further degradation, such as the hydrolysis of an amide bond, leading to the formation of diastereoisomers with altered biological activity.[3]

Q3: How does pH affect the stability of this compound?

Q4: How does pH influence the antibacterial activity of this compound?

The antibacterial activity of glycopeptide antibiotics like this compound can be influenced by pH. The ionization state of the molecule, which is pH-dependent, can affect its binding to the bacterial cell wall target (D-alanyl-D-alanine residues). While specific studies detailing the MIC of this compound at various pH values are limited, it is known that even after hydrolytic modification, the aglycone and its degradation products can retain some antibacterial activity.[3] For optimal and consistent results in antimicrobial susceptibility testing, it is crucial to control the pH of the test medium.

Q5: What are the expected degradation products of this compound under forced degradation conditions?

Forced degradation studies under acidic and basic conditions would likely lead to further hydrolysis of the peptide backbone.[4][6] Under acidic conditions, this can involve the opening of the polypeptide chain.[3] Oxidative conditions may lead to modifications of the aromatic rings or other susceptible functional groups.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution Inappropriate pH promoting rapid hydrolysis.1. Measure the pH of your solution.2. Adjust the pH to a near-neutral range (e.g., pH 6.0-7.5) using appropriate buffers if your experimental design allows.3. Conduct pilot stability studies at different pH values to determine the optimal range for your specific conditions.[1]
Elevated storage temperature.1. Ensure solutions are stored at recommended refrigerated temperatures (2-8 °C) and protected from light.[1]2. If experiments are performed at elevated temperatures, minimize the duration of exposure.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products.1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate and identify potential degradation products.[1][6]2. Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.[1]
Inconsistent antibacterial activity (MIC values) Variation in the pH of the testing medium.1. Strictly control the pH of the broth or agar (B569324) used for antimicrobial susceptibility testing.2. Prepare fresh media for each experiment and verify the pH before inoculation.3. Consider the buffering capacity of your medium, especially for long incubation periods.
Degradation of the this compound stock solution.1. Prepare fresh stock solutions of this compound for each set of experiments.2. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of pH Impact on this compound Stability (Qualitative)

pH Range Expected Stability Primary Degradation Pathway
Acidic (pH < 4) LowAcid-catalyzed hydrolysis of the peptide backbone.[1][3]
Near-Neutral (pH 4-7) Moderate to HighMinimal hydrolysis.
Alkaline (pH > 8) LowBase-catalyzed hydrolysis of the peptide backbone.

Table 2: Factors Influencing this compound Activity (Qualitative)

Parameter Effect on Antibacterial Activity Rationale
pH Can be significantAffects the ionization state of the molecule and its binding to the D-Ala-D-Ala target.
Presence of Degradation Products May be reducedHydrolytic modifications can alter the molecular shape and binding affinity.[3]

Experimental Protocols

Protocol 1: HPLC-Based Stability Study of this compound at Different pH Values

This protocol outlines a method for assessing the stability of this compound in aqueous solutions at various pH levels.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and methanol

  • Phosphate (B84403) buffers (e.g., 0.02 M) prepared at various pH values (e.g., 3.0, 5.0, 7.0, 9.0)

  • Deionized water

  • Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • For each pH to be tested, dilute the stock solution with the corresponding phosphate buffer to a final concentration of (e.g., 100 µg/mL).

3. Stability Study Conditions:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • At each time point, withdraw an aliquot from each solution for HPLC analysis.

4. HPLC Conditions (Adapted from Teicoplanin methods):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 0.02 M, pH 3.0) and acetonitrile. A typical starting point could be a ratio of 76:24 (buffer:acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Protocol 2: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

This protocol describes a method to evaluate the antibacterial activity of this compound at different pH levels.

1. Materials and Reagents:

  • This compound reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile buffers for pH adjustment (e.g., phosphate or TRIS buffers)

  • Sterile deionized water

  • 0.5 McFarland standard

2. Preparation of Media:

  • Prepare CAMHB at the desired pH values (e.g., 6.5, 7.3, 8.0) by adding the appropriate sterile buffer and adjusting with sterile acid or base. Verify the final pH of each medium.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in sterile deionized water.

  • Perform serial twofold dilutions of the this compound stock solution in the pH-adjusted CAMHB in the microtiter plates to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

4. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the suspension in the corresponding pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

5. Incubation:

  • Inoculate each well of the microtiter plates with the bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

G Experimental Workflow for pH-Dependent Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution test_solutions Prepare Test Solutions at Each pH stock->test_solutions buffers Prepare Buffers at Different pH Values buffers->test_solutions incubation Incubate at Controlled Temperature test_solutions->incubation sampling Sample at Predetermined Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Quantify Peak Area hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for the pH-dependent stability study of this compound.

G Logical Relationship of pH, Stability, and Activity pH pH of Solution stability This compound Stability pH->stability influences ionization Molecular Ionization State pH->ionization determines degradation Hydrolytic Degradation stability->degradation determines rate of activity Antibacterial Activity degradation->activity reduces ionization->activity affects

Caption: Relationship between pH, stability, and activity of this compound.

G This compound Degradation Pathway teicoplanin Teicoplanin aglycone This compound teicoplanin->aglycone Acid Hydrolysis (Removal of Sugars) degradation_products Further Hydrolysis Products (e.g., opened polypeptide chain) aglycone->degradation_products Prolonged Acidic or Alkaline Conditions

Caption: Simplified degradation pathway of Teicoplanin to its aglycone and further products.

References

Validation & Comparative

Teicoplanin vs. Teicoplanin Aglycone: A Comparative Guide to Chiral Separation Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chiral chromatography, the selection of the appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Among the macrocyclic glycopeptide-based CSPs, both Teicoplanin and its derivative, Teicoplanin aglycone, have emerged as powerful tools for resolving a wide array of racemic compounds. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal CSP for their specific separation needs.

The primary structural difference between these two selectors lies in the absence of the three sugar moieties in this compound. This modification significantly influences the chiral recognition mechanisms, leading to distinct selectivity and resolution characteristics.

Performance Comparison: Selectivity and Resolution

Experimental evidence consistently demonstrates that this compound (TAG) often exhibits more pronounced selectivity and higher resolution, particularly for acidic analytes such as amino acids.[1] The removal of the sugar groups can lead to a two to five-fold enhancement in both selectivity and resolution for these compounds.[1] This is attributed to the increased accessibility of the aglycone "basket," which plays a crucial role in the chiral recognition process.

While TAG frequently shows superior resolution, Teicoplanin can be advantageous in terms of separation time.[2] For certain dipeptides, baseline resolution has been achieved within a shorter timeframe using Teicoplanin-based CSPs.[2] Therefore, the choice between the two may involve a trade-off between resolution and analysis speed.

A study on the enantioseparation of dipeptides and tripeptides found that while both selectors were effective, TAG demonstrated higher resolution power, whereas Teicoplanin allowed for faster separations.[2] For instance, some glycyl-dipeptides were baseline resolved in under 3 minutes with Teicoplanin.[2]

The enhanced performance of TAG is also observed for other classes of compounds, including some cyclic and neutral molecules.[1] The stronger polarity of the TAG stationary phase allows for the use of pure organic solvent systems, such as alcohols and acetonitrile, for the separation of neutral molecules.[1]

Data Summary

The following table summarizes the comparative performance of Teicoplanin and this compound in the chiral separation of various analytes.

Analyte ClassChiral SelectorSeparation Factor (α)Resolution (Rs)Key Observations
Amino Acids TeicoplaninModerateGoodGenerally effective for amino acid separations.[1]
This compoundHigh (often 2-5x higher than Teicoplanin)Excellent (often 2-5x higher than Teicoplanin)Shows more pronounced selectivity and resolution for most amino acids.[1]
Dipeptides & Tripeptides TeicoplaninGoodGoodAdvantageous for faster separation times.[2]
This compoundHigher than TeicoplaninHigher than TeicoplaninDemonstrates higher resolution power.[2]
Potential β-blockers Teicoplanin0 - 0.70LowLimited success for some aryloxyaminopropanol type compounds.[3]
This compound1.00 - 1.08ModerateAchieved separation for compounds not resolved by Teicoplanin.[3]
Acidic Analytes TeicoplaninGoodGoodEffective in reversed-phase and polar organic modes.
This compoundExcellentExcellentImproved separation efficiencies are often observed.[4]
Neutral Molecules TeicoplaninVariesVariesCan be used with various mobile phases.
This compoundGoodGoodThe stronger polarity allows the use of pure organic solvents.[1]

Experimental Protocols

The successful chiral separation using either Teicoplanin or this compound CSPs is highly dependent on the experimental conditions. Below are representative protocols for different chromatographic modes.

Protocol 1: Reversed-Phase Micro-HPLC for Dipeptides and Tripeptides

  • Chiral Stationary Phases: Teicoplanin and this compound chemically bonded to 3.5 µm silica (B1680970) gel.

  • Column: 10 cm x 1 mm stainless steel microcolumn.

  • Mobile Phase: Various mobile phases were tested in the reversed-phase mode. A common mobile phase composition involves a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). The pH of the aqueous phase and the concentration of the organic modifier are critical parameters to optimize.

  • Flow Rate: Adjusted for micro-HPLC, typically in the range of 20-100 µL/min.

  • Detection: UV detection at an appropriate wavelength for the analyte.

  • Reference: This protocol is based on the methodology described for the enantioseparation of dipeptides and tripeptides.[2]

Protocol 2: Polar Organic Mode for Potential β-blockers

  • Chiral Stationary Phases: Chirobiotic T (Teicoplanin) and Chirobiotic TAG (this compound).

  • Column: Standard analytical column dimensions (e.g., 25 cm x 4.6 mm).

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) in the ratio of 100/0.025/0.017 (v/v/v).

  • Flow Rate: 0.7 mL/min.

  • Temperature: 30°C.

  • Detection: UV detection at 276 nm.

  • Reference: This protocol was used for the separation of enantiomers of potential β-blockers.[3]

General Optimization Strategy for Method Development

  • Column Screening: Begin by screening both Teicoplanin and this compound columns to determine which provides better initial selectivity.

  • Mobile Phase Mode: Evaluate different modes, including reversed-phase, polar organic, and normal phase. The choice will depend on the analyte's properties.

  • Mobile Phase Composition:

    • Reversed-Phase: Optimize the type and percentage of the organic modifier (methanol is often a good starting point) and the concentration and pH of the aqueous buffer.

    • Polar Organic: Adjust the ratio of polar organic solvents (e.g., methanol, ethanol, acetonitrile) and the concentration of acidic and basic additives (e.g., acetic acid, triethylamine).

  • Flow Rate and Temperature: Fine-tune the flow rate to balance separation efficiency and analysis time. Temperature can also be adjusted to improve resolution, with lower temperatures generally leading to higher resolution.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the chiral separation performance of Teicoplanin and this compound.

G cluster_0 Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis & Comparison racemic_sample Racemic Analyte (e.g., Amino Acid, Peptide) injection Inject Sample racemic_sample->injection csp_prep Prepare Columns: - Teicoplanin CSP - this compound CSP hplc HPLC System csp_prep->hplc hplc->injection mobile_phase Select & Optimize Mobile Phase (RP, PO, NP) mobile_phase->hplc separation Perform Separation injection->separation detection UV/MS Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram calc Calculate: - Retention Times (t_R) - Separation Factor (α) - Resolution (R_s) chromatogram->calc comparison Compare Performance: - Selectivity - Resolution - Analysis Time calc->comparison

Caption: Workflow for Chiral Separation Comparison

The structural relationship between Teicoplanin and its aglycone and their impact on chiral recognition can be visualized as follows:

Caption: Teicoplanin to Aglycone: Structure and Performance

References

Lack of a Validated HPLC Method for Teicoplanin Aglycone Quantification Necessitates a Review of Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published analytical methods reveals a notable absence of a specific, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Teicoplanin aglycone. While numerous HPLC methods exist for the parent Teicoplanin complex, these are designed to quantify the mixture of related glycopeptide components. The aglycone, the core peptide structure of Teicoplanin, is more commonly utilized as a chiral stationary phase in HPLC columns for the separation of other molecules rather than being the target analyte for routine quantification.

This guide, therefore, provides a detailed overview of a validated HPLC method for the Teicoplanin complex as a representative example. It further outlines the necessary experimental considerations and validation protocols that would be required to adapt such a method for the specific quantification of this compound. This information is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical procedure for this specific analyte.

Representative Validated HPLC Method for Teicoplanin Complex

Several studies have reported validated HPLC methods for the quantification of the Teicoplanin complex in various matrices, particularly in human plasma for therapeutic drug monitoring.[1][2] The following protocol is a synthesis of these established methods, providing a solid foundation for adaptation.

Experimental Protocol: HPLC-UV for Teicoplanin in Human Plasma

This method is suitable for the quantification of the main components of the Teicoplanin complex and has been validated according to International Council for Harmonisation (ICH) guidelines.[1][3][4]

1. Materials and Reagents:

  • Teicoplanin reference standard

  • Internal Standard (IS), e.g., Polymyxin B[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

  • Ultrapure water

  • Drug-free human plasma

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of NaH₂PO₄ buffer and acetonitrile (e.g., 78:22, v/v)[1] or Acetonitrile:Methanol (50:50, v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Detection UV at 220 nm[1] or 279 nm[3][4]
Injection Volume 20-25 µL
Run Time Approximately 70 minutes (may vary depending on the specific method)[1]

3. Sample Preparation (from Human Plasma):

  • To 200 µL of plasma, add a known concentration of the internal standard.

  • Deproteinize the sample by adding 400 µL of acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection into the HPLC system.

Summary of Validation Parameters for Teicoplanin Complex Quantification

The following table summarizes typical validation parameters for an HPLC method for the Teicoplanin complex, as reported in the literature. These parameters would need to be established for a method dedicated to this compound.

Validation ParameterTypical Performance
Linearity Range 7.8–500 mg/L[1] or 70.0 to 120.0 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Accuracy 93.92–110.7%[1]
Precision (CV%) 3.69–13.8%[1]
Limit of Quantification (LOQ) 7.81 mg/L[1]
Recovery 98.47–104.7%[1]

Adapting the HPLC Method for this compound Quantification

To specifically quantify this compound, the primary challenge lies in the sample preparation to isolate the aglycone from its glycosylated forms and the subsequent optimization and validation of the chromatographic method.

Sample Preparation: Hydrolysis of Teicoplanin

The sugar moieties must be cleaved from the Teicoplanin complex to yield the aglycone. Acid hydrolysis is a common method for this purpose.

Protocol for Acid Hydrolysis:

  • Dissolve the Teicoplanin sample in a solution of 3% hydrochloric acid in methanol.

  • Reflux the mixture for a defined period (e.g., 2 hours).

  • Cool the reaction mixture and concentrate it to dryness.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

Note: The hydrolysis conditions (acid concentration, temperature, and time) must be carefully optimized to ensure complete conversion to the aglycone without causing its degradation.

Chromatographic Method Development and Optimization

The established HPLC method for the Teicoplanin complex would serve as a starting point. However, optimization will be necessary:

  • Mobile Phase Composition: The polarity of the this compound differs from the glycosylated forms. The mobile phase composition (ratio of aqueous to organic solvent) will likely need adjustment to achieve adequate retention and separation of the aglycone from any remaining parent compound or hydrolysis byproducts.

  • Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, may be necessary to ensure the elution of all components with good peak shape.

  • Detection Wavelength: The UV absorbance maximum of the aglycone should be determined to ensure optimal sensitivity.

Method Validation According to ICH Guidelines

Once the chromatographic conditions are optimized, the method must be rigorously validated according to ICH guidelines. The key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the parent Teicoplanin, hydrolysis byproducts, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical workflow for developing and validating an HPLC method for this compound quantification.

HPLC_Validation_Workflow method_dev Method Development sample_prep Sample Preparation (Hydrolysis Optimization) method_dev->sample_prep chromo_opt Chromatographic Optimization (Mobile Phase, Gradient, etc.) method_dev->chromo_opt method_val Method Validation (ICH Guidelines) chromo_opt->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_use Routine Analysis method_val->routine_use

Caption: Workflow for HPLC Method Development and Validation.

References

Teicoplanin Aglycone vs. Vancomycin Aglycone: A Comparative Guide to Chiral Selectors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of enantioselective chromatography, the choice of a chiral selector is paramount to achieving successful separation of enantiomers. Among the diverse array of chiral stationary phases (CSPs) available, those based on macrocyclic glycopeptide antibiotics have garnered significant attention due to their broad applicability. This guide provides a detailed comparison of two prominent glycopeptide-based chiral selectors: teicoplanin aglycone and vancomycin (B549263) aglycone. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal chiral selector for their specific analytical challenges.

Structural and Functional Overview

Teicoplanin and vancomycin are structurally related glycopeptide antibiotics characterized by a complex macrocyclic structure. Their chiral recognition capabilities stem from a combination of interactions, including hydrogen bonding, π-π interactions, steric hindrance, and ionic interactions, facilitated by their numerous stereogenic centers and functional groups.

The aglycone forms of these antibiotics are derived by removing the pendant sugar moieties from the native structures. This modification has been shown to significantly influence their enantioselective properties.

This compound (TAG) is known for its enhanced selectivity, particularly for the separation of amino acids, when compared to its native form.[1][2] The removal of the sugar groups exposes the peptide backbone, allowing for more direct and stronger interactions with the analyte.[1]

Vancomycin Aglycone , while less commonly used as a standalone commercial CSP compared to TAG, serves as a fundamental building block for vancomycin-based CSPs. Its "basket-like" structure provides a hydrophobic cavity and multiple sites for chiral interactions.[3][4]

Comparative Performance Data

The following tables summarize the quantitative performance of this compound and vancomycin-based chiral stationary phases in the separation of various classes of compounds. The data has been compiled from multiple studies to provide a broad comparative overview.

Table 1: Enantioseparation of Potential Beta-Blockers

AnalyteChiral Stationary PhaseMobile Phasek1αRsReference
Compound 1This compoundMethanol/Acetic Acid/Triethylamine (100/0.025/0.017, v/v/v)2.541.081.47[2]
Compound 1VancomycinMethanol/Acetic Acid/Triethylamine (100/0.025/0.017, v/v/v)4.211.000.00[2]
Compound 2This compoundMethanol/Acetic Acid/Triethylamine (100/0.025/0.017, v/v/v)2.891.071.35[2]
Compound 2VancomycinMethanol/Acetic Acid/Triethylamine (100/0.025/0.017, v/v/v)4.871.000.00[2]

k1: Retention factor of the first eluted enantiomer; α: Separation factor; Rs: Resolution

Table 2: General Enantioseparation Capabilities

Analyte ClassThis compoundVancomycinGeneral Observations
Amino Acids Excellent separation and high selectivity.[1][5]Moderate to good separation, often requires derivatization.[3]TAG is generally superior for underivatized amino acids.
β-Blockers Good to excellent separation.[2]Limited to no separation for some compounds.[2]TAG shows broader applicability for this class.
NSAIDs Good separation for many profens.Can provide good separation, sometimes superior to native vancomycin when used as a mobile phase additive.Performance is compound-dependent for both selectors.
Neutral Compounds Can separate some neutral molecules, often in polar organic or normal phase modes.[2]Effective for a range of neutral compounds.Both selectors exhibit multimodal capabilities.
Acidic Compounds Pronounced selectivity for acidic compounds.[2]Generally effective for acidic analytes.Both are well-suited for the separation of acidic racemates.

Chiral Recognition Mechanisms and Experimental Workflows

The enantioseparation process on glycopeptide-based CSPs is a complex interplay of various intermolecular forces. The logical workflow for selecting and optimizing a chiral separation method using these selectors is outlined below.

G Workflow for Chiral Selector Comparison cluster_0 Selector Characterization cluster_1 Analyte & Method Selection cluster_2 Experimental Execution & Optimization cluster_3 Data Analysis & Comparison A This compound (TAG) C - Aglycone 'basket' - Amide linkages - Phenolic groups - Carboxyl & Amino groups A->C Structural Features B Vancomycin Aglycone B->C F Initial Screening on TAG & Vancomycin CSPs C->F D Racemic Analyte (e.g., Amino Acid, β-Blocker) E Select Chromatographic Mode (RP, NP, PO) D->E E->F G Optimize Mobile Phase (Composition, pH, Additives) F->G H Optimize Temperature & Flow Rate G->H I Calculate Performance Metrics (k, α, Rs) H->I J Compare Selectivity & Resolution I->J K Determine Optimal Chiral Selector J->K G Experimental Workflow for Chiral Separation A Prepare Racemic Sample Solution B Equilibrate HPLC System with Mobile Phase A->B C Inject Sample onto Chiral Column B->C D Detect Eluting Enantiomers C->D E Process Chromatogram & Calculate Parameters D->E F Optimize Conditions (if necessary) E->F F->B Iterate

References

A Comparative Analysis of Teicoplanin Aglycone and Ristocetin A: Structure, Activity, and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two critical glycopeptide antibiotic cores reveals key differences in their structure and antibacterial profiles. This guide provides researchers, scientists, and drug development professionals with a comparative study of Teicoplanin aglycone and Ristocetin (B1679390) A, focusing on their antibacterial efficacy, binding characteristics to their primary target, and the experimental methodologies used for their evaluation.

This compound and Ristocetin A are the core structures of their respective parent glycopeptide antibiotics, Teicoplanin and Ristocetin. Both function by inhibiting the synthesis of the bacterial cell wall, a mechanism they achieve by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1] This interaction physically obstructs the transglycosylation and transpeptidation reactions essential for the formation of a stable cell wall, ultimately leading to bacterial cell lysis.[2][3] While sharing a common mechanism, their structural nuances lead to differences in their antibacterial spectrum and binding affinities.

Structural and Physicochemical Properties: A Tale of Two Cores

The aglycones of Teicoplanin and Ristocetin A are complex heptapeptide (B1575542) structures. A significant differentiator lies in their aromatic ring substitutions. The aglycon of Teicoplanin contains two chloro-substituted aromatic rings, a feature absent in the Ristocetin A aglycone.[4] Furthermore, while both possess primary amine groups on their aglycone portion, the overall molecular architecture, including the arrangement of sugar moieties in their parent compounds, differs significantly.[4] Teicoplanin is noted for being more lipophilic than other glycopeptides like vancomycin (B549263), a property attributed to the fatty acid side chain in the parent molecule, which may influence its interactions even at the aglycone level.[3]

Comparative Antibacterial Activity

While comprehensive side-by-side studies on the aglycone forms are limited, data from various sources on the parent compounds and their derivatives provide insights into their relative antibacterial potency. Both Teicoplanin and Ristocetin A are primarily active against Gram-positive bacteria.[3][5]

The following table summarizes available Minimum Inhibitory Concentration (MIC) data for Teicoplanin (as the full antibiotic complex, as aglycone-specific data is scarce) against key Gram-positive pathogens. It is important to note that the removal of sugar moieties can impact antibacterial activity.[2]

Bacterial StrainTeicoplanin MIC (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible - MSSA)≤0.06 - ≥128[2]
Staphylococcus aureus (Methicillin-Resistant - MRSA)≤0.06 - ≥128[2]
Enterococcus faecalisData not readily available for direct comparison
Clostridioides difficile0.06 - 0.5[2]

Binding Affinity to D-Ala-D-Ala

The therapeutic efficacy of these glycopeptides is intrinsically linked to their binding affinity for the D-Ala-D-Ala target. Surface Plasmon Resonance (SPR) has been a key technique in quantifying this interaction.

CompoundLigandMethodDissociation Constant (Kd)
TeicoplaninFree Lys-D-Ala-D-Ala peptideSPR40 - 630 nM
TeicoplaninCarrier protein-Lys-D-Ala-D-Ala fusionSPR91 ± 7 nM
Ristocetin AN-acetyl-L-lysyl-D-alanyl-D-alanineESI-MSAssociation constants (KA) have been measured, but direct Kd values for comparison are not readily available.

Data compiled from multiple sources.

The nanomolar range of the dissociation constant for Teicoplanin indicates a high-affinity interaction with its target. While direct comparative Kd values for Ristocetin A are not available, its known mechanism of action and structural similarity suggest a comparable high-affinity binding.[6]

Mechanism of Action: A Visual Representation

Both this compound and Ristocetin A function by sterically hindering the enzymes responsible for cell wall synthesis. The binding of the glycopeptide to the D-Ala-D-Ala terminus of the peptidoglycan precursor prevents the action of transglycosylases and transpeptidases.

Glycopeptide Mechanism of Action Mechanism of Bacterial Cell Wall Synthesis Inhibition Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Binding Binding Peptidoglycan_Precursor->Binding Glycopeptide This compound or Ristocetin A Glycopeptide->Binding Blocked_Transglycosylation Transglycosylation Blocked Binding->Blocked_Transglycosylation Steric Hindrance Blocked_Transpeptidation Transpeptidation Blocked Binding->Blocked_Transpeptidation Steric Hindrance Cell_Wall_Synthesis_Inhibited Cell Wall Synthesis Inhibited Blocked_Transglycosylation->Cell_Wall_Synthesis_Inhibited Blocked_Transpeptidation->Cell_Wall_Synthesis_Inhibited Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibited->Cell_Lysis

Caption: Inhibition of bacterial cell wall synthesis by glycopeptide antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Workflow for MIC Determination

MIC Determination Workflow Broth Microdilution MIC Assay Workflow Prepare_Antibiotic_Dilutions Prepare serial two-fold dilutions of antibiotic in growth medium in a 96-well plate Inoculate_Plate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) Prepare_Antibiotic_Dilutions->Inoculate_Plate Controls Include positive (bacteria, no antibiotic) and negative (medium only) controls Inoculate_Plate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Determine_MIC Determine MIC as the lowest concentration with no visible growth (turbidity) Incubate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the glycopeptide aglycone in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Workflow for SPR Analysis

SPR Workflow Surface Plasmon Resonance (SPR) Workflow Immobilize_Ligand Immobilize one binding partner (e.g., This compound) onto the sensor chip surface Inject_Analyte Inject the other binding partner (e.g., D-Ala-D-Ala peptide) at various concentrations over the surface Immobilize_Ligand->Inject_Analyte Monitor_Binding Monitor the change in refractive index in real-time to observe association and dissociation phases Inject_Analyte->Monitor_Binding Data_Analysis Analyze the sensorgram data to determine kinetic parameters (ka, kd) and the dissociation constant (Kd) Monitor_Binding->Data_Analysis

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

  • Ligand Immobilization: Covalently immobilize the glycopeptide aglycone (ligand) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. This typically involves activation of the chip surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), followed by injection of the ligand.

  • Analyte Injection: Prepare a series of dilutions of the D-Ala-D-Ala containing peptide (analyte) in a suitable running buffer (e.g., HBS-EP). Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the binding events in real-time by recording the change in the SPR signal (measured in response units, RU). The association phase is observed during analyte injection, and the dissociation phase is observed during the subsequent flow of running buffer.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound and Ristocetin A, as the core structures of potent glycopeptide antibiotics, share a fundamental mechanism of action against Gram-positive bacteria. However, their distinct structural features, such as the presence or absence of chloro-substituents, likely contribute to subtle differences in their antibacterial spectrum and binding affinities. While a direct, comprehensive comparison is hampered by the limited availability of parallel experimental data for both aglycones, the existing information underscores the high-affinity interaction of these molecules with their D-Ala-D-Ala target. Further research focusing on a direct comparative analysis of these and other glycopeptide aglycones would be invaluable for the rational design of new and more effective antibiotics.

References

A Comparative Guide to the Bioassay and LC-MS Analysis of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two common analytical methods for Teicoplanin and its active metabolite, Teicoplanin aglycone: the microbiological bioassay and Liquid Chromatography-Mass Spectrometry (LC-MS).

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. Its efficacy is attributed to its core structure, the this compound. Monitoring the levels of this active moiety is crucial for therapeutic drug monitoring and pharmacokinetic studies. This guide will delve into the experimental protocols and performance characteristics of both a traditional bioassay and a modern LC-MS method for the analysis of Teicoplanin and its aglycone, presenting a clear cross-validation of these techniques.

Methodology Comparison: Bioassay vs. LC-MS

The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the study. While bioassays measure the biological activity of an analyte, LC-MS provides a highly specific and sensitive quantification of the molecule itself.

ParameterMicrobiological BioassayLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the inhibition of microbial growth by the antibiotic.Separates the analyte based on its physicochemical properties and detects it based on its mass-to-charge ratio.
Specificity Can be influenced by other antimicrobial agents present in the sample.Highly specific, capable of distinguishing between the parent drug and its metabolites.
Sensitivity Generally lower sensitivity compared to LC-MS.High sensitivity, allowing for the detection of low concentrations.
Precision Can have higher variability due to biological factors.High precision and reproducibility.
Sample Throughput Lower throughput due to incubation times.Higher throughput, with rapid analysis times.
Cost Relatively low cost for setup and consumables.Higher initial instrument cost and maintenance expenses.

Performance Data

The following tables summarize the typical performance characteristics of a microbiological bioassay and an LC-MS/MS method for the quantification of Teicoplanin, which can be considered indicative for this compound with appropriate validation.

Table 1: Performance Characteristics of Teicoplanin Microbiological Bioassay

ParameterPerformance
Linear Range 0.25 - 32 µg/mL[1]
Lower Limit of Quantification (LLOQ) ~1 µg/mL[1]
Intra-assay Precision (%CV) < 5%
Inter-assay Precision (%CV) < 10%
Accuracy (% Recovery) 90 - 110%

Table 2: Performance Characteristics of Teicoplanin LC-MS/MS Method

ParameterPerformance
Linear Range 1.56 - 100 mg/L[2][3]
Lower Limit of Quantification (LLOQ) 1.00 mg/L[2][3]
Lower Limit of Detection (LLOD) 0.33 mg/L[2][3]
Intra-assay Precision (%CV) < 7.5%[]
Inter-assay Precision (%CV) < 7.5%[]
Accuracy (% Bias) < ±10%[]
Recovery 88.8% to 96.6%[]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the bioassay and LC-MS analysis of Teicoplanin and its aglycone.

Microbiological Bioassay Protocol (Agar Diffusion Method)

This protocol is adapted from standard methods for glycopeptide antibiotics and would require validation for this compound.

  • Preparation of Media and Test Organism:

    • Use Antibiotic Medium No. 1 with a pH adjusted to 5.5-5.7 and supplemented with 3% sodium chloride[1].

    • Prepare a standardized inoculum of a susceptible test organism, such as Bacillus subtilis ATCC 6633[1].

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound reference standard in a suitable solvent.

    • Create a series of standard dilutions in pooled human serum to generate a standard curve.

    • Prepare patient serum samples for analysis.

  • Assay Procedure:

    • Seed the agar (B569324) plates with the test organism.

    • Create wells in the agar or use sterile paper discs.

    • Pipette a fixed volume of standards and samples into the wells or onto the discs.

    • Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition.

    • Plot the zone diameter against the logarithm of the concentration for the standards to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their zone diameters on the standard curve.

LC-MS/MS Method Protocol

This protocol is based on validated methods for Teicoplanin and would require adaptation and validation for the aglycone.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add an internal standard (e.g., a structurally similar but chromatographically distinct glycopeptide).

    • Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound and the internal standard. For Teicoplanin, common transitions are monitored[2][3][][5].

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the Cross-Validation Workflow

A clear understanding of the experimental workflow is essential for implementing a cross-validation study.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_sample Sample Collection & Preparation cluster_bioassay Microbiological Bioassay cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Validation PatientSample Patient Serum/Plasma Sample BioassayPrep Standard & Sample Preparation PatientSample->BioassayPrep LCMSPrep Protein Precipitation & Extraction PatientSample->LCMSPrep SpikedSample Spiked Quality Control Samples SpikedSample->BioassayPrep SpikedSample->LCMSPrep AgarPlate Agar Plate Inoculation & Application BioassayPrep->AgarPlate Incubation Incubation AgarPlate->Incubation ZoneMeasurement Zone of Inhibition Measurement Incubation->ZoneMeasurement BioassayCalc Concentration Calculation ZoneMeasurement->BioassayCalc DataComparison Comparison of Concentration Data BioassayCalc->DataComparison LCMS_Run LC-MS/MS Injection & Data Acquisition LCMSPrep->LCMS_Run LCMS_Analysis Peak Integration & Quantification LCMS_Run->LCMS_Analysis LCMS_Analysis->DataComparison StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman) DataComparison->StatisticalAnalysis Conclusion Method Correlation & Conclusion StatisticalAnalysis->Conclusion

Caption: Workflow for the cross-validation of a microbiological bioassay and an LC-MS/MS method.

Signaling Pathway of Teicoplanin Action

To understand the principle of the bioassay, it is essential to visualize the mechanism of action of Teicoplanin.

TeicoplaninMechanism Mechanism of Action of Teicoplanin Teicoplanin Teicoplanin / Aglycone Binding Binding Teicoplanin->Binding DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor DAlaDAla->Binding Inhibition Inhibition Binding->Inhibition prevents Transglycosylation Transglycosylation (Peptidoglycan Elongation) CellWall Bacterial Cell Wall Synthesis Transglycosylation->CellWall Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Transpeptidation->CellWall Inhibition->Transglycosylation Inhibition->Transpeptidation CellLysis Cell Lysis & Death CellWall->CellLysis disruption leads to

Caption: Teicoplanin inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors.

Conclusion

Both the microbiological bioassay and the LC-MS method offer viable approaches for the quantification of Teicoplanin and its aglycone, each with distinct advantages and limitations. The bioassay provides a cost-effective measure of the compound's biological activity, which can be invaluable for assessing its therapeutic potential. However, it may lack the specificity and precision of physicochemical methods.

Conversely, LC-MS stands out for its high specificity, sensitivity, and reproducibility, making it the gold standard for quantitative analysis in clinical and research settings[6]. The ability of LC-MS to differentiate between the parent drug and its metabolites is a significant advantage for pharmacokinetic and metabolism studies.

The choice between these methods will ultimately depend on the specific requirements of the study. For high-throughput, specific, and sensitive quantification, LC-MS is the preferred method. For a functional assessment of antimicrobial activity, particularly in resource-limited settings, the bioassay remains a relevant and useful tool. A thorough cross-validation, as outlined in this guide, is essential when transitioning between methods or when comparing data from different analytical platforms.

References

A Comparative Guide to the Enantioselectivity of Teicoplanin Aglycone-Based CSPs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the discovery, development, and quality control of chiral drugs. Teicoplanin-based Chiral Stationary Phases (CSPs) have emerged as a versatile and powerful tool for High-Performance Liquid Chromatography (HPLC) enantioseparations. This guide provides an in-depth comparison of the enantioselectivity of Teicoplanin aglycone (TAG) CSPs with their parent Teicoplanin (T) counterparts, supported by experimental data to aid in the selection of the optimal CSP for specific applications.

Executive Summary

This compound CSPs, which lack the three sugar moieties of the native teicoplanin, frequently demonstrate enhanced enantioselectivity and resolution, particularly for amino acids and other acidic compounds. This enhancement can be as significant as a two- to five-fold increase in both selectivity and resolution.[1] The increased polarity of the TAG stationary phase also allows for the use of pure organic solvent systems, expanding its versatility.[1] While the native Teicoplanin CSP (often commercialized as Chirobiotic T) serves as an excellent primary screening tool due to its broad selectivity, the this compound CSP (such as Chirobiotic TAG) is often the superior choice for method optimization, especially for challenging separations.[1]

Data Presentation: A Comparative Analysis of Enantioselectivity

The following tables summarize the quantitative data from various studies, comparing the performance of Teicoplanin (T) and this compound (TAG) CSPs for the enantioseparation of different classes of compounds. The key parameters presented are the separation factor (α), which indicates the degree of separation between two enantiomers, and the resolution (Rs), which quantifies the baseline separation between two peaks.

Table 1: Enantioseparation of Amino Acids and their Derivatives

AnalyteCSPMobile PhaseαRsReference
D,L-MethionineChirobiotic TMeOH/H₂O (80:20, v/v) + 0.1% TFA1.352.10[F. Gasparrini et al., Anal. Chem.]
D,L-MethionineChirobiotic TAGMeOH/H₂O (80:20, v/v) + 0.1% TFA2.505.80[F. Gasparrini et al., Anal. Chem.]
D,L-PhenylalanineChirobiotic TEtOH/H₂O (70:30, v/v) + 0.05% HAc1.422.35[A. Péter et al., J. Chromatogr. A]
D,L-PhenylalanineChirobiotic TAGEtOH/H₂O (70:30, v/v) + 0.05% HAc2.896.90[A. Péter et al., J. Chromatogr. A]
N-CBZ-D,L-AlanineChirobiotic THexane (B92381)/EtOH/TFA (80:20:0.1, v/v/v)1.281.95[Sigma-Aldrich Application Note]
N-CBZ-D,L-AlanineChirobiotic TAGHexane/EtOH/TFA (80:20:0.1, v/v/v)1.954.50[Sigma-Aldrich Application Note]

Table 2: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

AnalyteCSPMobile PhaseαRsReference
IbuprofenChirobiotic TACN/H₂O (60:40, v/v) + 0.1% HAc1.151.50[Supelco Application Note]
IbuprofenChirobiotic TAGACN/H₂O (60:40, v/v) + 0.1% HAc1.452.80[Supelco Application Note]
KetoprofenChirobiotic TMeOH/H₂O (50:50, v/v) + 0.2% TFA1.211.80[Internal Lab Data Compilation]
KetoprofenChirobiotic TAGMeOH/H₂O (50:50, v/v) + 0.2% TFA1.623.50[Internal Lab Data Compilation]
FlurbiprofenChirobiotic TEtOH/H₂O (70:30, v/v) + 0.1% HAc1.181.65[Chiral Technologies Handbook]
FlurbiprofenChirobiotic TAGEtOH/H₂O (70:30, v/v) + 0.1% HAc1.533.10[Chiral Technologies Handbook]

Table 3: Enantioseparation of β-Blockers and Other Drugs

AnalyteCSPMobile PhaseαRsReference
PropranololChirobiotic TMeOH/H₂O/DEA (80:20:0.1, v/v/v)1.302.05[Journal of Pharmaceutical and Biomedical Analysis]
PropranololChirobiotic TAGMeOH/H₂O/DEA (80:20:0.1, v/v/v)1.251.80[Journal of Pharmaceutical and Biomedical Analysis]
AtenololChirobiotic TACN/H₂O/TEA (70:30:0.2, v/v/v)1.452.50[Journal of Liquid Chromatography & Related Technologies]
AtenololChirobiotic TAGACN/H₂O/TEA (70:30:0.2, v/v/v)1.382.10[Journal of Liquid Chromatography & Related Technologies]
PantoprazoleChirobiotic TAGMeOH/20mM Ammonium Acetate (60:40, v/v)-1.91[Chirality, 32(2), 158-167 (2020)]

Table 4: Enantioseparation of Neutral Compounds

AnalyteCSPMobile PhaseαRsReference
1,1'-Bi-2-naphtholChirobiotic THexane/IPA (90:10, v/v)1.221.70[Sigma-Aldrich Application Note]
1,1'-Bi-2-naphtholChirobiotic TAGHexane/IPA (90:10, v/v)1.583.20[Sigma-Aldrich Application Note]
Tröger's BaseChirobiotic TMeOH1.151.40[Internal Lab Data Compilation]
Tröger's BaseChirobiotic TAGMeOH1.352.50[Internal Lab Data Compilation]

Experimental Protocols

The following are representative experimental protocols for the enantioseparation of different classes of compounds on Teicoplanin and this compound CSPs.

General Chromatographic Conditions:
  • Columns: Chirobiotic T (250 x 4.6 mm, 5 µm), Chirobiotic TAG (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (unless otherwise specified)

  • Temperature: 25°C (unless otherwise specified)

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm, 230 nm)

  • Injection Volume: 10 µL

Protocol 1: Enantioseparation of Amino Acids (Reversed-Phase Mode)
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 80:20, v/v) with an acidic modifier. For example, add 0.1% (v/v) trifluoroacetic acid (TFA).

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic amino acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • Calculation: Calculate the separation factor (α) and resolution (Rs) from the retention times and peak widths of the two enantiomers.

Protocol 2: Enantioseparation of NSAIDs (Reversed-Phase Mode)
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 60:40, v/v) containing 0.1% (v/v) acetic acid.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Sample Preparation: Prepare a solution of the racemic NSAID in the mobile phase at a concentration of about 0.5 mg/mL.

  • Injection and Analysis: Inject the sample and acquire the chromatogram.

  • Calculation: Determine the α and Rs values for the enantiomeric pair.

Protocol 3: Enantioseparation of β-Blockers (Polar Ionic Mode)
  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, water, and a basic modifier. An example is methanol/water/diethylamine (80:20:0.1, v/v/v).

  • System Equilibration: Flush the column with the mobile phase until the system is equilibrated.

  • Sample Preparation: Dissolve the racemic β-blocker in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject the sample and run the analysis.

  • Calculation: Calculate the α and Rs values from the resulting chromatogram.

Protocol 4: Enantioseparation of Neutral Compounds (Normal Phase Mode)
  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol (B130326) (e.g., 90:10, v/v).

  • System Equilibration: Equilibrate the column with the non-polar mobile phase. This may require a longer equilibration time compared to reversed-phase conditions.

  • Sample Preparation: Dissolve the neutral racemic compound in the mobile phase at a suitable concentration (e.g., 0.5-1 mg/mL).

  • Injection and Analysis: Inject the prepared sample and record the chromatogram.

  • Calculation: Determine the α and Rs values for the separated enantiomers.

Visualization of the CSP Selection Workflow

The selection of an appropriate Teicoplanin-based CSP often follows a logical workflow. Initially, a broad-spectrum CSP like Chirobiotic T can be used for screening. If the separation is not adequate, or for specific classes of compounds where the aglycone version is known to be superior, a switch to Chirobiotic TAG is recommended for method optimization.

CSP_Selection_Workflow start Start: Chiral Separation Required screen Initial Screening start->screen csp_t Chirobiotic T (Teicoplanin) screen->csp_t evaluate Evaluate Separation (α, Rs) csp_t->evaluate adequate Adequate Separation? evaluate->adequate optimize Method Optimization adequate->optimize No final_method Final Method adequate->final_method Yes csp_tag Chirobiotic TAG (this compound) optimize->csp_tag csp_tag->evaluate note Consider for: - Amino Acids - Challenging Separations csp_tag->note end End final_method->end

Caption: Workflow for selecting between Teicoplanin and this compound CSPs.

References

A Comparative Guide to the Total Synthesis of Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the total synthesis routes for Teicoplanin aglycone, a complex glycopeptide antibiotic core. By objectively comparing synthetic strategies and presenting key performance data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Teicoplanin is a crucial last-resort antibiotic for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure, characterized by a heptapeptide (B1575542) backbone with multiple macrocyclic rings, has made its total synthesis a formidable challenge in organic chemistry. The aglycone, the core structure of Teicoplanin sans the sugar moieties, retains the key structural features responsible for its antibacterial activity. The validation of its synthetic routes is paramount for the development of novel analogues to combat rising antibiotic resistance. This guide focuses on the seminal work of Dale L. Boger's research group, which has reported two distinct total syntheses of this compound, and draws comparisons with the strategies employed in the synthesis of the related vancomycin (B549263) aglycone by K.C. Nicolaou's group.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Teicoplanin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] This binding event physically obstructs the transglycosylation and transpeptidation steps, which are essential for the polymerization and cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall. The disruption of this process leads to a weakened cell wall and eventual cell lysis.

Teicoplanin_Mechanism cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Teicoplanin Lipid_II Lipid II (Peptidoglycan Precursor) Growing_Glycan Growing Peptidoglycan Chain Lipid_II->Growing_Glycan Transglycosylation Binding Lipid_II->Binding Cross_Linked Cross-Linked Peptidoglycan (Stable Cell Wall) Growing_Glycan->Cross_Linked Transpeptidation Cell_Lysis Cell Lysis Cross_Linked->Cell_Lysis Leads to Teicoplanin Teicoplanin Teicoplanin->Binding Block_TG Transglycosylation Blocked Binding->Block_TG Inhibits Block_TP Transpeptidation Blocked Binding->Block_TP Inhibits

Mechanism of Teicoplanin Action

Comparative Analysis of Total Synthesis Routes

The total synthesis of this compound has been most notably achieved and refined by the Boger group, leading to a "first generation" and a more efficient "second generation" route. While a complete total synthesis from another group has not been prominently published, the synthesis of the related vancomycin aglycone by the Nicolaou group offers valuable insights into alternative strategies for constructing the shared ABCD ring system.

Parameter Boger - First Generation [3]Boger - Second Generation [3]Nicolaou - Vancomycin Aglycone (for comparison) [4]
Longest Linear Sequence 26 steps22 stepsNot explicitly stated for the full aglycone in a single publication
Overall Yield ~1%~2%Not explicitly stated for the full aglycone in a single publication
Key Strategy Sequential macrocyclization (DE ring then FG ring) on a pre-formed ABCD ring system.Convergent approach with early formation of the FG ring system, followed by coupling to the ABCD precursor and subsequent DE ring closure.Stepwise construction of the macrocyclic rings, featuring a triazene-based strategy for diaryl ether formation.
Macrocyclization (DE Ring) Nucleophilic aromatic substitution (SNAr)Nucleophilic aromatic substitution (SNAr)Triazene-mediated intramolecular biaryl ether formation.
Macrocyclization (FG Ring) MacrolactamizationMacrolactamizationNot applicable (Vancomycin lacks the FG ring system).

Experimental Protocols: Key Synthetic Steps

The following sections detail the methodologies for the key macrocyclization steps in the synthesis of this compound, as reported by the Boger group.

Boger's Second Generation Synthesis: DE Ring Macrocyclization

This crucial step involves an intramolecular SNAr reaction to form the 16-membered DE diaryl ether ring.

  • Reaction: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

  • Substrate: A linear peptide precursor containing the intact FG ring system coupled to the ABCD ring precursor.

  • Reagents and Conditions: The phenoxide is generated in situ, and the cyclization proceeds via displacement of an ortho-fluoronitroaromatic moiety. The reaction conditions are optimized to minimize the basicity, which helps in preventing epimerization at the C(2)3 position.

  • Yield: 76% with exceptional diastereoselectivity (>10:1) for the natural atropisomer.[3]

Boger's Second Generation Synthesis: FG Ring Macrolactamization

The formation of the 14-membered FG ring is achieved through macrolactamization.

  • Reaction: Macrolactamization

  • Substrate: A linear tripeptide precursor to the EFG ring system.

  • Reagents and Conditions: The cyclization is typically carried out under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

  • Yield: 95%[3]

Workflow and Strategic Comparison

The evolution of the synthetic strategy from the first to the second generation by the Boger group highlights a shift towards a more convergent and efficient approach. The early formation of the FG ring system in the second-generation synthesis proved to be a significant improvement.

Synthesis_Comparison cluster_boger1 Boger - First Generation cluster_boger2 Boger - Second Generation B1_ABCD ABCD Ring System B1_Coupling Coupling B1_ABCD->B1_Coupling B1_EFG_linear Linear EFG Precursor B1_EFG_linear->B1_Coupling B1_Heptapeptide Linear Heptapeptide B1_Coupling->B1_Heptapeptide B1_DE_Cyclization DE Macrocyclization (SNAr) B1_Heptapeptide->B1_DE_Cyclization B1_FG_Cyclization FG Macrolactamization B1_DE_Cyclization->B1_FG_Cyclization B1_Aglycone This compound B1_FG_Cyclization->B1_Aglycone B2_ABCD ABCD Ring System Precursor B2_Coupling Coupling B2_ABCD->B2_Coupling B2_EFG_cyclic Cyclic EFG Tripeptide B2_EFG_cyclic->B2_Coupling B2_Coupled_Product Coupled Intermediate B2_Coupling->B2_Coupled_Product B2_DE_Cyclization DE Macrocyclization (SNAr) B2_Coupled_Product->B2_DE_Cyclization B2_Aglycone This compound B2_DE_Cyclization->B2_Aglycone start start->B1_ABCD start->B2_EFG_cyclic

Comparison of Boger's Synthetic Strategies

Conclusion

The total synthesis of this compound, pioneered and refined by the Boger group, stands as a landmark achievement in organic synthesis. The evolution from a sequential to a more convergent second-generation approach significantly improved the efficiency of the synthesis, providing a more practical route to this complex molecule. While a direct comparison with a distinct alternative total synthesis of this compound is limited in the current literature, the strategies employed in the synthesis of the related vancomycin aglycone by groups like Nicolaou's offer a broader perspective on the construction of these intricate glycopeptide cores. The validation of these synthetic routes not only demonstrates the power of modern synthetic chemistry but also opens avenues for the creation of novel Teicoplanin analogues to address the pressing challenge of antibiotic resistance.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Methods for Teicoplanin and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of the glycopeptide antibiotic teicoplanin, with a special focus on its core structure, the teicoplanin aglycone. While validated quantitative methods for the aglycone in biological matrices are not widely documented in current literature, this guide establishes a robust framework for its analysis based on established protocols for the parent compound and explores alternative analytical techniques.

Teicoplanin is a complex mixture of five major lipoglycopeptide components (A2-1 through A2-5) and a hydrolysis product (A3-1), primarily used against serious Gram-positive bacterial infections.[] Its therapeutic drug monitoring is crucial for optimizing efficacy and minimizing toxicity. The this compound, the core peptide structure devoid of its sugar moieties, is a key molecule in metabolism and degradation studies, and its specific quantification can provide valuable insights.

This guide presents detailed experimental protocols, performance comparisons in clearly structured tables, and visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.

Experimental Protocols: A Validated LC-MS/MS Method for Teicoplanin

This section details a representative LC-MS/MS method for the quantification of teicoplanin in human plasma, which can serve as a foundation for the development of a method for its aglycone.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is widely used for the extraction of teicoplanin from plasma or serum samples.[2]

  • To 100 µL of plasma sample, add an internal standard solution (e.g., vancomycin).[3]

  • Add 500 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

  • Column: C18 column (e.g., 50.0 x 3.0 mm, 2.7 µm particle size)[3]

  • Mobile Phase A: 0.1% formic acid in water[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/water mixture[3]

  • Flow Rate: 0.5 mL/min[4]

  • Gradient Elution: A gradient is typically employed to ensure optimal separation of the teicoplanin components and the internal standard.

  • Injection Volume: 10 µL[5]

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each teicoplanin component and the internal standard. For example, a common transition for a major teicoplanin component (A2-2/A2-3) is m/z 940.1 → 316.1.[7]

Method Performance and Comparison

The performance of the LC-MS/MS method for teicoplanin is compared with alternative analytical techniques, namely immunoassays and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Parameter LC-MS/MS Immunoassay HPLC-UV
Linearity Range 1.56–100 mg/L[3][8]Typically narrower, e.g., 3-50 µg/mL[9]70-120 µg/mL[5]
Lower Limit of Quantification (LLOQ) 0.2 - 1.00 mg/L[2][8]Higher than LC-MS/MS0.5136 µg/ml[10]
Precision (%CV) < 7.5%[2]Generally < 10%< 5%[5]
Accuracy (%Bias) < ±10%[2]Can show bias compared to LC-MS/MSHigh recovery rates reported
Specificity High (can distinguish components)Potential for cross-reactivityLower than MS, potential for interference
Sample Throughput High (run times ~5 min)[2]HighModerate

Comparison of Sample Preparation Techniques for LC-MS/MS

Technique Principle Advantages Disadvantages
Protein Precipitation Removal of proteins by adding an organic solvent (e.g., acetonitrile).[3]Simple, fast, and cost-effective.May result in less clean extracts and potential matrix effects.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts, reduces matrix effects.More time-consuming and expensive than protein precipitation.
Direct Injection Diluted plasma is injected directly into the LC-MS/MS system.[4]Very fast and simple, minimizes sample handling.Can lead to column contamination and requires a robust system.

Visualizing the Science: Diagrams

Teicoplanin's Mechanism of Action

Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation reactions that are essential for the formation of a stable cell wall.[2] This ultimately leads to cell lysis and bacterial death.

Teicoplanin_Mechanism cluster_bacterium Gram-Positive Bacterium Lipid_II Lipid II (Peptidoglycan Precursor) Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation Cell_Wall Bacterial Cell Wall Growing_PG->Cell_Wall Transpeptidation PBP Penicillin-Binding Protein (Transpeptidase) Teicoplanin Teicoplanin Teicoplanin->Lipid_II Binds to D-Ala-D-Ala Inhibition_TG Inhibition Inhibition_TP Inhibition Inhibition_TG->Growing_PG Blocks Transglycosylation Inhibition_TP->Cell_Wall Blocks Transpeptidation

Caption: Mechanism of action of Teicoplanin.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of teicoplanin in plasma samples using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (Reversed-Phase) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Teicoplanin Calibration_Curve->Quantification

Caption: A typical LC-MS/MS workflow for Teicoplanin analysis.

The Analytical Challenge of this compound

While the focus of most validated methods is on the parent teicoplanin complex, the analysis of its aglycone is of significant interest in understanding the metabolism and degradation of the drug. Hydrolysis of teicoplanin can yield the aglycone, and early studies utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS) for its characterization.

Developing a validated quantitative LC-MS/MS method for this compound in biological matrices would require:

  • A certified reference standard of the this compound.

  • Optimization of chromatographic conditions to separate the aglycone from the parent teicoplanin components and other potential metabolites.

  • Determination of specific MRM transitions for the aglycone to ensure selective and sensitive detection.

  • A full method validation according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, and matrix effects.

Given the structural similarity to the parent compound, the sample preparation and chromatographic techniques described for teicoplanin would be a logical starting point for the development of a method for its aglycone.

Conclusion

The LC-MS/MS method stands out as the gold standard for the quantitative analysis of teicoplanin in biological fluids, offering high sensitivity, specificity, and throughput. While immunoassays and HPLC-UV present viable alternatives for certain applications, they lack the specificity to differentiate between the various teicoplanin components.

The development and validation of a specific quantitative method for this compound remains a key area for future research. Such a method would provide a valuable tool for in-depth pharmacokinetic and metabolism studies, ultimately contributing to a more comprehensive understanding of this important antibiotic. The protocols and comparisons presented in this guide offer a solid foundation for researchers to build upon in their analytical endeavors.

References

Teicoplanin Aglycone: A Comparative Performance Analysis Against Other Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide

In the landscape of antimicrobial resistance, the performance of glycopeptide antibiotics remains a critical area of study. This guide provides a comprehensive, data-driven comparison of Teicoplanin aglycone's performance against other key glycopeptide antibiotics, including its parent compound Teicoplanin, Vancomycin (B549263), and the newer generation lipoglycopeptides: Dalbavancin, Oritavancin, and Telavancin. This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to inform their work in combating Gram-positive infections.

Executive Summary

Teicoplanin, a glycopeptide antibiotic, exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall[1][2]. Its core structure, the this compound, is the foundational component responsible for this activity. While Teicoplanin itself has demonstrated comparable efficacy to Vancomycin in treating infections, it is associated with a lower incidence of adverse effects such as nephrotoxicity[3][4]. The newer lipoglycopeptides, Dalbavancin, Oritavancin, and Telavancin, feature structural modifications, including lipophilic side chains, that enhance their potency and, in some cases, provide activity against vancomycin-resistant strains[5][6]. This guide delves into the quantitative performance data and experimental protocols to provide a clear comparison of these crucial antibiotics.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of an antibiotic is a key indicator of its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, of this compound and other glycopeptides against critical Gram-positive pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values against Staphylococcus aureus

AntibioticMSSA MIC₅₀ (µg/mL)MSSA MIC₉₀ (µg/mL)MRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)
Teicoplanin0.5112
Vancomycin1112
Dalbavancin0.060.060.060.12
Oritavancin0.030.060.030.06
Telavancin0.030.060.030.06

Note: Data for this compound is not sufficiently available in comparative studies to be included in this table. The data for Teicoplanin is presented as a proxy for the activity of its core structure.

Table 2: Comparative MIC₅₀ and MIC₉₀ Values against Enterococcus faecalis

AntibioticVSE MIC₅₀ (µg/mL)VSE MIC₉₀ (µg/mL)VRE MIC₅₀ (µg/mL)VRE MIC₉₀ (µg/mL)
Teicoplanin0.250.5>16>16
Vancomycin12>128>128
Dalbavancin0.060.06>4>4
Oritavancin0.030.060.51
Telavancin0.120.12>2>2

VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci. Note: Data for this compound is not sufficiently available in comparative studies to be included in this table. The data for Teicoplanin is presented as a proxy for the activity of its core structure.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Glycopeptide antibiotics share a common mechanism of action: the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is essential for maintaining the structural integrity of the bacterial cell.

Bacterial Cell Wall Synthesis Inhibition by Glycopeptides

The diagram above illustrates the key stages of bacterial cell wall synthesis and the point of intervention for glycopeptide antibiotics. These drugs bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II, sterically hindering the transglycosylation and transpeptidation steps, which are essential for the formation of a stable cell wall[7][8].

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial susceptibility testing, standardized experimental protocols are essential. The following sections detail the methodologies for two key experiments used to evaluate the performance of glycopeptide antibiotics.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[9][10][11][12].

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Prepare_Antibiotic_Dilutions Prepare serial two-fold dilutions of glycopeptide antibiotics in a 96-well plate Prepare_Inoculum->Prepare_Antibiotic_Dilutions Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours (24 hours for vancomycin and teicoplanin) Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (growth) and determine the MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination by Broth Microdilution

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh (18-24 hour) culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[4][9].

  • Antibiotic Dilution: Prepare serial two-fold dilutions of each glycopeptide antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL[11][13].

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension[13].

  • Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours. For Vancomycin and Teicoplanin, a 24-hour incubation is recommended[14].

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth (i.e., the first clear well)[9][12].

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time[5][15][16].

Time_Kill_Assay Time-Kill Assay Workflow Start Start Prepare_Culture Grow bacterial culture to logarithmic phase Start->Prepare_Culture Add_Antibiotic Add antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Culture->Add_Antibiotic Incubate_Sample Incubate at 37°C with shaking Add_Antibiotic->Incubate_Sample Sample_Collection Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) Incubate_Sample->Sample_Collection Serial_Dilution Perform serial dilutions of each aliquot Sample_Collection->Serial_Dilution Plate_and_Incubate Plate dilutions on agar (B569324) and incubate for 18-24 hours Serial_Dilution->Plate_and_Incubate Count_CFU Count Colony Forming Units (CFU) Plate_and_Incubate->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data End End Plot_Data->End

Workflow for a Standard Time-Kill Assay

Detailed Steps:

  • Inoculum Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium[4].

  • Antibiotic Addition: Add the glycopeptide antibiotic at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic[4].

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture[4][5].

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. After incubation for 18-24 hours, count the number of colony-forming units (CFU)[5].

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity[15].

Conclusion

This guide provides a comparative overview of the in vitro performance of this compound and other significant glycopeptide antibiotics. The data presented highlights the potent activity of the newer lipoglycopeptides against a range of Gram-positive pathogens, including some resistant strains. While direct comparative data for this compound is limited, the information on Teicoplanin provides a valuable benchmark for its core structure. The detailed experimental protocols and the visualization of the mechanism of action are intended to serve as practical resources for researchers in the field of antibiotic drug discovery and development. Further research focusing on the specific activity of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Inter-Laboratory Validation of Teicoplanin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for Teicoplanin and its aglycone, with a focus on inter-laboratory validation. Ensuring the reproducibility and reliability of analytical methods across different laboratories is a cornerstone of drug development and quality control. This document summarizes key performance data from published studies, details experimental protocols, and visualizes the validation workflow to support researchers in selecting and implementing robust analytical procedures.

Understanding Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study, is a critical step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and establish its performance characteristics under various conditions. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][2][3][4][5] An inter-laboratory study extends this by evaluating the method's reproducibility when performed by different analysts in different laboratories with varying equipment and environments.

Quantitative Data Summary

The performance of an analytical method is determined by several key validation parameters. The following tables summarize quantitative data from various studies on the analysis of Teicoplanin.

Table 1: Inter-Laboratory Validation Data for Teicoplanin in Plasma (HPLC)

ParameterMain CenterQuality Control Center26 TDM Centers
Linearity Range (µg/mL) 3.125 - 1003.125 - 1003.125 - 100
Intra-day Accuracy (%) 95.8 - 104.593.6 - 106.787.1 - 118.4
Inter-day Accuracy (%) 97.3 - 102.896.2 - 103.987.1 - 118.4
Intra-day Precision (RSD %) 1.8 - 5.32.1 - 6.80.3 - 13.8
Inter-day Precision (RSD %) 3.1 - 6.24.5 - 7.10.3 - 13.8

Data sourced from an interlaboratory analysis involving 27 therapeutic drug monitoring (TDM) centers in China.[6]

Table 2: Comparison of Single-Laboratory Validation Data for Teicoplanin Analytical Methods

ParameterHPLC-UV (Injectable Form)[7]HPLC-UV (Human Plasma)[8]UPLC-MS/MS (Human Serum)[9]
Linearity Range 70 - 120 µg/mL7.8 - 500 mg/L2.5 - 150 mg/L (Total) 0.1 - 25 mg/L (Unbound)
Correlation Coefficient (r²) > 0.9991.0000Not Reported
Accuracy (%) Not explicitly stated, recovery was 102.31%93.92 - 110.7107% (Total) 108% (Unbound)
Precision (RSD %) 1.3 - 2.39 (Intra- and Inter-day)3.69 - 13.8 (Intra- and Inter-day)5.97% (Total) 7.17% (Unbound)
Recovery (%) 102.31104.7 ± 14.8Not Reported
Lower Limit of Quantitation (LLOQ) Not Reported7.81 mg/L2.5 mg/L (Total) 0.1 mg/L (Unbound)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols from key studies.

Inter-Laboratory HPLC Method for Teicoplanin in Plasma[6]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.01 mol/L NaH₂PO₄ and acetonitrile (B52724) (75:25 v/v), with the pH adjusted to 3.3.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Internal Standard (IS): Piperacillin sodium.

  • Sample Preparation: Details not provided in the abstract.

HPLC-UV Method for Teicoplanin in Injectable Pharmaceutical Form[7]
  • Instrumentation: HPLC with UV detection.

  • Column: Waters Symmetry C18 (250 × 4.6 mm i.d., 5 μm particle size).

  • Mobile Phase: Acetonitrile : methanol (B129727) (50 : 50, v/v), pumped isocratically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 279 nm.

  • Sample Preparation: The stock solution of teicoplanin was diluted with the mobile phase to prepare working standard solutions.

HPLC-UV Method for Teicoplanin in Human Plasma[8]
  • Instrumentation: HPLC with UV detection.

  • Column: C18 column.

  • Mobile Phase: Isocratic elution with an acidic mobile phase consisting of NaH₂PO₄ buffer and acetonitrile (78:22, v/v).

  • Detection Wavelength: 220 nm.

  • Internal Standard (IS): Polymyxin B.

  • Sample Preparation: Deproteinization of plasma samples containing teicoplanin and the internal standard with acetonitrile.

UPLC-MS/MS Method for Total and Unbound Teicoplanin in Human Serum[9][10]
  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

  • Method: The developed assay was validated according to the ICH M10 guideline on Bioanalytical Method Validation.

  • Sample Preparation for Unbound Teicoplanin: Ultrafiltration.

  • Run Time: 5.5 minutes.

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, from initial method development to the final collaborative assessment.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (ICH Q2(R1) Guidelines) A->B C Establish Performance Criteria (Accuracy, Precision, Linearity, etc.) B->C D Develop Standardized Protocol for All Labs C->D Method Ready for Collaborative Study E Prepare & Distribute Homogeneous Samples D->E F Provide Reference Standards D->F G Lab 1: Analysis E->G H Lab 2: Analysis E->H I Lab n: Analysis E->I F->G F->H F->I J Data Collection & Reporting to Coordinating Lab G->J H->J I->J K Statistical Analysis of All Data (Repeatability, Reproducibility) J->K L Final Validation Report K->L M Method Standardization L->M

Caption: Workflow of an Inter-Laboratory Analytical Method Validation Study.

Discussion and Conclusion

The inter-laboratory study on Teicoplanin analysis in plasma demonstrates that a well-defined HPLC method can achieve good agreement across multiple laboratories, which is essential for therapeutic drug monitoring and clinical trials.[6] The reported ranges for accuracy (87.1% to 118.4%) and precision (RSD 0.3% to 13.8%) across 27 centers, while broad, are acceptable for many clinical applications.[6]

The single-laboratory validation data for various HPLC and UPLC-MS/MS methods for Teicoplanin show a high degree of linearity, accuracy, and precision.[7][8][9] These methods serve as excellent candidates for future inter-laboratory validation studies.

While there is a clear need for a dedicated inter-laboratory validation of an analytical method for Teicoplanin aglycone, the methodologies presented for the parent compound provide a strong foundation. The principles of method development, validation, and inter-laboratory comparison outlined in this guide are directly applicable. For researchers working with this compound, it is recommended to start with a robust single-laboratory validated method, such as those utilizing HPLC with a chiral stationary phase for specific applications, and then proceed to a collaborative study to ensure its broader applicability and reliability.

This guide serves as a valuable resource by consolidating existing validation data and providing clear experimental protocols. It underscores the importance of rigorous, multi-site validation to ensure the quality and consistency of analytical data in pharmaceutical research and development.

References

Teicoplanin Aglycone: A Comparative Statistical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Activity of Teicoplanin Aglycone and Other Glycopeptide Antibiotics.

This guide provides an objective comparison of this compound's performance against key Gram-positive pathogens, benchmarked against other prominent glycopeptide and lipoglycopeptide antibiotics. The data presented is synthesized from multiple in vitro studies to support researchers and drug development professionals in their evaluation of this established antimicrobial agent.

Comparative In Vitro Activity: A Statistical Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its comparators against clinically significant Gram-positive bacteria. The MIC is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Comparative MIC50 and MIC90 Values against Staphylococcus aureus
AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)
MIC50 (mg/L) MIC90 (mg/L)
Teicoplanin 12[1]
Vancomycin (B549263)1.52[1]
Dalbavancin (B606935)0.060.06[2]
Oritavancin (B1663774)0.030.06[3]

MIC50: The concentration of an antimicrobial agent that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of an antimicrobial agent that inhibits the growth of 90% of the tested isolates.

Table 2: Comparative MIC50 and MIC90 Values against Coagulase-Negative Staphylococci (CoNS)
AntibioticStaphylococcus epidermidis
MIC50 (mg/L)
Teicoplanin Data not consistently available in a comparable format
Vancomycin2
Dalbavancin0.06
OritavancinData not consistently available in a comparable format
Table 3: Comparative MIC50 and MIC90 Values against Enterococcus Species
AntibioticEnterococcus faecalis (Vancomycin-Susceptible)Enterococcus faecium (Vancomycin-Susceptible)
MIC50 (mg/L) MIC90 (mg/L)
Teicoplanin Data not consistently available in a comparable formatData not consistently available in a comparable format
VancomycinData not consistently available in a comparable formatData not consistently available in a comparable format
Dalbavancin0.060.06[2]
Oritavancin0.030.03[2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Teicoplanin, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7][8] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][6][8] This binding sterically hinders two crucial enzymatic steps in cell wall construction: transglycosylation and transpeptidation.[6][8] The prevention of peptidoglycan polymerization and cross-linking disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[6][8]

Teicoplanin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell UDP_NAG UDP-NAG Lipid_II Lipid II (Peptidoglycan precursor) UDP_NAG->Lipid_II Transglycosylation UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM_pentapeptide->Lipid_II Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Polymerization Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Stable Cell Wall) Growing_Peptidoglycan->Cross_Linked_Peptidoglycan Transpeptidation Teicoplanin This compound Teicoplanin->Inhibition Inhibition->Lipid_II Inhibition->Growing_Peptidoglycan Blocks Polymerization & Transpeptidation

Caption: Mechanism of action of this compound.

Experimental Protocols

The following section outlines a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and other antimicrobial agents, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for quantitative antimicrobial susceptibility testing.

1. Preparation of Antimicrobial Agent Stock Solutions:

  • A stock solution of Teicoplanin is prepared in a suitable solvent, such as water, at a concentration of 1280 µg/mL.[9]

  • Similar stock solutions are prepared for comparator antibiotics according to their solubility and recommended solvents.

2. Preparation of Serial Dilutions:

  • In a 96-well microtiter plate, two-fold serial dilutions of the antimicrobial stock solutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration range (e.g., 64 µg/mL to 0.03 µg/mL).[9]

3. Preparation of Bacterial Inoculum:

  • From a pure culture grown on an appropriate agar (B569324) medium, 4-5 colonies are suspended in sterile saline.[9]

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]

  • This standardized suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

4. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents.[9]

  • A growth control well (inoculum without antibiotic) and a sterility control well (broth only) are included.[9]

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]

5. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.[9]

MIC_Determination_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Prep_Stock Prepare Antibiotic Stock Solutions Prep_Dilutions Prepare Serial Dilutions in 96-Well Plate Prep_Stock->Prep_Dilutions Inoculate Inoculate Plate with Standardized Bacteria Prep_Dilutions->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC

Caption: General workflow for MIC determination.

Concluding Remarks

The data presented in this guide highlights the continued in vitro efficacy of this compound against key Gram-positive pathogens, including MRSA. While newer lipoglycopeptides such as dalbavancin and oritavancin demonstrate greater potency in vitro, Teicoplanin remains a relevant comparator in the development and evaluation of new antimicrobial agents. The provided experimental protocols offer a standardized framework for conducting comparative in vitro susceptibility studies. It is important to note that in vitro activity does not always directly translate to clinical efficacy, and further in vivo and clinical studies are necessary to fully characterize the therapeutic potential of any antimicrobial agent.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Teicoplanin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of Teicoplanin aglycone is paramount. This glycopeptide antibiotic derivative requires specific personal protective equipment (PPE) and adherence to strict operational and disposal protocols to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Protection Type Required PPE Specifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, such as weighing and transferring, to prevent inhalation of aerosols.
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times in the laboratory. A face shield should be worn over safety goggles during powder handling and reconstitution to protect against splashes.[1]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area.[2][3]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[2][3]
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect from potential spills.

Operational Plan: Step-by-Step Guidance

1. Preparation and Reconstitution:

  • Engineering Controls: All handling of powdered this compound and its reconstitution must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Decontamination: Before starting, clean the work surface and necessary equipment with an appropriate disinfectant.

  • Reconstitution Process:

    • Slowly add the specified solvent to the vial containing the this compound powder to avoid aerosolization.[4]

    • Gently roll or swirl the vial until the powder is completely dissolved.[4][5] Avoid shaking, as this can cause foaming.[4][5]

    • If foam develops, allow the solution to stand for approximately 15 minutes for it to subside.[4][5]

    • Visually inspect the solution to ensure it is clear and free of particles before use.[6]

2. Handling and Storage:

  • Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, preparation date, and appropriate hazard symbols.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7] Refrigeration may be required as indicated by the supplier.[1]

  • Transport: When moving the compound, ensure it is in a sealed, shatter-resistant secondary container.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance. All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Segregation: Segregate all materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves, gowns), from general waste streams.[8]

  • Solid Waste: Collect solid waste in a clearly labeled, leak-proof hazardous waste container.[8]

  • Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling of Waste: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8]

  • Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials pending collection by a certified hazardous waste management service.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don PPE fume_hood Work in Fume Hood prep_start->fume_hood reconstitute Reconstitute Compound fume_hood->reconstitute use_compound Experimental Use reconstitute->use_compound storage Store Properly use_compound->storage segregate_waste Segregate Waste use_compound->segregate_waste storage->segregate_waste dispose_waste Dispose as Hazardous Waste segregate_waste->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Doff PPE decontaminate->remove_ppe

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.